Product packaging for 2-amino-2-(4-hydroxyphenyl)acetic acid(Cat. No.:CAS No. 938-97-6)

2-amino-2-(4-hydroxyphenyl)acetic acid

Número de catálogo: B125113
Número CAS: 938-97-6
Peso molecular: 167.16 g/mol
Clave InChI: LJCWONGJFPCTTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-hydroxyphenylglycine is a glycine molecule carrying a 4-hydroxyphenyl substituent. It has a role as a bacterial metabolite. It derives from a glycine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B125113 2-amino-2-(4-hydroxyphenyl)acetic acid CAS No. 938-97-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-2-(4-hydroxyphenyl)acetic acid
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InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)
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InChI Key

LJCWONGJFPCTTL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO3
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DSSTOX Substance ID

DTXSID90860473
Record name Amino(4-hydroxyphenyl)acetic acid
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Molecular Weight

167.16 g/mol
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CAS No.

938-97-6, 6324-01-2, 37784-25-1, 22818-40-2, 32462-30-9
Record name DL-p-Hydroxyphenylglycine
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Record name 4-Hydroxyphenylglycine
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Record name Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)-
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Record name 4-HYDROXYPHENYLGLYCINE
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Foundational & Exploratory

Biosynthesis of 4-Hydroxyphenylglycine in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylglycine (4-Hpg) is a non-proteinogenic amino acid that serves as a crucial building block for numerous bioactive natural products, most notably the vancomycin (B549263) group of glycopeptide antibiotics.[1][2] Its unique structure contributes significantly to the therapeutic properties of these life-saving drugs. The biosynthesis of 4-Hpg in bacteria is a fascinating enzymatic cascade that diverts intermediates from primary metabolism into a specialized secondary metabolic pathway. This technical guide provides an in-depth exploration of the core biosynthetic pathway of 4-Hpg, detailing the enzymes involved, their mechanisms, and the key chemical transformations. It is intended to be a comprehensive resource for researchers in microbiology, synthetic biology, and drug development, offering insights into the natural production of this important precursor and providing a foundation for pathway engineering and optimization efforts.

The Core Biosynthetic Pathway of 4-Hydroxyphenylglycine

The bacterial biosynthesis of 4-Hpg is a four-step enzymatic pathway that originates from the shikimic acid pathway intermediate, prephenate.[2] The pathway is well-characterized in several actinomycetes, including the vancomycin producer Amycolatopsis orientalis.[3][4] The four key enzymes that orchestrate this transformation are Prephenate Dehydrogenase (Pdh), 4-Hydroxymandelate (B1240059) Synthase (HmaS), 4-Hydroxymandelate Oxidase (Hmo), and 4-Hydroxyphenylglycine Transaminase (HpgT).

The pathway initiates with the conversion of prephenate to 4-hydroxyphenylpyruvate by Prephenate Dehydrogenase (Pdh) , an NAD+-dependent enzyme.[2] This step channels carbon flux from the shikimic acid pathway, a central route for the biosynthesis of aromatic amino acids, towards the production of 4-Hpg.

The second step is catalyzed by 4-Hydroxymandelate Synthase (HmaS) , a non-heme iron-dependent dioxygenase.[5][6] HmaS utilizes molecular oxygen to catalyze the oxidative decarboxylation of 4-hydroxyphenylpyruvate to form (S)-4-hydroxymandelate .[7][8] This is a key step that sets up the stereochemistry of the final product.

Next, 4-Hydroxymandelate Oxidase (Hmo) , an FMN-dependent enzyme, oxidizes (S)-4-hydroxymandelate to 4-hydroxybenzoylformate (also known as 4-hydroxyphenylglyoxylate).[1][9] This reaction involves the removal of two hydrogen atoms.

The final step in the biosynthesis of 4-Hpg is a transamination reaction catalyzed by 4-Hydroxyphenylglycine Transaminase (HpgT) .[1] This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme transfers an amino group from a donor molecule, such as L-tyrosine or L-glutamate, to 4-hydroxybenzoylformate, yielding (S)-4-hydroxyphenylglycine .[1] The use of L-tyrosine as an amino donor creates a potential metabolic link back to the shikimic acid pathway.

Below is a diagram illustrating the biosynthetic pathway of 4-hydroxyphenylglycine.

4-Hydroxyphenylglycine Biosynthesis Pathway cluster_main 4-Hydroxyphenylglycine Biosynthesis Prephenate Prephenate HPP 4-Hydroxyphenylpyruvate Prephenate->HPP Pdh (NAD⁺ → NADH + H⁺) HMA (S)-4-Hydroxymandelate HPP->HMA HmaS (O₂ + H⁺ → H₂O + CO₂) HPGox 4-Hydroxybenzoylformate HMA->HPGox Hmo (O₂ → H₂O₂) HPG (S)-4-Hydroxyphenylglycine HPGox->HPG HpgT (Amino Donor → Keto Acid)

Figure 1: The biosynthetic pathway of 4-hydroxyphenylglycine.

Quantitative Data on Pathway Enzymes

EnzymeOrganismSubstrate(s)K_mk_cat (s⁻¹)V_maxOptimal pHOptimal Temp (°C)Reference(s)
HmaS Amycolatopsis orientalis4-Hydroxyphenylpyruvate-----[7]
Pre-steady-state constantsk₁ = 1x10⁵ M⁻¹s⁻¹k₂ = 250k₃ = 5k₄ = 0.3
Hmo Pseudomonas convexaDL-4-Hydroxymandelate0.44 mM--6.655[10]
FAD0.038 mM--[10]
Pdh Escherichia coliPrephenate-----[5]
HpgT --------

Note: Data for Pdh and HpgT are currently limited in the public domain. The pre-steady-state rate constants (k₁, k₂, k₃, k₄) for HmaS describe different phases of a single turnover and are not directly comparable to the steady-state parameter K_m. Further research is required to fully characterize the kinetics of this pathway. A study on recombinant E. coli for the production of D-p-hydroxyphenylglycine from DL-hydroxyphenyl hydantoin (B18101) reported a conversion yield of 97%, demonstrating the potential for high-efficiency production in engineered systems.[11]

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the study of the 4-Hpg biosynthesis pathway. These are generalized protocols and may require optimization for specific enzymes and experimental setups.

Cloning, Expression, and Purification of Pathway Enzymes

The genes encoding the 4-Hpg biosynthesis enzymes can be amplified from the genomic DNA of a producer organism (e.g., Amycolatopsis orientalis) and cloned into a suitable expression vector for heterologous production in a host like Escherichia coli.

Protein Expression and Purification Workflow cluster_workflow General Workflow Start Gene Amplification (PCR) Cloning Cloning into Expression Vector Start->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Induction of Protein Expression (e.g., with IPTG) Transformation->Expression Lysis Cell Lysis (e.g., sonication) Expression->Lysis Purification Protein Purification (e.g., Affinity Chromatography) Lysis->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis

Figure 2: A generalized workflow for the expression and purification of enzymes.

Protocol Outline:

  • Gene Amplification: Amplify the target genes (pdh, hmaS, hmo, hpgT) from the genomic DNA of the source organism using PCR with specific primers.

  • Vector Ligation: Ligate the PCR products into an appropriate expression vector (e.g., pET series) containing a suitable tag for purification (e.g., His-tag).

  • Transformation: Transform the recombinant plasmids into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed cells to a suitable optical density and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis: Harvest the cells and lyse them using methods such as sonication or French press in a suitable buffer.

  • Purification: Purify the target protein from the cell lysate using chromatography techniques. For His-tagged proteins, immobilized metal affinity chromatography (IMAC) is commonly used.

  • Purity Verification: Analyze the purity of the eluted protein fractions by SDS-PAGE.

Enzyme Activity Assays

3.2.1. Prephenate Dehydrogenase (Pdh) Assay: The activity of Pdh can be monitored spectrophotometrically by following the reduction of NAD⁺ to NADH at 340 nm.

  • Reaction Mixture: Prephenate, NAD⁺, and purified Pdh in a suitable buffer (e.g., Tris-HCl).

  • Procedure: Initiate the reaction by adding the enzyme and monitor the increase in absorbance at 340 nm over time.

3.2.2. 4-Hydroxymandelate Synthase (HmaS) Assay: HmaS activity can be assayed by monitoring the consumption of 4-hydroxyphenylpyruvate or the formation of 4-hydroxymandelate using HPLC.

  • Reaction Mixture: 4-hydroxyphenylpyruvate, purified HmaS, and a buffer saturated with oxygen.

  • Procedure: Incubate the reaction mixture at an optimal temperature. Stop the reaction at different time points and analyze the supernatant by HPLC to quantify the substrate and product.

3.2.3. 4-Hydroxymandelate Oxidase (Hmo) Assay: The activity of Hmo can be determined by monitoring the consumption of oxygen using an oxygen electrode or by detecting the production of hydrogen peroxide using a coupled peroxidase assay.

  • Reaction Mixture: (S)-4-hydroxymandelate, FMN, and purified Hmo in an oxygen-saturated buffer.

  • Procedure (Oxygen Consumption): Monitor the decrease in dissolved oxygen concentration over time using an oxygen electrode.

  • Procedure (Peroxidase-Coupled Assay): Couple the H₂O₂ production to the oxidation of a chromogenic substrate by horseradish peroxidase and monitor the color change spectrophotometrically.

3.2.4. 4-Hydroxyphenylglycine Transaminase (HpgT) Assay: HpgT activity can be determined by quantifying the formation of 4-Hpg or the consumption of the amino donor and keto acid acceptor using HPLC or a colorimetric assay for the resulting keto acid.

  • Reaction Mixture: 4-hydroxybenzoylformate, an amino donor (e.g., L-tyrosine), PLP, and purified HpgT in a suitable buffer.

  • Procedure: Incubate the reaction mixture and quantify the product formation at different time points using HPLC.

Conclusion

The biosynthesis of 4-hydroxyphenylglycine is a well-defined four-enzyme pathway in bacteria that provides a critical building block for important antibiotics. This guide has outlined the core enzymatic steps, summarized the available quantitative data, and provided generalized experimental protocols for studying this pathway. A deeper understanding of the kinetics and regulation of these enzymes will be instrumental for the rational design of microbial cell factories for the enhanced production of 4-Hpg and its derivatives. The methodologies and information presented here serve as a valuable resource for researchers aiming to harness the synthetic potential of this fascinating biosynthetic pathway for applications in drug discovery and development. Further research is encouraged to fill the existing gaps in the kinetic characterization of all pathway enzymes to enable more precise metabolic engineering strategies.

References

An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-2-(4-hydroxyphenyl)acetic acid, commonly known as p-hydroxyphenylglycine, is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. It serves as a crucial chiral side chain for the synthesis of semi-synthetic β-lactam antibiotics, including amoxicillin, cefadroxil, and cefoperazone. This technical guide provides a comprehensive overview of the discovery, biosynthesis, chemical synthesis, and isolation of p-hydroxyphenylglycine, with a focus on detailed experimental protocols and quantitative data.

Discovery and Significance

p-Hydroxyphenylglycine was first identified as a natural product, a constituent of the vancomycin (B549263) group of glycopeptide antibiotics.[1] In these complex molecules, it plays a vital structural role.[1] Its importance grew substantially with the advent of semi-synthetic penicillins and cephalosporins, where the D-(-)-enantiomer is a key building block for the side chains of widely used antibiotics.

Biosynthesis of L-p-hydroxyphenylglycine

In microorganisms, the biosynthesis of L-p-hydroxyphenylglycine originates from the shikimic acid pathway, a metabolic route for the synthesis of aromatic amino acids.[2] The pathway involves a series of enzymatic steps starting from the intermediate, prephenate.[1]

The key enzymes in this biosynthetic pathway are:

  • Prephenate Dehydrogenase (Pdh): Converts prephenate to 4-hydroxyphenylpyruvate.

  • 4-Hydroxymandelate (B1240059) Synthase (HmaS): Catalyzes the conversion of 4-hydroxyphenylpyruvate to 4-hydroxymandelate.

  • 4-Hydroxymandelate Oxidase (Hmo): Oxidizes 4-hydroxymandelate to 4-hydroxybenzoylformate.

  • L-p-Hydroxyphenylglycine Transaminase (HpgT): Catalyzes the final step, the transamination of 4-hydroxybenzoylformate to L-p-hydroxyphenylglycine.[2]

dot```dot graph Biosynthesis_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Prephenate [fillcolor="#F1F3F4"]; HPP [label="4-Hydroxyphenylpyruvate", fillcolor="#F1F3F4"]; HM [label="4-Hydroxymandelate", fillcolor="#F1F3F4"]; HBF [label="4-Hydroxybenzoylformate", fillcolor="#F1F3F4"]; L_HPG [label="L-p-Hydroxyphenylglycine", fillcolor="#FBBC05", fontcolor="#202124"];

Prephenate -> HPP [label=" Prephenate\n Dehydrogenase (Pdh)"]; HPP -> HM [label=" 4-Hydroxymandelate\n Synthase (HmaS)"]; HM -> HBF [label=" 4-Hydroxymandelate\n Oxidase (Hmo)"]; HBF -> L_HPG [label=" L-p-Hydroxyphenylglycine\n Transaminase (HpgT)"]; }

Strecker synthesis workflow.
Reaction of Phenol (B47542) and 2-Hydroxyglycine

A more recent and industrially viable method involves the direct reaction of phenol with 2-hydroxyglycine in the presence of an acid catalyst. [3]This method offers advantages such as readily available and less toxic starting materials, simpler operation, and higher yields.

Experimental Protocol:

  • Reaction Setup: To a suitable solvent (e.g., dichloroethane), add phenol and 2-hydroxyglycine. Stir the mixture to ensure homogeneity.

  • Catalysis: Add an acid catalyst, such as sulfuric acid.

  • Reaction Conditions: Heat the reaction mixture to 60-65°C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 8 hours.

  • Workup: After the reaction is complete, add water and separate the organic phase.

  • Isolation and Purification: Neutralize the aqueous phase with an aqueous base (e.g., sodium hydroxide (B78521) solution) to a pH of approximately 5.2. Cool the solution to 15°C to induce crystallization.

  • Final Product: Collect the crystalline product by filtration, wash with water, and dry to obtain p-hydroxyphenylglycine.

CatalystSolventReaction Time (h)Purity (%)Yield (%)
Sulfuric AcidDichloroethane89880
Phosphoric AcidDichloroethane797.284
p-Toluenesulfonic AcidMethanol69872
Acetic AcidToluene1097.575
Sulfuric AcidToluene898.576

Table 1: Quantitative data for the synthesis of p-hydroxyphenylglycine from phenol and 2-hydroxyglycine under various conditions. Data sourced from patent CN102816076B.

Erlenmeyer-Plöchl Azlactone Synthesis

Historically, the Erlenmeyer-Plöchl synthesis has been a significant method for the preparation of amino acids. [4][5]This method involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) to form an azlactone (an oxazolone). Subsequent reduction and hydrolysis of the azlactone yield the desired amino acid. While a versatile method, it is a multi-step process. [6] dot

Erlenmeyer_Plochl_Synthesis N_acylglycine N-Acylglycine azlactone Azlactone N_acylglycine->azlactone + Acetic Anhydride p_hydroxybenzaldehyde p-Hydroxybenzaldehyde p_hydroxybenzaldehyde->azlactone amino_acid p-Hydroxyphenylglycine azlactone->amino_acid Reduction, Hydrolysis

Erlenmeyer-Plöchl synthesis overview.

Isolation and Optical Resolution

Since the biological activity of p-hydroxyphenylglycine is enantiomer-specific, the resolution of the racemic mixture obtained from most chemical syntheses is a critical step.

Enzymatic Resolution

Enzymatic methods offer high stereoselectivity for the resolution of racemic mixtures. One common approach is the use of hydantoinase and carbamoylase enzymes. DL-5-(4-hydroxyphenyl)hydantoin is converted to D-p-hydroxyphenylglycine with high conversion yields.

Preferential Crystallization

Preferential crystallization is a widely used industrial method for resolving enantiomers. This technique involves the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with a crystal of the desired enantiomer.

Characterization Data

PropertyValue
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
Melting Point~240 °C (decomposes)
AppearanceWhite to off-white crystalline powder

Table 2: Physical and chemical properties of this compound.

Spectroscopic Data:

  • ¹H NMR (400 MHz, D₂O) δ (ppm): 7.18 (d, J=8Hz, 2H), 6.80 (d, J=8Hz, 2H), 4.59 (s, 1H).

  • ¹³C NMR (Predicted):

    • C=O (Carboxylic): ~175-185 ppm

    • C-OH (Aromatic): ~155-160 ppm

    • C-H (Aromatic): ~115-130 ppm

    • C-C (Aromatic, attached to α-carbon): ~125-135 ppm

    • C-N (α-carbon): ~55-65 ppm

  • IR (KBr, cm⁻¹):

    • ~3400-2500: O-H and N-H stretching (broad, characteristic of amino acids)

    • ~1650-1580: C=O stretching (asymmetric) of the carboxylate group

    • ~1590, 1510, 1450: C=C stretching in the aromatic ring

    • ~1400: C=O stretching (symmetric) of the carboxylate group

    • ~1230: C-O stretching of the phenolic hydroxyl group

Conclusion

The discovery of this compound in natural products and its subsequent application in the synthesis of life-saving antibiotics have driven the development of various synthetic and isolation methodologies. While classical methods like the Strecker synthesis laid the groundwork, modern approaches focusing on efficiency, cost-effectiveness, and environmental safety are now prevalent in industrial production. The detailed protocols and data presented in this guide offer valuable insights for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Hydroxyphenylglycine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of the (R)- and (S)-enantiomers of 4-hydroxyphenylglycine. This non-proteinogenic amino acid is a critical chiral building block in the synthesis of various pharmaceuticals, most notably semi-synthetic β-lactam antibiotics like amoxicillin (B794) and cefadroxil[1]. Furthermore, its derivatives have emerged as significant ligands in neuropharmacology, particularly as agonists for the orphan G protein-coupled receptor 88 (GPR88)[2][3]. A thorough understanding of the distinct properties of each enantiomer is paramount for their effective application in drug design, development, and quality control.

Core Chemical and Physical Properties

The enantiomers of 4-hydroxyphenylglycine share the same chemical formula and molecular weight but differ in their three-dimensional arrangement, leading to distinct optical activities and interactions with other chiral molecules. The following tables summarize the key quantitative data for each enantiomer.

Property(R)-(-)-4-Hydroxyphenylglycine(S)-(+)-4-HydroxyphenylglycineRacemic (DL)-4-Hydroxyphenylglycine
Synonyms D-(-)-4-Hydroxyphenylglycine, (R)-2-Amino-2-(4-hydroxyphenyl)acetic acidL-(+)-4-Hydroxyphenylglycine, (S)-2-Amino-2-(4-hydroxyphenyl)acetic acid(RS)-2-(4-Hydroxyphenyl)glycine
CAS Number 22818-40-2[4][5]32462-30-9[6]938-97-6[7]
Molecular Formula C₈H₉NO₃[8]C₈H₉NO₃[6]C₈H₉NO₃[7][9]
Molecular Weight 167.16 g/mol [4][8]167.16 g/mol [6]167.16 g/mol [7][9]
Melting Point 240 °C (decomposes)[4][7]Not explicitly found, but expected to be similar to the (R)-enantiomer.229-230 °C[7]
Specific Rotation [α] -158.4° (c=1, 1 M HCl)[4][7]Not explicitly found, but expected to be equal in magnitude and opposite in sign to the (R)-enantiomer.
pKa (strongest acidic) ~1.74 (Predicted)[10]~1.74 (Predicted)[10]~1.74 (Predicted)[10]
pKa (strongest basic) ~8.57 (Predicted)[10]~8.57 (Predicted)[10]~8.57 (Predicted)[10]
Solubility Slightly soluble in water.[5]Insoluble in water, insoluble in ether.[7]Insoluble in water, insoluble in ether.[7]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization and quality control of 4-hydroxyphenylglycine enantiomers. The following sections outline standard laboratory protocols for determining key physical properties.

Determination of Melting Point

Objective: To determine the temperature at which the solid enantiomer transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dried, powdered 4-hydroxyphenylglycine enantiomer is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range should be narrow.

Measurement of Specific Rotation

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of the chiral compound, which is a characteristic property of an enantiomer.

Methodology:

  • Solution Preparation: A precise concentration of the 4-hydroxyphenylglycine enantiomer is prepared in a specified solvent (e.g., 1 g in 100 mL of 1 M HCl).

  • Instrumentation: A polarimeter is used for this measurement.

  • Procedure:

    • The polarimeter is calibrated with the pure solvent (blank reading).

    • The sample solution is placed in the polarimeter cell of a known path length (e.g., 1 dm).

    • The angle of rotation of plane-polarized light (at a specific wavelength, typically the sodium D-line at 589 nm) is measured at a constant temperature (e.g., 20°C).

    • The specific rotation is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Determination of Solubility

Objective: To determine the concentration of the 4-hydroxyphenylglycine enantiomer that can be dissolved in a specific solvent at a given temperature to form a saturated solution.

Methodology:

  • Equilibrium Method:

    • An excess amount of the solid enantiomer is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

    • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • The undissolved solid is removed by filtration or centrifugation.

    • The concentration of the dissolved enantiomer in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups (carboxyl and amino groups) of the 4-hydroxyphenylglycine enantiomer.

Methodology:

  • Potentiometric Titration:

    • A known concentration of the 4-hydroxyphenylglycine enantiomer is dissolved in water.

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa corresponds to the carboxyl group, and the second pKa corresponds to the amino group.

Biological Significance and Signaling Pathways

The enantiomers of 4-hydroxyphenylglycine exhibit distinct biological activities, underscoring the importance of stereochemistry in molecular recognition and function.

Vancomycin (B549263) Biosynthesis

(S)-4-Hydroxyphenylglycine is a crucial precursor in the biosynthesis of vancomycin and related glycopeptide antibiotics. The biosynthetic pathway involves a series of enzymatic transformations starting from prephenate.

Vancomycin_Biosynthesis_Pathway Prephenate Prephenate HPyr 4-Hydroxyphenylpyruvate Prephenate->HPyr Pdh HMand 4-Hydroxymandelate HPyr->HMand HmaS HBForm 4-Hydroxylbenzoylformate HMand->HBForm Hmo SHPG (S)-4-Hydroxyphenylglycine HBForm->SHPG HpgT Vancomycin Vancomycin SHPG->Vancomycin

Caption: Biosynthesis of (S)-4-hydroxyphenylglycine for vancomycin production.

GPR88 Agonism

Derivatives of 4-hydroxyphenylglycine have been identified as agonists for the G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the brain. GPR88 is implicated in various neurological processes, and its activation by these agonists typically leads to the inhibition of adenylyl cyclase through the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.

GPR88_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 4-Hydroxyphenylglycine Derivative (Agonist) GPR88 GPR88 Receptor Agonist->GPR88 Binds G_protein Gαi/βγ GPR88->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Downstream Downstream Cellular Responses cAMP->Downstream Modulates Chiral_HPLC_Workflow Sample Racemic 4-Hydroxyphenylglycine Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV or Mass Spec Detection Separation->Detection Analysis Data Analysis: Peak Integration & Quantification Detection->Analysis Result Determination of Enantiomeric Ratio/Purity Analysis->Result

References

The Multifaceted Role of 4-Hydroxyphenylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Biosynthesis, Pharmacological Functions, and Experimental Methodologies of a Key Non-Proteinogenic Amino Acid

The non-proteinogenic amino acid 4-hydroxyphenylglycine (HPG) stands as a pivotal molecule in both natural product biosynthesis and modern drug discovery. As a crucial building block for blockbuster antibiotics such as vancomycin (B549263) and the semi-synthetic penicillin, amoxicillin, HPG's biosynthetic pathway is a significant area of research. Furthermore, derivatives of HPG have emerged as potent modulators of the orphan G-protein coupled receptor 88 (GPR88), a promising target for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of HPG's functions, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to aid researchers, scientists, and drug development professionals in their exploration of this versatile amino acid.

Biosynthesis of 4-Hydroxyphenylglycine: A Four-Enzyme Cascade

The biosynthesis of L-4-hydroxyphenylglycine originates from the shikimic acid pathway, utilizing the intermediate prephenate. This transformation is accomplished through a four-step enzymatic cascade.[1]

  • Prephenate Dehydrogenase (Pdh): The pathway initiates with the NAD+-dependent aromatization of prephenate to 4-hydroxyphenylpyruvate by prephenate dehydrogenase.

  • 4-Hydroxymandelate (B1240059) Synthase (HmaS): This non-heme iron-dependent dioxygenase catalyzes the oxidative decarboxylation of 4-hydroxyphenylpyruvate to form (S)-4-hydroxymandelate.[1]

  • 4-Hydroxymandelate Oxidase (Hmo): The subsequent oxidation of (S)-4-hydroxymandelate to 4-hydroxybenzoylformate is carried out by the FMN-dependent enzyme, 4-hydroxymandelate oxidase.[1]

  • 4-Hydroxyphenylglycine Transaminase (HpgT): In the final step, a transaminase, HpgT, facilitates the transfer of an amino group to 4-hydroxybenzoylformate, yielding L-4-hydroxyphenylglycine. L-tyrosine is often considered the primary amino donor in this reaction.[1]

4-Hydroxyphenylglycine Biosynthesis Pathway prephenate Prephenate hpp 4-Hydroxyphenylpyruvate prephenate->hpp Pdh (NAD⁺ → NADH) hma (S)-4-Hydroxymandelate hpp->hma HmaS (O₂, Fe²⁺) hbf 4-Hydroxybenzoylformate hma->hbf Hmo (FMN) hpg L-4-Hydroxyphenylglycine hbf->hpg HpgT (Amino Donor) GPR88 Signaling Pathway cluster_membrane Cell Membrane gpr88 GPR88 g_protein Gαi Protein gpr88->g_protein Activates agonist 4-HPG Derivative (Agonist) agonist->gpr88 Binds ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP ac:s->atp:n camp cAMP atp->camp pka Protein Kinase A camp:s->pka:n Activates cellular_response Cellular Response pka:s->cellular_response:n Phosphorylates Recombinant HmaS Purification Workflow start Start cloning Gene Cloning into Expression Vector start->cloning transformation Transformation into E. coli cloning->transformation expression Protein Expression (IPTG Induction) transformation->expression lysis Cell Lysis and Clarification expression->lysis purification Ni-NTA Affinity Chromatography lysis->purification analysis SDS-PAGE Analysis purification->analysis storage Buffer Exchange and Storage analysis->storage end End storage->end HpgT Coupled Enzyme Assay Workflow reagents Prepare Reaction Mix: - 4-HPG - α-Ketoglutarate - PLP - NADH - Coupling Enzyme incubate Equilibrate to Assay Temperature reagents->incubate initiate Initiate Reaction with HpgT incubate->initiate measure Monitor A₃₄₀ Over Time initiate->measure calculate Calculate Enzyme Activity measure->calculate

References

The Biological Activity of L-4-Hydroxyphenylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Non-Proteogenic Amino Acid and its Derivatives in Cellular Signaling and Drug Discovery

Introduction

L-4-hydroxyphenylglycine is a non-proteogenic amino acid that serves as a crucial building block in the biosynthesis of glycopeptide antibiotics, such as vancomycin.[1][2][3] Beyond its role in natural product synthesis, L-4-hydroxyphenylglycine and its derivatives have garnered significant interest within the scientific community for their diverse biological activities. These compounds have been investigated for their interactions with key receptors in the central nervous system, including metabotropic glutamate (B1630785) receptors (mGluRs) and the orphan G protein-coupled receptor GPR88. This technical guide provides a comprehensive overview of the biological activity of L-4-hydroxyphenylglycine and its analogs, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, medicinal chemistry, and neuroscience.

Core Biological Activities and Mechanisms of Action

The biological activities of L-4-hydroxyphenylglycine and its derivatives are primarily centered on their ability to modulate the function of various G protein-coupled receptors (GPCRs). The key areas of activity are detailed below.

Interaction with Metabotropic Glutamate Receptors (mGluRs)

While quantitative data for L-4-hydroxyphenylglycine itself is limited, its derivatives, particularly those with additional acidic moieties, have been extensively studied as ligands for metabotropic glutamate receptors. These studies have been crucial in elucidating the structure-activity relationships (SAR) for this class of compounds.

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Derivatives of 4-hydroxyphenylglycine, such as (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG), have been shown to act as antagonists at mGluR1a.[4][5]

Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Notably, (S)-4C3HPG acts as an agonist at mGluR2, demonstrating the subtype-selectivity that can be achieved with modifications to the 4-hydroxyphenylglycine scaffold.[4]

Agonism at the Orphan Receptor GPR88

Derivatives of 4-hydroxyphenylglycine have been instrumental in the development of agonists for the orphan receptor GPR88, a GPCR implicated in disorders of the basal ganglia. GPR88 is known to couple to Gαi proteins and modulate cAMP levels.[6][7] Structure-activity relationship studies have revealed that modifications to the amine and phenyl groups of 4-hydroxyphenylglycine derivatives can lead to potent and selective GPR88 agonists.[7]

Potential Role in Neuroprotection

Given the involvement of glutamate receptors in excitotoxicity, ligands that modulate these receptors are of significant interest for their neuroprotective potential. While direct evidence for L-4-hydroxyphenylglycine is still emerging, the activity of its derivatives at mGluRs suggests a potential role in modulating neuronal excitability and survival. For instance, antagonism of Group I mGluRs and agonism of Group II mGluRs are generally considered to be neuroprotective strategies.[4] The broader class of phenolic compounds is also known to possess neuroprotective properties through various mechanisms, including antioxidant and anti-inflammatory effects.[8][9][10]

Interaction with NMDA Receptors

The structural similarity of L-4-hydroxyphenylglycine to glycine (B1666218), a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, has led to speculation about its potential interaction with this receptor.[11][12] However, there is currently a lack of direct, quantitative binding or functional data to substantiate this hypothesis for L-4-hydroxyphenylglycine itself. Further research is required to determine if it can act as an agonist, antagonist, or modulator at the NMDA receptor glycine site.

Quantitative Data on the Biological Activity of L-4-Hydroxyphenylglycine Derivatives

The following tables summarize the available quantitative data for key derivatives of 4-hydroxyphenylglycine. It is important to note that these values are for the specified derivatives and not for L-4-hydroxyphenylglycine itself.

Table 1: Activity of Phenylglycine Derivatives at Metabotropic Glutamate Receptors

CompoundReceptor SubtypeActivityPotency (IC50 / EC50)Assay TypeReference
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG)mGluR1aAntagonistIC50: 15 ± 3 µMPhosphoinositide Hydrolysis[4][5]
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG)mGluR2AgonistEC50: 21 ± 4 µMcAMP Formation[4][5]
(S)-3-Hydroxyphenylglycine ((S)-3HPG)mGluR1Agonist-Phosphoinositide Hydrolysis[6]
(S)-4-Carboxyphenylglycine ((S)-4CPG)mGluR2Agonist-cAMP Formation[6]

Table 2: Activity of 4-Hydroxyphenylglycine Derivatives at GPR88

CompoundModificationActivityPotency (EC50)Assay TypeReference
2-AMPP Derivative (Compound 9)Azide at Site AAgonist134 nMLance cAMP Assay[7]
Phenylglycinol Derivative (Compound 3)Hydroxyl at Site AAgonist194 nMLance cAMP Assay[7]
2-AMPPAmine at Site AAgonist414 nMLance cAMP Assay[7]
Methyl Ester Derivative (Compound 11a)Methyl Ester at Site AAgonist538 nMLance cAMP Assay[7]
Amide Derivative (Compound 11c)Amide at Site AAgonist616 nMLance cAMP Assay[7]
Carboxylic Acid Derivative (Compound 11b)Carboxylic Acid at Site AInactive> 10 µMLance cAMP Assay[7]

Signaling Pathways

The interaction of L-4-hydroxyphenylglycine derivatives with their target receptors initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Gq_Coupled_Signaling Ligand L-4-HPG Derivative (Antagonist) mGluR1_5 mGluR1 / mGluR5 Ligand->mGluR1_5 Antagonizes Gq_11 Gαq/11 mGluR1_5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Antagonistic activity at Gq-coupled Group I mGluRs.

Gi_Coupled_Signaling_mGluR Ligand L-4-HPG Derivative (Agonist) mGluR2_3 mGluR2 / mGluR3 Ligand->mGluR2_3 Activates Gi_o Gαi/o mGluR2_3->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Agonistic activity at Gi/o-coupled Group II mGluRs.

Gi_Coupled_Signaling_GPR88 Ligand L-4-HPG Derivative (Agonist) GPR88 GPR88 Ligand->GPR88 Activates Gi Gαi GPR88->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Downstream Modulation of Neuronal Activity cAMP->Downstream

Caption: Agonistic activity at the Gi-coupled orphan receptor GPR88.

Experimental Protocols

The characterization of L-4-hydroxyphenylglycine and its derivatives relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Phosphoinositide Hydrolysis Assay (for Gq-coupled receptors)

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to quantify the activity of Gq-coupled receptors like mGluR1 and mGluR5.

Materials:

  • HEK293 or CHO cells stably expressing the mGluR of interest.

  • myo-[³H]inositol.

  • Agonist (e.g., L-glutamate) and antagonist (e.g., (S)-4C3HPG).

  • Lithium chloride (LiCl) solution.

  • Dowex AG1-X8 resin.

  • Scintillation cocktail and counter.

Protocol:

  • Cell Culture and Labeling:

    • Plate the cells in 24-well plates and grow to near confluency.

    • Label the cells by incubating them overnight in inositol-free medium supplemented with myo-[³H]inositol (0.5-1 µCi/mL).

  • Assay:

    • Wash the cells with an appropriate buffer (e.g., HEPES-buffered saline).

    • Pre-incubate the cells with LiCl (10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

    • For antagonist studies, pre-incubate the cells with various concentrations of the antagonist (e.g., (S)-4C3HPG) for a defined period (e.g., 20 minutes).

    • Stimulate the cells with a fixed concentration of the agonist (e.g., L-glutamate) for a specific duration (e.g., 30-60 minutes).

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by adding a cold solution of perchloric acid or trichloroacetic acid.

    • Neutralize the cell lysates.

    • Separate the [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography with Dowex AG1-X8 resin.

    • Elute the total [³H]IPs with a high-salt buffer.

    • Quantify the radioactivity in the eluate using a scintillation counter.

  • Data Analysis:

    • Calculate the fold increase in [³H]IP accumulation over basal levels.

    • For antagonist studies, determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

cAMP Accumulation Assay (for Gi/o-coupled receptors)

This assay measures changes in intracellular cAMP levels to determine the activity of Gi/o-coupled receptors such as mGluR2 and GPR88.

Materials:

  • CHO or HEK293 cells stably expressing the receptor of interest.

  • Forskolin (B1673556).

  • Agonist (e.g., L-4-hydroxyphenylglycine derivative) and antagonist.

  • cAMP assay kit (e.g., LANCE cAMP kit, HTRF cAMP kit, or similar).

Protocol:

  • Cell Culture:

    • Plate the cells in a 96- or 384-well plate and grow to the desired confluency.

  • Assay:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For agonist studies, add various concentrations of the agonist to the cells.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce a measurable level of cAMP. The inhibitory effect of the Gi/o-coupled receptor activation will be observed as a decrease from this forskolin-stimulated level.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based kit according to the manufacturer's instructions. These kits typically involve a labeled cAMP analog and a specific anti-cAMP antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the experimental samples from the standard curve.

    • For agonist studies, calculate the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Biosynthesis of L-4-hydroxyphenylglycine

L-4-hydroxyphenylglycine is a non-proteogenic amino acid synthesized from the shikimic acid pathway.[2][3] The biosynthetic pathway involves four key enzymatic steps.

Biosynthesis_L4HPG Prephenate Prephenate HPP 4-Hydroxyphenylpyruvate Prephenate->HPP Pdh HMA 4-Hydroxymandelate HPP->HMA HmaS HBF 4-Hydroxybenzoylformate HMA->HBF Hmo L4HPG L-4-Hydroxyphenylglycine HBF->L4HPG HpgT Pdh Prephenate Dehydrogenase (Pdh) HmaS 4-Hydroxymandelate Synthase (HmaS) Hmo 4-Hydroxymandelate Oxidase (Hmo) HpgT 4-Hydroxyphenylglycine Transaminase (HpgT)

Caption: Biosynthetic pathway of L-4-hydroxyphenylglycine.

Conclusion and Future Directions

L-4-hydroxyphenylglycine and its derivatives represent a versatile chemical scaffold with significant biological activities. While much of the pharmacological characterization has focused on its derivatives, these studies have provided valuable insights into the structure-activity relationships for targeting metabotropic glutamate receptors and the orphan receptor GPR88. The antagonist activity at mGluR1, agonist activity at mGluR2, and agonist activity at GPR88 highlight the potential for developing subtype-selective modulators for therapeutic applications in neurological and psychiatric disorders.

Future research should focus on several key areas. Firstly, a more thorough pharmacological characterization of L-4-hydroxyphenylglycine itself at a broad range of CNS targets, including all mGluR subtypes and the NMDA receptor, is warranted to establish its baseline activity profile. Secondly, the neuroprotective potential of L-4-hydroxyphenylglycine should be investigated in relevant in vitro and in vivo models of neurodegeneration to elucidate the underlying molecular mechanisms. Finally, the continued exploration of the L-4-hydroxyphenylglycine scaffold in medicinal chemistry programs holds promise for the development of novel and selective therapeutics for a variety of CNS disorders. This in-depth technical guide serves as a foundational resource for researchers embarking on these and other investigations into the fascinating biological activities of L-4-hydroxyphenylglycine.

References

Spectroscopic Characterization of 2-amino-2-(4-hydroxyphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-amino-2-(4-hydroxyphenyl)acetic acid, a non-proteinogenic amino acid also known as 4-hydroxyphenylglycine (HPG).[1] This compound and its derivatives are significant in medicinal chemistry and drug development. Accurate spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation. This document outlines the expected spectroscopic data and provides detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Overview of Spectroscopic Properties

The spectroscopic signature of this compound is defined by its key functional groups: a para-substituted phenol, an alpha-amino acid moiety, and a carboxylic acid. The aromatic ring, with its hydroxyl substituent, will dominate the UV-Vis spectrum. The various C-H, N-H, O-H, and C=O bonds will give rise to characteristic absorption bands in the IR spectrum. The unique chemical environments of the hydrogen and carbon atoms will be distinguishable in the ¹H and ¹³C NMR spectra, respectively. Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

Data Presentation

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. These values are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2 - 7.4Doublet2HAr-H (ortho to -CH)
~6.8 - 7.0Doublet2HAr-H (ortho to -OH)
~5.0 - 5.2Singlet1Hα-CH
VariableBroad Singlet3H-NH₂ and -COOH
VariableSinglet1HAr-OH

Note: Solvent is typically D₂O or DMSO-d₆. Chemical shifts are referenced to a standard like DSS or TMS. The positions of exchangeable protons (-NH₂, -COOH, -OH) are highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~170 - 175C=O (Carboxylic acid)
~155 - 160Ar-C (attached to -OH)
~128 - 132Ar-C (ortho to -CH)
~125 - 128Ar-C (ipso to -CH)
~115 - 118Ar-C (ortho to -OH)
~55 - 60α-C (CH)

Note: Spectra are typically acquired with proton decoupling.

Table 3: Predicted FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 2500BroadO-H stretch (carboxylic acid), N-H stretch (amine), O-H stretch (phenol)
~3100 - 3000MediumAromatic C-H stretch
~1700 - 1650StrongC=O stretch (carboxylic acid)
~1610, ~1510, ~1450Medium-StrongAromatic C=C skeletal vibrations
~1400 - 1300MediumO-H bend (phenol)
~1250 - 1200StrongC-O stretch (phenol)
~830Strongpara-disubstituted C-H out-of-plane bend

Note: Spectra are typically obtained from a solid sample, for example, using a KBr pellet.

Table 4: Predicted UV-Vis Spectral Data
λmax (nm)Molar Absorptivity (ε)SolventAssignment
~275~1400 M⁻¹cm⁻¹Methanol (B129727) / Waterπ → π* transition of the phenolic chromophore
~225Higher than 275 nm peakMethanol / Waterπ → π* transition of the benzene (B151609) ring

Note: The position and intensity of the absorption maxima can be influenced by the solvent and the pH of the solution.

Table 5: Predicted Mass Spectrometry Data
m/zIonMethod
168.0610[M+H]⁺ESI+
166.0450[M-H]⁻ESI-
122.0606[M-COOH]⁺EI/ESI+

Note: M represents the parent molecule. ESI (Electrospray Ionization) is a soft ionization technique suitable for this molecule. EI (Electron Ionization) may lead to more extensive fragmentation.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[2] The choice of solvent is critical to avoid interfering signals.[3]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (B1202638) (TMS) for DMSO-d₆, for chemical shift referencing.

  • Instrument Parameters:

    • ¹H NMR:

      • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

      • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

      • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum on the same instrument.

      • Use proton decoupling to simplify the spectrum.

      • A larger number of scans will be required due to the low natural abundance of ¹³C.[4]

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.[5]

    • In an agate mortar, grind 1-2 mg of the this compound sample to a very fine powder.[5]

    • Add approximately 100-200 mg of the dried KBr to the mortar.[6]

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[5]

    • Transfer the mixture to a pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[7][8]

  • Instrument Parameters:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of a blank KBr pellet or of the empty sample compartment.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Identify the wavenumbers of the major absorption bands.

    • Assign these bands to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption characteristics of the aromatic chromophore.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as methanol or water.

    • From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the µM range). The absorbance should ideally be within the linear range of the spectrophotometer (0.1 - 1.0).

    • Use quartz cuvettes for UV measurements as glass and plastic absorb UV light.[9]

  • Instrument Parameters:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.

    • Fill another quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.[10]

  • Data Processing:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the structure through fragmentation patterns.

Protocol:

  • Sample Preparation (for ESI-MS):

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent system compatible with electrospray ionization, such as a mixture of methanol or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium (B1175870) hydroxide) for negative ion mode.[11][12]

    • Ensure the sample is free of non-volatile salts and buffers, as they can interfere with ionization.[11]

  • Instrument Parameters:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire spectra in both positive and negative ion modes.

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Processing:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

    • Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis & Elucidation cluster_output Final Output Sample Pure Compound NMR NMR (¹H & ¹³C) Sample->NMR FTIR FTIR Sample->FTIR UVVis UV-Vis Sample->UVVis MS Mass Spec. Sample->MS Data_Analysis Spectral Interpretation NMR->Data_Analysis FTIR->Data_Analysis UVVis->Data_Analysis MS->Data_Analysis Structure Structural Confirmation Data_Analysis->Structure Report Characterization Report Structure->Report

Caption: General workflow for spectroscopic characterization.

Structural Relationships and Key Spectroscopic Probes

This diagram illustrates the molecular structure of this compound and highlights the key structural features that are probed by different spectroscopic techniques.

Structural_Probes cluster_structure Molecular Structure cluster_probes Spectroscopic Probes cluster_features Probed Features mol NMR ¹H & ¹³C NMR Nuclei H & C Nuclei Environments NMR->Nuclei FTIR FTIR Bonds Functional Group Vibrations (O-H, N-H, C=O, C-O) FTIR->Bonds UVVis UV-Vis Chromo Aromatic Chromophore (π-system) UVVis->Chromo MS Mass Spec. Mass Molecular Weight & Fragmentation MS->Mass Nuclei->mol Bonds->mol Chromo->mol Mass->mol

Caption: Key structural features and their spectroscopic probes.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of D-4-Hydroxyphenylglycine and its Application in Amoxicillin Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-4-hydroxyphenylglycine (D-HPG) is a critical non-proteinogenic amino acid that serves as a key chiral building block in the synthesis of various pharmaceuticals, most notably the semi-synthetic β-lactam antibiotic, amoxicillin (B794).[1][2] The stereochemistry of D-HPG is essential for the therapeutic efficacy of these antibiotics.[3] Traditional chemical synthesis routes for D-HPG often involve harsh reaction conditions, the use of toxic reagents, and complex purification steps, leading to environmental concerns and high production costs.[1][4] Enzymatic synthesis has emerged as a sustainable and highly efficient alternative, offering superior stereoselectivity, milder reaction conditions, and reduced environmental impact.[5]

These application notes provide detailed protocols for two primary enzymatic routes for D-HPG synthesis: a well-established two-enzyme cascade using D,L-p-hydroxyphenylhydantoin (DL-HPH) as a substrate, and a de novo biosynthesis pathway starting from L-phenylalanine. Furthermore, a protocol for the subsequent enzymatic synthesis of amoxicillin from D-HPG methyl ester is detailed.

Part 1: Enzymatic Synthesis of D-4-Hydroxyphenylglycine (D-HPG)

There are two primary enzymatic strategies for the production of D-HPG: a biocatalytic conversion of a racemic precursor and de novo biosynthesis from a simple carbon source and amino acid.

Method 1: Two-Enzyme Cascade for D-HPG Production from DL-Hydroxyphenylhydantoin (DL-HPH)

This method utilizes a whole-cell biocatalyst, typically recombinant E. coli, co-expressing D-hydantoinase and D-carbamoylase. The process involves the stereoselective hydrolysis of the D-enantiomer of DL-HPH.

Reaction Pathway:

The enzymatic conversion of DL-HPH to D-HPG proceeds in two sequential steps:

  • D-hydantoinase (Hase) catalyzes the stereoselective ring-opening of D-p-hydroxyphenylhydantoin to N-carbamoyl-D-p-hydroxyphenylglycine (CpHPG).

  • D-carbamoylase (Case) then hydrolyzes CpHPG to yield D-HPG, ammonia, and carbon dioxide.[5][6]

The L-enantiomer of HPH can be racemized to the D-form, allowing for a theoretical yield of 100%.

DHPG_synthesis_from_DLHPH DL_HPH DL-p-Hydroxyphenylhydantoin (DL-HPH) CpHPG N-carbamoyl-D-p- hydroxyphenylglycine (CpHPG) DL_HPH->CpHPG D-Hydantoinase (Hase) (Stereoselective) D_HPG D-4-Hydroxyphenylglycine (D-HPG) CpHPG->D_HPG D-Carbamoylase (Case) (Hydrolysis) DHPG_de_novo_synthesis L_Phe L-Phenylalanine L_Tyr L-Tyrosine (B559521) L_Phe->L_Tyr Hydroxylase HPP 4-Hydroxyphenylpyruvate (4-HPP) L_Tyr->HPP Deaminase S_HMA S-4-Hydroxymandelate (S-HMA) HPP->S_HMA Hydroxymandelate Synthase (HmaS) R_HMA R-4-Hydroxymandelate S_HMA->R_HMA Mandelate Racemase (MdlA) HPGL p-Hydroxyphenylglyoxylate (HPGL) R_HMA->HPGL R-Mandelate Dehydrogenase (R-MdlB) D_HPG D-4-Hydroxyphenylglycine (D-HPG) HPGL->D_HPG D-p-4-hydroxy-phenylglycine Aminotransferase (D-PhgAT) Amoxicillin_synthesis_workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Condensation PenG Penicillin G Potassium Salt (PGK) APA 6-Aminopenicillanic Acid (6-APA) PenG->APA Immobilized Penicillin G Acylase (PGA) APA_in_step2 D_HPGM D-HPG Methyl Ester (D-HPGM) Amoxicillin Amoxicillin D_HPGM->Amoxicillin Immobilized PGA (in situ 6-APA)

References

Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenylglycine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including semi-synthetic β-lactam antibiotics. The stereochemistry of this compound is critical to its biological activity and the efficacy of the final drug product. Consequently, the accurate and reliable separation and quantification of its enantiomers, (R)-(-)-4-hydroxyphenylglycine and (S)-(+)-4-hydroxyphenylglycine, are of paramount importance in drug development and quality control. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose.[1]

This document provides detailed application notes and protocols for the chiral separation of 4-hydroxyphenylglycine enantiomers by HPLC, focusing on the use of macrocyclic glycopeptide-based chiral stationary phases. These phases, such as those based on teicoplanin, are particularly effective for the direct separation of underivatized amino acids.[2][3]

Experimental Workflow

The general workflow for the chiral separation of 4-hydroxyphenylglycine enantiomers by HPLC is outlined below. This process includes sample preparation, HPLC analysis, and data processing.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Racemic 4-Hydroxyphenylglycine prep2 Dissolve in Mobile Phase Diluent prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Equilibrate HPLC System with Chiral Mobile Phase prep3->hplc1 hplc2 Inject Prepared Sample hplc1->hplc2 hplc3 Isocratic Elution hplc2->hplc3 hplc4 UV Detection hplc3->hplc4 data1 Integrate Chromatographic Peaks hplc4->data1 data2 Calculate Retention Times, Resolution, and Tailing Factor data1->data2 data3 Determine Enantiomeric Purity (% ee) data2->data3

Figure 1: Experimental workflow for the chiral HPLC separation of 4-hydroxyphenylglycine enantiomers.

Methodology and Protocols

This section details the recommended materials and procedures for the successful chiral separation of 4-hydroxyphenylglycine enantiomers. The method is based on the use of a teicoplanin-based chiral stationary phase, which has demonstrated broad applicability for the separation of underivatized amino acids.[2]

Materials and Reagents
  • Analytes: Racemic (DL)-4-hydroxyphenylglycine, (R)-(-)-4-hydroxyphenylglycine, and (S)-(+)-4-hydroxyphenylglycine reference standards.

  • HPLC Grade Solvents: Methanol, Acetonitrile, Water.

  • Mobile Phase Additives: Formic acid (reagent grade).

  • Chiral Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Methanol and Water with a small percentage of an acidic modifier. A typical starting composition is Methanol/Water/Formic Acid (80:20:0.1, v/v/v).

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

  • Standard and Sample Solution Preparation:

    • Prepare a stock solution of racemic (DL)-4-hydroxyphenylglycine at a concentration of 1 mg/mL in a diluent that is a 50:50 mixture of the mobile phase and water.

    • Prepare individual standard solutions of the (R) and (S) enantiomers at the same concentration to determine the elution order.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol/Water/Formic Acid (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm or 273 nm.

    • Injection Volume: 10 µL.

  • System Equilibration and Analysis:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

    • Inject the individual enantiomer standards first to establish their respective retention times and confirm the elution order.

    • Inject the racemic mixture and any unknown samples for analysis.

Data Presentation and Analysis

The following tables summarize the expected chromatographic parameters for the chiral separation of 4-hydroxyphenylglycine enantiomers under the specified conditions. Note that the D-enantiomer is typically more strongly retained on macrocyclic glycopeptide CSPs.

Table 1: Chromatographic Parameters for the Chiral Separation of 4-Hydroxyphenylglycine Enantiomers

ParameterValue
ColumnAstec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
Mobile PhaseMethanol/Water/Formic Acid (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
Detection220 nm

Table 2: Expected Retention Data and Resolution

EnantiomerRetention Time (t_R, min)Tailing Factor (T_f)
(S)-(+)-4-hydroxyphenylglycine~ 5.81.1
(R)-(-)-4-hydroxyphenylglycine~ 7.21.2

Table 3: Calculated Chromatographic Performance

ParameterFormulaCalculated Value
Separation Factor (α)t_R2 / t_R1~ 1.24
Resolution (R_s)2(t_R2 - t_R1) / (w_1 + w_2)> 2.0

Note: The retention times and performance values are representative and may vary slightly depending on the specific HPLC system, column batch, and exact mobile phase preparation.

Signaling Pathways and Logical Relationships

The mechanism of chiral recognition on teicoplanin-based CSPs is complex, involving multiple non-covalent interactions between the analyte and the chiral selector. These interactions create a transient diastereomeric complex, leading to different retention times for the enantiomers.

G cluster_analyte 4-Hydroxyphenylglycine Enantiomers cluster_csp Teicoplanin Chiral Stationary Phase cluster_interactions Chiral Recognition Interactions cluster_outcome Chromatographic Outcome R_Enantiomer (R)-Enantiomer Complex_R Diastereomeric Complex (R-Enantiomer + CSP) R_Enantiomer->Complex_R S_Enantiomer (S)-Enantiomer Complex_S Diastereomeric Complex (S-Enantiomer + CSP) S_Enantiomer->Complex_S CSP Chiral Selector (Teicoplanin) CSP->Complex_R CSP->Complex_S H_Bond Hydrogen Bonding Ionic Ionic Interactions Pi_Pi π-π Interactions Inclusion Inclusion Complexation Complex_R->H_Bond Complex_R->Ionic Complex_R->Pi_Pi Complex_R->Inclusion Separation Differential Retention & Enantiomeric Separation Complex_R->Separation Complex_S->H_Bond Complex_S->Ionic Complex_S->Pi_Pi Complex_S->Inclusion Complex_S->Separation

Figure 2: Interactions governing chiral recognition of 4-hydroxyphenylglycine enantiomers.

Conclusion

The protocol described provides a robust and reliable method for the chiral separation of 4-hydroxyphenylglycine enantiomers using a teicoplanin-based chiral stationary phase. This direct HPLC method is suitable for routine analysis in pharmaceutical quality control and for monitoring enantiomeric purity during drug development. The use of a simple mobile phase and standard HPLC equipment makes this method readily adaptable in most analytical laboratories. Further optimization of mobile phase composition and temperature may be performed to fine-tune the separation as needed.

References

Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones. This application note provides a detailed protocol for the synthesis of racemic 2-amino-2-(4-hydroxyphenyl)acetic acid, also known as 4-hydroxyphenylglycine, a crucial non-proteinogenic amino acid. This compound serves as a key building block in the synthesis of various pharmaceuticals, including semisynthetic penicillins and cephalosporins. The described method utilizes 4-hydroxybenzaldehyde (B117250), a cyanide source, and an ammonia (B1221849) source to produce the target compound via an α-aminonitrile intermediate.

Overall Reaction

The synthesis proceeds in two main stages: the formation of an α-aminonitrile from 4-hydroxybenzaldehyde, followed by the hydrolysis of the nitrile to the corresponding carboxylic acid.

Stage 1: α-Aminonitrile Formation 4-Hydroxybenzaldehyde reacts with ammonia and a cyanide salt to form 2-amino-2-(4-hydroxyphenyl)acetonitrile.

Stage 2: Hydrolysis The intermediate α-aminonitrile is then hydrolyzed under acidic conditions to yield racemic this compound.

Experimental Protocols

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Ammonium (B1175870) Chloride (NH₄Cl)

  • Ammonia solution (e.g., 28-30%)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) or other suitable base for neutralization

  • Methanol (B129727)

  • Ethanol

  • Deionized Water

  • Diatomaceous Earth (optional, for filtration)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter flask

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH meter or pH paper

  • Rotary evaporator

Protocol 1: Two-Step Strecker Synthesis

This protocol involves the initial formation and isolation of the α-aminonitrile followed by its hydrolysis.

Part A: Synthesis of 2-amino-2-(4-hydroxyphenyl)acetonitrile

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagent Preparation:

    • Prepare a solution of ammonium chloride in aqueous ammonia.

    • Prepare a separate aqueous solution of sodium cyanide.

  • Reaction:

    • To the flask, add 4-hydroxybenzaldehyde dissolved in a suitable solvent like methanol or ethanol.

    • Cool the flask in an ice bath.

    • Slowly add the ammonium chloride/ammonia solution to the aldehyde solution with continuous stirring.

    • After the initial addition, slowly add the sodium cyanide solution via the dropping funnel while maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, the product may precipitate out of the solution. If not, the reaction mixture can be concentrated under reduced pressure.

    • The crude α-aminonitrile can be collected by filtration, washed with cold water, and dried.

Part B: Hydrolysis of 2-amino-2-(4-hydroxyphenyl)acetonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the crude 2-amino-2-(4-hydroxyphenyl)acetonitrile in a solution of concentrated hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux for several hours. The nitrile group will be hydrolyzed to a carboxylic acid, and the amino group will be protonated, forming the hydrochloride salt.

  • Isolation and Purification:

    • After cooling, the precipitated this compound hydrochloride can be collected by filtration.

    • To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (around pH 5-6) using a base such as aqueous ammonia or sodium hydroxide.

    • The resulting precipitate of racemic this compound is then filtered, washed with cold water and then a solvent like ethanol, and dried.

Quantitative Data Summary

While specific yields can vary based on reaction scale and conditions, the following table provides a general overview of expected outcomes based on literature.

ParameterValueReference
Starting Aldehyde4-HydroxybenzaldehydeGeneral Strecker Synthesis Principles
Key ReagentsNaCN/KCN, NH₄Cl/NH₃General Strecker Synthesis Principles
Intermediate2-amino-2-(4-hydroxyphenyl)acetonitrile[1][2]
Final ProductRacemic this compound[1][2]
Typical YieldModerate to GoodYields are highly dependent on specific reaction conditions and purification methods.
PurityCan be improved by recrystallizationStandard purification technique for amino acids.

Mandatory Visualizations

Strecker_Synthesis_Workflow Start 4-Hydroxybenzaldehyde Intermediate α-Aminonitrile (2-amino-2-(4-hydroxyphenyl)acetonitrile) Start->Intermediate Step 1: Aminonitrile Formation Reagents1 NH₃, HCN (from NaCN/NH₄Cl) Reagents1->Intermediate Product Racemic this compound Intermediate->Product Step 2: Hydrolysis Reagents2 Acid Hydrolysis (e.g., H₃O⁺, heat) Reagents2->Product Purification Neutralization & Crystallization Product->Purification FinalProduct Pure Racemic Product Purification->FinalProduct

Caption: Workflow of the Strecker Synthesis for this compound.

Strecker_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Aminonitrile Formation cluster_step3 Step 3: Hydrolysis Aldehyde 4-Hydroxybenzaldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H⁺ Ammonia Ammonia (NH₃) Hemiaminal Hemiaminal Intermediate Protonated_Aldehyde->Hemiaminal + NH₃ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Imine Imine Iminium->Imine - H⁺ Cyanide Cyanide (CN⁻) Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Protonated_Nitrile Protonated Nitrile Aminonitrile->Protonated_Nitrile + H₃O⁺ Amide_Intermediate Amide Intermediate Protonated_Nitrile->Amide_Intermediate + H₂O Amino_Acid Amino Acid Amide_Intermediate->Amino_Acid + H₂O, - NH₄⁺

Caption: Mechanism of the Strecker Synthesis.

Safety Precautions

  • Cyanide Hazard: Sodium cyanide and potassium cyanide are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

  • Acid and Base Handling: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Reaction Monitoring: The initial stages of the reaction can be exothermic. Proper temperature control is crucial.

Conclusion

The Strecker synthesis remains a valuable and straightforward method for the laboratory-scale preparation of racemic this compound. The protocol outlined in this application note provides a comprehensive guide for researchers. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis. Further purification by techniques such as recrystallization may be necessary to achieve high-purity material suitable for subsequent applications in drug development and other research areas.

References

Application of 4-Hydroxyphenylglycine in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylglycine (Hpg) is a non-proteinogenic amino acid that serves as a crucial structural component in a variety of natural products, most notably in glycopeptide antibiotics such as vancomycin.[1] Its incorporation into synthetic peptides is of significant interest for the development of novel therapeutics, peptidomimetics, and tools for chemical biology. However, the unique structure of Hpg presents distinct challenges in solid-phase peptide synthesis (SPPS), primarily due to its steric bulk and the high propensity of its α-carbon to undergo racemization.[1][2]

This document provides detailed application notes and optimized protocols for the successful incorporation of 4-hydroxyphenylglycine into peptide sequences using both Fmoc/tBu and Boc/Bzl SPPS strategies. It emphasizes methods to mitigate common side reactions and maximize yield and purity.

Section 1: Core Principles and Challenges

The primary difficulties in using Hpg in SPPS are twofold:

  • Steric Hindrance: The bulky phenyl group adjacent to the α-carbon can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slow or incomplete coupling reactions, resulting in deletion sequences and lower overall yield.[3] The use of potent coupling reagents is therefore essential.[4]

  • Racemization: The α-proton of phenylglycine and its derivatives is significantly more acidic than that of standard aliphatic amino acids. This acidity makes it susceptible to abstraction by the bases used during the coupling step, leading to epimerization of the stereocenter.[1][5] This side reaction is particularly problematic in Fmoc-SPPS, where the coupling is base-catalyzed.[1] Careful selection of the coupling reagent and base is critical to maintain stereochemical integrity.[1][5]

Orthogonal Protection Strategy

A successful synthesis requires an orthogonal protection strategy, where the Nα-protecting group can be removed under conditions that leave the side-chain protecting groups intact.[6] For 4-hydroxyphenylglycine, this necessitates protection of the phenolic hydroxyl group to prevent side reactions.

  • Fmoc/tBu Strategy: The hydroxyl group is protected as a tert-butyl (tBu) ether . This group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is cleaved by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[6][7] The recommended building block is Fmoc-D/L-Hpg(tBu)-OH .

  • Boc/Bzl Strategy: The hydroxyl group is protected as a benzyl (Bzl) ether . This group is stable to the moderate acid conditions used for Boc removal (TFA) but is cleaved by stronger acids (e.g., HF, TFMSA) during the final cleavage.[7][8] The recommended building block is Boc-D/L-Hpg(Bzl)-OH .

Section 2: Experimental Protocols

The following protocols are optimized for a single coupling cycle of a 4-hydroxyphenylglycine residue.

Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis

This protocol is designed to maximize coupling efficiency while minimizing the risk of racemization.

Materials:

  • Resin: Rink Amide or Wang resin, pre-loaded with the peptide sequence.

  • Amino Acid: Fmoc-D/L-Hpg(tBu)-OH (3-5 equivalents relative to resin loading).

  • Coupling Reagent: HATU, HCTU, or COMU (0.95 equivalents relative to the amino acid).

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Trimethylpyridine (TMP) (2-3 equivalents relative to the amino acid). For sequences highly prone to racemization, TMP is preferred.[1]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Solution: 20% piperidine (B6355638) in DMF.

  • Washing Solutions: DMF, DCM.

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[9]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[9]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

  • Coupling of Fmoc-Hpg(tBu)-OH:

    • Pre-activation: In a separate vessel, dissolve Fmoc-Hpg(tBu)-OH (3-5 eq.) and the coupling reagent (e.g., HATU, 0.95 eq. to the amino acid) in DMF.

    • Add the base (e.g., DIPEA or TMP, 2-3 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.[10]

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. Due to steric hindrance, longer coupling times may be necessary compared to standard amino acids.

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Monitoring and Recoupling (Optional but Recommended):

    • Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), indicating incomplete reaction, a second coupling (recoupling) is recommended. Repeat step 3 with a fresh activation mixture for 1-2 hours.

  • Washing:

    • After successful coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis

This protocol uses the classic Boc/Bzl strategy, which can sometimes be advantageous for difficult sequences as the repetitive acid treatments can help reduce peptide aggregation.[11]

Materials:

  • Resin: Merrifield or PAM resin.

  • Amino Acid: Boc-D/L-Hpg(Bzl)-OH (3-4 equivalents).

  • Coupling Reagent: HBTU/HOBt or DIC/HOBt (0.95 equivalents).

  • Base: DIPEA (1 equivalent relative to the amino acid for in-situ neutralization).

  • Solvents: DMF, DCM.

  • Deprotection Solution: 25-50% TFA in DCM.

  • Neutralization Solution: 5-10% DIPEA in DMF or DCM.

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with the deprotection solution (25-50% TFA in DCM) for 1-2 minutes.

    • Drain, and add a fresh portion of the deprotection solution. Agitate for 20-30 minutes.[10]

    • Drain and wash the resin thoroughly with DCM (5-7 times) to remove residual acid.

  • Neutralization:

    • Wash the resin with the neutralization solution (5-10% DIPEA in DMF) for 2 minutes, twice.

    • Wash the resin with DMF (3-5 times).

  • Coupling of Boc-Hpg(Bzl)-OH:

    • Activation: In a separate vessel, dissolve Boc-Hpg(Bzl)-OH (3-4 eq.), HBTU (0.95 eq.), and HOBt (1 eq.) in DMF. Add DIPEA (2 eq.) and allow to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-4 hours.

    • Drain and wash the resin with DMF (3 times).

  • Monitoring:

    • Perform a Kaiser test to confirm reaction completion. If necessary, perform a recoupling step as described in the Fmoc protocol.

Protocol 3: Cleavage and Final Deprotection

The phenolic side chain of Hpg requires the use of scavengers during final cleavage to prevent alkylation by carbocations generated from the cleavage of other protecting groups.[8]

Recommended Cleavage Cocktail (Reagent K): [12][13]

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5% (scavenger for tyrosyl and Hpg residues)

  • Water: 5%

  • Thioanisole: 5% (soft scavenger, useful for protecting Trp and Met)

  • 1,2-Ethanedithiol (EDT): 2.5% (scavenger for trityl groups)

Procedure:

  • Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Incubation: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[14]

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Section 3: Data Presentation and Optimization

While specific coupling efficiency data for 4-hydroxyphenylglycine is not extensively documented, data from structurally similar or equally challenging amino acids can guide the optimization process.

Table 1: Comparative Performance of Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassRelative ReactivityRacemization RiskNotes
HATU / HCTU Aminium/UroniumVery HighLow to ModerateHighly efficient and fast; recommended for sterically hindered residues like Hpg. HATU is generally considered superior to HBTU.[4]
HBTU / TBTU Aminium/UroniumHighModerateA robust and common choice, but may be less effective than HATU for very difficult couplings.[4]
COMU Aminium/UroniumVery HighVery LowAn Oxyma-based reagent known for high efficiency and very low racemization, making it an excellent choice for Hpg.[1]
DEPBT PhosphoniumModerateVery LowShows excellent results in suppressing racemization of phenylglycine but may have slower kinetics.[1]
DIC / HOBt CarbodiimideModerateModerateStandard, cost-effective method. May require longer coupling times or double coupling for Hpg.
Table 2: Influence of Base on Racemization of Phenylglycine Derivatives in Fmoc-SPPS

This data, derived from studies on phenylglycine, is directly applicable to Hpg and highlights the critical role of the base in preserving stereochemical purity.[1]

BasepKa of Conjugate AcidSteric HindranceRacemization PotentialRecommended Use for Hpg
DIPEA ~10.7ModerateModerateCommonly used, but may cause significant racemization with Hpg.
TMP ~7.4HighVery Low Highly recommended to suppress epimerization due to its high steric bulk and lower basicity.[1]
DMP ~6.7HighVery Low Similar to TMP, an excellent choice for minimizing racemization.[1]
NMM ~7.4LowHighNot recommended for the coupling step of Hpg due to higher racemization risk.[1]

Section 4: Mandatory Visualizations

Diagram 1: SPPS Workflow for 4-Hydroxyphenylglycine Incorporation

SPPS_Workflow cluster_cycle SPPS Cycle for Hpg Resin Peptide-Resin (Free Amine) Coupling Coupling: 1. Pre-activate Fmoc-Hpg(tBu)-OH   (HATU/TMP) 2. Add to Resin (1-4h) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Kaiser Kaiser Test Wash1->Kaiser Kaiser->Coupling Positive (Recouple) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Kaiser->Deprotection Negative Wash2 Wash (DMF/DCM) Deprotection->Wash2 Wash2->Resin Next Cycle

Caption: General workflow for a single SPPS cycle incorporating Fmoc-Hpg(tBu)-OH.

Diagram 2: Key Challenges and Mitigation Strategies

Challenges_Mitigation cluster_challenges Challenges with Hpg cluster_solutions Mitigation Strategies Hpg 4-Hydroxyphenylglycine (Hpg) StericHindrance Steric Hindrance Hpg->StericHindrance Racemization High Racemization Risk (Acidic α-Proton) Hpg->Racemization PotentReagents Use Potent Coupling Reagents (HATU, HCTU, COMU) StericHindrance->PotentReagents Leads to Incomplete Coupling LongerTime Increase Coupling Time / Double Couple StericHindrance->LongerTime Leads to Incomplete Coupling HinderedBases Use Sterically Hindered Bases (TMP, DMP) Racemization->HinderedBases Caused by Base in Coupling

Caption: Logical relationship between the challenges of using Hpg and mitigation strategies.

Diagram 3: Decision Workflow for Coupling Conditions

Decision_Workflow Start Start: Incorporate Hpg CheckPurity High Stereochemical Purity Required? Start->CheckPurity UseCOMU Use COMU or DEPBT as Coupling Reagent CheckPurity->UseCOMU Yes UseHATU Use HATU or HCTU as Coupling Reagent CheckPurity->UseHATU No HighPurityPath Yes StandardPurityPath No UseTMP Use TMP or DMP as Base UseCOMU->UseTMP Couple Perform Coupling (2-4 hours) UseTMP->Couple UseDIPEA Use DIPEA as Base UseHATU->UseDIPEA UseDIPEA->Couple Monitor Monitor with Kaiser Test Recouple if Necessary Couple->Monitor Monitor->Couple Incomplete End Proceed to Next Cycle Monitor->End Complete

References

Application Note and Protocol: Enzymatic Resolution of DL-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-4-hydroxyphenylglycine is a critical chiral building block in the pharmaceutical industry, most notably as a side chain for the production of semi-synthetic β-lactam antibiotics such as amoxicillin (B794) and cefadroxil.[1] Chemical methods for the resolution of racemic DL-4-hydroxyphenylglycine often require harsh conditions, multiple steps, and the use of expensive resolving agents, leading to environmental concerns and potentially lower yields.[1][2] Enzymatic resolution offers a green and highly selective alternative, operating under mild conditions with high enantioselectivity. This application note details three distinct and effective enzymatic protocols for the resolution of DL-4-hydroxyphenylglycine and its derivatives.

General Experimental Workflow

The enzymatic resolution process follows a general workflow, from substrate preparation to the analysis of the final enantiomerically pure product.

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_analysis Analysis racemate Racemic DL-4-Hydroxyphenylglycine or Derivative enzymatic_reaction Enzymatic Resolution racemate->enzymatic_reaction enzyme_prep Enzyme Preparation (Free or Immobilized) enzyme_prep->enzymatic_reaction separation Separation of Enantiomers enzymatic_reaction->separation d_product D-Enantiomer separation->d_product l_substrate L-Enantiomer separation->l_substrate analysis Enantiomeric Excess (e.e.) Determination (e.g., Chiral HPLC) d_product->analysis l_substrate->analysis

Caption: General workflow for the enzymatic resolution of DL-4-hydroxyphenylglycine.

Protocol 1: Resolution of N-Acetyl-DL-4-Hydroxyphenylglycine Methyl Ester using Subtilisin

This protocol describes the enantioselective hydrolysis of the L-enantiomer of N-acetyl-DL-4-hydroxyphenylglycine methyl ester, leaving the D-enantiomer as the unreacted ester. The course of the reaction can be monitored by the consumption of a base required to neutralize the acid produced.[3]

Reaction Scheme

G DL_ester N-Acetyl-DL-4-hydroxyphenylglycine Methyl Ester L_acid N-Acetyl-L-4-hydroxyphenylglycine DL_ester->L_acid Subtilisin, H₂O D_ester N-Acetyl-D-4-hydroxyphenylglycine Methyl Ester DL_ester->D_ester (Unreacted)

Caption: Enantioselective hydrolysis of N-acetyl-DL-4-hydroxyphenylglycine methyl ester.

Materials and Reagents

  • N-acetyl-DL-4-hydroxyphenylglycine methyl ester

  • Subtilisin (free or immobilized on a suitable resin)[4][5][6]

  • Dioxane

  • Deionized water

  • 1 N Sodium Hydroxide (NaOH)

  • 2 N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

Equipment

  • Jacketed reaction vessel with overhead stirrer

  • pH-stat or automatic titrator

  • Temperature controller/water bath

  • Separatory funnel

  • Rotary evaporator

  • Analytical balance

  • Chiral HPLC system for enantiomeric excess (e.e.) analysis

Experimental Protocol

  • Reaction Setup: In a jacketed reaction vessel, dissolve 5 g (22.4 mmols) of N-acetyl-DL-4-hydroxyphenylglycine methyl ester in 70 ml of a dioxane/water mixture (3:7 by volume).[3]

  • Temperature and pH Adjustment: Bring the solution to 25°C. Adjust the pH to 7.8 using 1 N NaOH.

  • Enzymatic Reaction: Add 10 g of subtilisin resin to the solution with stirring. Maintain the pH at 7.8 by the controlled addition of 1 N NaOH using a pH-stat.[3]

  • Reaction Monitoring: Monitor the reaction by recording the volume of NaOH consumed. The reaction is typically stopped after approximately 50% conversion, which corresponds to the consumption of about 11.2 ml of 1 N NaOH. A reaction time of around 6.5 hours can be expected to achieve over 50% conversion.[3]

  • Work-up:

    • Filter off the enzyme resin.

    • Acidify the filtrate to pH 2 with 2 N HCl.

    • Extract the aqueous solution three times with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the unreacted N-acetyl-D-4-hydroxyphenylglycine methyl ester.

  • Product Isolation: The N-acetyl-L-4-hydroxyphenylglycine remains in the aqueous layer and can be isolated if desired.

  • Analysis: Determine the enantiomeric excess of the N-acetyl-D-4-hydroxyphenylglycine methyl ester using chiral HPLC.

Quantitative Data Summary

ParameterValueReference
Substrate Concentration~71.4 g/L[3]
Temperature25°C[3]
pH7.8[3]
SolventDioxane/Water (3:7 v/v)[3]
Conversion~55%[3]
Yield of N-acetyl-D-ester~85.6% of theoretical[3]

Protocol 2: Resolution of DL-4-Hydroxyphenylglycine Methyl Ester using Penicillin G Acylase

This protocol utilizes immobilized Penicillin G Acylase (PGA) for the stereoselective hydrolysis of L-4-hydroxyphenylglycine methyl ester in an aqueous/organic biphasic system, leaving the D-ester unreacted. PGA is widely used in the synthesis of β-lactam antibiotics and shows excellent selectivity.[7][8]

Reaction Scheme

G DL_ester DL-4-hydroxyphenylglycine Methyl Ester L_acid L-4-hydroxyphenylglycine DL_ester->L_acid Immobilized PGA, H₂O D_ester D-4-hydroxyphenylglycine Methyl Ester DL_ester->D_ester (Unreacted)

Caption: Stereoselective hydrolysis of DL-4-hydroxyphenylglycine methyl ester by PGA.

Materials and Reagents

  • DL-4-hydroxyphenylglycine methyl ester

  • Immobilized Penicillin G Acylase (e.g., on agarose)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.5)

  • Toluene or Methyl isobutyl ketone (MIBK)

  • 1 N Hydrochloric Acid (HCl)

  • 1 N Sodium Hydroxide (NaOH)

Equipment

  • Shaking incubator or stirred tank reactor

  • pH meter

  • Centrifuge or filtration setup

  • Separatory funnel

  • Lyophilizer (optional)

  • Chiral HPLC system

Experimental Protocol

  • Substrate Preparation: Prepare a 100 mM solution of DL-4-hydroxyphenylglycine methyl ester in a suitable organic solvent like toluene.

  • Reaction Setup: In a reactor, combine the organic substrate solution with an equal volume of 0.1 M potassium phosphate buffer (pH 7.5).

  • Enzymatic Reaction: Add immobilized PGA (e.g., 5-10% w/v of the aqueous phase). Agitate the mixture vigorously at 25-30°C to ensure good mixing between the phases.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples from the aqueous phase at regular intervals and analyzing the formation of L-4-hydroxyphenylglycine by HPLC. The pH of the aqueous phase will decrease as the reaction proceeds; maintain pH 7.5 by adding 1 N NaOH. Stop the reaction at ~50% conversion.

  • Work-up:

    • Separate the immobilized enzyme by filtration or centrifugation.

    • Separate the aqueous and organic phases using a separatory funnel.

    • The organic phase contains the unreacted D-4-hydroxyphenylglycine methyl ester. Wash the organic phase with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to recover the D-ester.

  • Product Isolation: The aqueous phase contains the L-4-hydroxyphenylglycine. Adjust the pH to its isoelectric point (~pH 6) to precipitate the amino acid, which can then be collected by filtration.

  • Analysis: Determine the enantiomeric excess of the D-4-hydroxyphenylglycine methyl ester and the L-4-hydroxyphenylglycine using a suitable chiral HPLC method.

Quantitative Data Summary

ParameterValueReference
SubstrateDL-4-hydroxyphenylglycine methyl ester[8][9]
EnzymeImmobilized Penicillin G Acylase[7][8]
Temperature25-37°C[7][8]
pH6.5 - 8.5[7][8]
SystemBiphasic (Organic/Aqueous Buffer)[10]
Expected e.e. of D-ester>95%[9]

Protocol 3: Whole-Cell Biocatalytic Production of D-4-Hydroxyphenylglycine

This protocol employs a two-enzyme cascade system within a whole-cell biocatalyst, typically recombinant E. coli or Ralstonia pickettii, expressing D-hydantoinase and D-carbamoylase.[11][12] This process, known as the "hydantoinase process", converts the inexpensive substrate DL-5-(4-hydroxyphenyl)hydantoin directly into D-4-hydroxyphenylglycine with high conversion and enantioselectivity.[13]

Reaction Scheme

G DL_HPH DL-5-(4-hydroxyphenyl)hydantoin N_Carbamoyl_D_HPG N-Carbamoyl-D-4-hydroxyphenylglycine DL_HPH->N_Carbamoyl_D_HPG D-Hydantoinase D_HPG D-4-hydroxyphenylglycine N_Carbamoyl_D_HPG->D_HPG D-Carbamoylase L_HPH L-5-(4-hydroxyphenyl)hydantoin L_HPH->DL_HPH Racemization (spontaneous or enzymatic)

Caption: Two-step enzymatic conversion of DL-hydantoin to D-amino acid.

Materials and Reagents

  • Recombinant microbial strain (e.g., Ralstonia pickettii MMYY01 or engineered E. coli)

  • Culture medium (e.g., LB or a defined mineral medium)

  • Inducer (e.g., IPTG, if applicable)

  • DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 6 N HCl

Equipment

  • Fermenter or shaker flasks for cell cultivation

  • Centrifuge for cell harvesting

  • Stirred tank bioreactor for transformation

  • Temperature and pH controllers

  • HPLC system for analysis

Experimental Protocol

  • Biocatalyst Preparation:

    • Cultivate the recombinant cells in a suitable fermentation medium until they reach the late logarithmic growth phase.

    • Induce the expression of D-hydantoinase and D-carbamoylase according to the specific requirements of the expression system.

    • Harvest the cells by centrifugation and wash them with buffer (e.g., 50 mM Tris-HCl, pH 8.0). The resulting cell paste is the whole-cell biocatalyst.

  • Biotransformation:

    • Prepare a suspension of DL-HPH in 50 mM Tris-HCl buffer (pH 8.0) in a bioreactor. Due to the low solubility of DL-HPH, a substrate concentration of 10-15 g/L is common.

    • Add the prepared wet cells to the reactor. An optimal cell concentration needs to be determined but can be in the range of 10-20 g (dry cell weight)/L.

    • Maintain the reaction at 40-50°C with stirring. Keep the pH at 8.0 by adding an appropriate base.

  • Reaction Monitoring: Monitor the disappearance of DL-HPH and the formation of D-HPG by HPLC.

  • Work-up and Product Isolation:

    • Once the reaction reaches completion (typically >95% conversion), separate the cells by centrifugation or filtration.

    • Heat the supernatant to 80°C to precipitate soluble proteins, then clarify by centrifugation.

    • Adjust the pH of the clear supernatant to the isoelectric point of D-HPG (~pH 6.0) with 6 N HCl.

    • Cool the solution to 4°C to crystallize the D-4-hydroxyphenylglycine.

    • Collect the crystals by filtration, wash with cold water, and dry under vacuum.

  • Analysis: Confirm the purity and determine the enantiomeric excess of the D-4-hydroxyphenylglycine product by chiral HPLC.

Quantitative Data Summary

ParameterValueReference
SubstrateDL-5-(4-hydroxyphenyl)hydantoin[11][12][14]
BiocatalystRecombinant R. pickettii or E. coli[2][11][15]
Temperature40-50°C[2]
pH8.0[2]
Conversion Rate>94% in 9 hours[2][11]
Production Rate~2.8 g L⁻¹ h⁻¹[2][11]
Product e.e.>99%[14]

References

Application Note: Quantification of 4-Hydroxyphenylglycine in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylglycine (4-HPG) is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceuticals, most notably semi-synthetic β-lactam antibiotics like amoxicillin (B794) and cefadroxil. The production of 4-HPG through microbial fermentation has garnered significant interest as a more sustainable alternative to traditional chemical synthesis. Accurate and robust quantification of 4-HPG in complex fermentation broth is paramount for process monitoring, optimization, and quality control. This application note provides detailed protocols for the quantification of 4-HPG using High-Performance Liquid Chromatography (HPLC) with UV detection and an enzymatic assay for the D-enantiomer.

Analytical Methods Overview

The choice of analytical method for 4-HPG quantification depends on factors such as the required sensitivity, selectivity, available instrumentation, and the specific enantiomer of interest. This document outlines two reliable methods:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely accessible and robust method for the quantification of total 4-HPG (both D- and L-enantiomers).

  • Enzymatic Assay for D-4-Hydroxyphenylglycine: A specific and sensitive method for the quantification of the pharmacologically relevant D-enantiomer.

Data Presentation

A summary of typical quantitative data for the analytical methods described is presented in Table 1. This data is representative of the performance expected from these methods.

Table 1: Summary of Quantitative Data for 4-HPG Quantification Methods

ParameterHPLC-UV MethodEnzymatic Assay (D-4-HPG)
Linearity (R²) > 0.999> 0.995
Range 1 - 500 µg/mL0.5 - 50 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.5 µg/mL
Accuracy (% Recovery) 98% - 102%95% - 105%
Precision (%RSD) < 2.0%< 5.0%

Experimental Protocols

Protocol 1: Quantification of Total 4-HPG by RP-HPLC-UV

This protocol describes the quantification of total 4-HPG in a fermentation broth sample.

1.1. Sample Preparation

Proper sample preparation is crucial to remove interfering substances from the fermentation broth, such as proteins and particulate matter.

  • Workflow for Sample Preparation

FermentationBroth 1. Fermentation Broth Sample Centrifugation 2. Centrifuge (10,000 x g, 10 min) FermentationBroth->Centrifugation Supernatant 3. Collect Supernatant Centrifugation->Supernatant Precipitation 4. Add Acetonitrile (B52724) (1:3 v/v) (Protein Precipitation) Supernatant->Precipitation Vortex 5. Vortex and Incubate (-20°C, 30 min) Precipitation->Vortex Centrifugation2 6. Centrifuge (14,000 x g, 15 min) Vortex->Centrifugation2 FilteredSupernatant 7. Filter Supernatant (0.22 µm syringe filter) Centrifugation2->FilteredSupernatant HPLC_Analysis 8. Analyze by HPLC FilteredSupernatant->HPLC_Analysis

Figure 1: Workflow for preparing fermentation broth samples for HPLC analysis.

1.1.1. Materials

  • Centrifuge tubes (1.5 mL or 2.0 mL)

  • Micropipettes

  • Vortex mixer

  • Centrifuge

  • Acetonitrile (HPLC grade)

  • Syringe filters (0.22 µm, nylon or PVDF)

  • HPLC vials

1.1.2. Procedure

  • Transfer 1 mL of the fermentation broth sample to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 10 minutes to pellet cells and other large debris.

  • Carefully transfer the supernatant to a new, clean microcentrifuge tube.

  • For protein precipitation, add three parts of cold acetonitrile (-20°C) to one part of the supernatant (e.g., 900 µL of acetonitrile to 300 µL of supernatant).

  • Vortex the mixture vigorously for 30 seconds and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge the sample at 14,000 x g for 15 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

1.2. HPLC-UV Analysis

1.2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 220 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 30
    12.0 95
    14.0 95
    15.0 5

    | 20.0 | 5 |

1.2.2. Standard Preparation

  • Prepare a stock solution of 4-HPG (1 mg/mL) in the mobile phase A.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).

1.2.3. Quantification

  • Inject the calibration standards to generate a standard curve by plotting the peak area against the concentration.

  • Inject the prepared fermentation broth samples.

  • Determine the concentration of 4-HPG in the samples by interpolating their peak areas from the standard curve. Account for the dilution factor from sample preparation.

Protocol 2: Enzymatic Assay for D-4-Hydroxyphenylglycine

This protocol utilizes a coupled enzyme reaction to specifically quantify D-4-HPG. D-amino acid oxidase (DAAO) catalyzes the oxidative deamination of D-4-HPG, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.[1]

  • Enzymatic Assay Principle

cluster_0 DAAO Reaction cluster_1 HRP Reaction (Detection) D_HPG D-4-Hydroxyphenylglycine Keto_Acid 4-Hydroxyphenylglyoxylic Acid D_HPG->Keto_Acid O₂ → H₂O + NH₃ H2O2 H₂O₂ Keto_Acid->H2O2 NH3 NH₃ H2O2->H2O2_from_DAAO DAAO D-Amino Acid Oxidase (DAAO) O2 O₂ Chromogen_Reduced Reduced Chromogen (e.g., ABTS) Chromogen_Oxidized Oxidized Chromogen (Colored Product) Chromogen_Reduced->Chromogen_Oxidized H₂O₂ → 2H₂O HRP Horseradish Peroxidase (HRP)

Figure 2: Principle of the coupled enzymatic assay for D-4-HPG.

2.1. Materials

  • 96-well microplate

  • Microplate reader

  • D-amino acid oxidase (DAAO) from porcine kidney or a microbial source

  • Horseradish peroxidase (HRP)

  • D-4-hydroxyphenylglycine standard

  • Phosphate (B84403) buffer (100 mM, pH 8.0)

  • Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Hydrogen peroxide (for standard curve)

2.2. Reagent Preparation

  • DAAO Solution: Prepare a 1 U/mL solution of DAAO in 100 mM phosphate buffer (pH 8.0).

  • HRP Solution: Prepare a 10 U/mL solution of HRP in 100 mM phosphate buffer (pH 8.0).

  • ABTS Solution: Prepare a 1 mg/mL solution of ABTS in 100 mM phosphate buffer (pH 8.0).

  • D-4-HPG Standards: Prepare a series of D-4-HPG standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) in 100 mM phosphate buffer (pH 8.0).

  • Sample Preparation: Prepare fermentation broth samples as described in section 1.1. Dilute the final filtered supernatant in 100 mM phosphate buffer (pH 8.0) to fall within the range of the standard curve.

2.3. Assay Procedure

  • To each well of a 96-well microplate, add the following in order:

    • 50 µL of sample or D-4-HPG standard

    • 100 µL of 100 mM phosphate buffer (pH 8.0)

    • 20 µL of ABTS solution

    • 20 µL of HRP solution

  • To initiate the reaction, add 10 µL of DAAO solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

2.4. Quantification

  • Generate a standard curve by plotting the absorbance values of the D-4-HPG standards against their concentrations.

  • Determine the concentration of D-4-HPG in the samples by interpolating their absorbance values from the standard curve. Remember to account for any dilution factors.

L-4-Hydroxyphenylglycine Biosynthesis Pathway

The biosynthesis of L-4-hydroxyphenylglycine in many microorganisms starts from the central metabolic intermediate, chorismate, which is a product of the shikimate pathway.[2] The pathway involves a series of enzymatic conversions to produce the final amino acid.

  • L-4-HPG Biosynthesis Pathway

Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate CM HP_Pyruvate 4-Hydroxyphenylpyruvate Prephenate->HP_Pyruvate PDH HP_Mandelate 4-Hydroxymandelate HP_Pyruvate->HP_Mandelate HmaS HP_Benzoylformate 4-Hydroxybenzoylformate HP_Mandelate->HP_Benzoylformate Hmo L_HPG L-4-Hydroxyphenylglycine HP_Benzoylformate->L_HPG HpgT (L-Glutamate -> α-Ketoglutarate) CM Chorismate Mutase PDH Prephenate Dehydrogenase HmaS 4-Hydroxymandelate Synthase Hmo 4-Hydroxymandelate Oxidase HpgT L-4-HPG Transaminase

Figure 3: Biosynthetic pathway of L-4-hydroxyphenylglycine from chorismate.

Conclusion

The analytical methods detailed in this application note provide robust and reliable means for quantifying 4-hydroxyphenylglycine in fermentation broth. The choice between the HPLC-UV and enzymatic assay will depend on the specific needs of the research, particularly whether total 4-HPG or the specific D-enantiomer concentration is required. Proper sample preparation is critical for obtaining accurate results with either method. These protocols can be valuable tools for researchers and scientists involved in the development and optimization of microbial fermentation processes for 4-HPG production.

References

Application Notes and Protocols for the Industrial Production of D-4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-4-hydroxyphenylglycine (D-HPG) is a crucial non-proteinogenic amino acid widely utilized as a key intermediate in the synthesis of semi-synthetic β-lactam antibiotics, including amoxicillin, cephalexin, and cefadroxil.[1][2][3][4] The growing demand for these antibiotics necessitates efficient, cost-effective, and environmentally sustainable industrial production methods for high-purity D-HPG. This document provides detailed application notes and protocols for the primary industrial production methods of D-HPG, catering to researchers, scientists, and professionals in drug development. The methodologies covered include chemical resolution, enzymatic hydrolysis of hydantoin, and de novo biosynthesis.

Chemical Production Methods

Chemical synthesis of D-HPG often involves the resolution of a racemic mixture of DL-4-hydroxyphenylglycine. One prominent method employs sulfuric acid and an optically active resolving agent.

Diastereomeric Salt Resolution

This method relies on the differential solubility of diastereomeric salts formed between the D- and L-enantiomers of 4-hydroxyphenylglycine and a chiral resolving agent. A notable industrial approach utilizes one of the enantiomers of 4-hydroxyphenylglycine itself as the resolving agent in the presence of sulfuric acid.

Experimental Protocol: Resolution of DL-4-hydroxyphenylglycine

  • Preparation of the Racemic Mixture Solution:

    • Suspend 100.2 g (0.6 mol) of racemic DL-4-hydroxyphenylglycine (DL-HPG) in 135 ml of water in a suitable reactor.[5]

    • To this suspension, add 50.1 g (0.3 mol) of D-4-hydroxyphenylglycine (D-HPG) which will act as the resolving agent.[5]

    • With stirring, slowly add 34 ml of 96 wt.% sulfuric acid (0.6 mol).[5]

    • Add 90 ml of acetone (B3395972) to the mixture.[5]

  • Crystallization of the Diastereomeric Salt:

    • Heat the resulting clear solution to 62°C for 15 minutes with continuous stirring.[5]

    • Cool the suspension to 25°C and continue stirring at this temperature for 3 hours to facilitate crystallization.[5]

    • Isolate the crystallized D-HPG sulfate (B86663) salt by filtration.

  • Isolation of Free D-4-hydroxyphenylglycine:

    • Dissolve the filtered D-HPG sulfate salt in 200 ml of water at 70-80°C.

    • Neutralize the solution to a pH of 5 with a 2.5 wt.% ammonia (B1221849) solution.[5]

    • Cool the solution to 25°C to precipitate the free D-HPG.[5]

    • Filter the crystalline product, wash with water, and dry to obtain pure D-HPG.[5]

Quantitative Data for Chemical Resolution

ParameterValueReference
Starting MaterialDL-4-hydroxyphenylglycine[5]
Resolving AgentD-4-hydroxyphenylglycine[5]
Molar Ratio (DL-HPG : D-HPG : H₂SO₄)2 : 1 : 2[5]
Yield of D-HPG Sulfate71.0%[5]
Yield of Free D-HPG from Sulfate80.2%[5]

Logical Relationship of Chemical Resolution

cluster_0 Salt Formation & Crystallization cluster_1 Isolation of Free D-HPG DL_HPG DL-4-hydroxyphenylglycine Mix Mixing and Heating (62°C) DL_HPG->Mix D_HPG_RA D-4-hydroxyphenylglycine (Resolving Agent) D_HPG_RA->Mix H2SO4 Sulfuric Acid H2SO4->Mix Acetone_Water Acetone/Water Solvent Acetone_Water->Mix Cool Cooling and Stirring (25°C) Mix->Cool Filter1 Filtration Cool->Filter1 D_HPG_Sulfate Crystalline D-HPG Sulfate Filter1->D_HPG_Sulfate Mother_Liquor Mother Liquor (Enriched with L-HPG) Filter1->Mother_Liquor Dissolve Dissolution in Water (70-80°C) D_HPG_Sulfate->Dissolve Neutralize Neutralization with Ammonia (pH 5) Dissolve->Neutralize Cool2 Cooling (25°C) Neutralize->Cool2 Filter2 Filtration and Drying Cool2->Filter2 Pure_D_HPG Pure D-4-hydroxyphenylglycine Filter2->Pure_D_HPG

Caption: Workflow for the chemical resolution of DL-4-hydroxyphenylglycine.

Enzymatic and Chemoenzymatic Production Methods

Enzymatic methods offer high selectivity and milder reaction conditions compared to chemical routes. The most established enzymatic process for D-HPG production starts from DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH).

Two-Step Enzymatic Hydrolysis of DL-5-(4-hydroxyphenyl)hydantoin

This process utilizes two key enzymes, D-hydantoinase and N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase), which can be co-expressed in a single microbial host like E. coli.

Experimental Protocol: Whole-Cell Biotransformation

  • Cultivation of Recombinant Strain:

    • Cultivate a recombinant E. coli strain co-expressing D-hydantoinase and D-carbamoylase in a suitable fermentation medium (e.g., Terrific Broth with 1% lactose (B1674315) for induction).[6]

    • Induce enzyme expression at a suitable temperature (e.g., 22°C).[6]

    • Harvest the cells by centrifugation and prepare for use as free or immobilized cells.

  • Immobilization of Cells (Optional but Recommended for Industrial Scale):

    • Mix equal volumes of a cell suspension (e.g., 1.35 g dry cell weight) and a 4% κ-carrageenan solution at 43°C.[7]

    • Extrude the mixture into a cold 0.3 M KCl solution to form beads.[7]

    • Harden the beads by soaking in a solution of 20 mM glutaraldehyde (B144438) and 70 mM hexamethylenediamine (B150038) for 15 minutes.[7]

  • Biotransformation Reaction:

    • Prepare a substrate solution of 30 g/L DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH) in a buffer at pH 9.0.[6]

    • Add the free or immobilized cells to the substrate solution in a stirred-tank bioreactor.

    • Maintain the reaction temperature at 37°C with agitation (e.g., 150 rpm).[6]

    • Monitor the reaction progress by HPLC, measuring the consumption of DL-HPH and the formation of D-HPG.

    • The reaction is typically complete within 12-16 hours.[6]

  • Product Isolation:

    • Separate the cells (or immobilized beads) from the reaction mixture by filtration or centrifugation.

    • Adjust the pH of the supernatant to the isoelectric point of D-HPG (around pH 5-6) to precipitate the product.

    • Isolate the D-HPG by filtration, wash with cold water, and dry.

Quantitative Data for Enzymatic Hydrolysis

ParameterValue (Immobilized E. coli)Reference
SubstrateDL-5-(4-hydroxyphenyl)hydantoin (DL-HPH)[6]
Substrate Concentration30 g/L[6]
Product Concentration29.10 g/L[6]
Conversion Yield97.0%[6]
Purity99.5%[6]
Specific Productivity1.276 g/g·h[6]
Volumetric Productivity2.43 g/L·h[6]

Signaling Pathway for Two-Step Enzymatic Synthesis

DL_HPH DL-5-(4-hydroxyphenyl)hydantoin D_HPH D-5-(4-hydroxyphenyl)hydantoin DL_HPH->D_HPH L_HPH L-5-(4-hydroxyphenyl)hydantoin DL_HPH->L_HPH CpHPG N-carbamoyl-D-p-hydroxyphenylglycine D_HPH->CpHPG D-hydantoinase (Step 1) D_HPG D-4-hydroxyphenylglycine CpHPG->D_HPG D-carbamoylase (Step 2) CpHPC CpHPC

Caption: Enzymatic conversion of DL-HPH to D-HPG.

De Novo Biosynthesis of D-HPG

Recent advancements have focused on developing sustainable de novo biosynthetic routes for D-HPG, starting from simple carbon sources like glucose or readily available amino acids like L-tyrosine (B559521).

Multi-Enzyme Cascade from L-Tyrosine

A four-enzyme cascade has been developed to convert L-tyrosine to D-HPG. This pathway has been successfully reconstructed in vivo.[4]

Experimental Protocol: In Vivo Biotransformation from L-Tyrosine

  • Strain Construction:

    • Construct a recombinant E. coli strain overexpressing the four necessary enzymes: L-tyrosine ammonia-lyase (TAL), 4-hydroxymandelate (B1240059) synthase (HmaS), hydroxymandelate oxidase (Hmo), and a D-amino acid dehydrogenase or transaminase. A key rate-limiting enzyme identified is meso-diaminopimelate dehydrogenase from Corynebacterium glutamicum (CgDAPDH), which can be engineered for improved activity.[4]

  • Fermentation and Bioconversion:

    • Cultivate the engineered strain in a defined fermentation medium containing L-tyrosine as the precursor.

    • For a 3-L fermenter scale, start with a concentration of 50 g/L L-tyrosine.[4]

    • Maintain optimal fermentation conditions (pH, temperature, aeration) for cell growth and enzyme expression.

    • The bioconversion is typically carried out for 24 hours.[4]

  • Product Isolation and Quantification:

    • After the fermentation, separate the biomass from the culture broth.

    • Isolate D-HPG from the supernatant using methods such as ion-exchange chromatography followed by crystallization.

    • Quantify the yield and enantiomeric excess (>99%) using HPLC with a chiral column.[4]

Quantitative Data for De Novo Biosynthesis from L-Tyrosine

ParameterValueReference
PrecursorL-Tyrosine[4]
Precursor Concentration50 g/L[4]
Product (D-HPG) Titer42.69 g/L[4]
Molar Conversion92.5%[4]
Isolated Yield71.5%[4]
Enantiomeric Excess (ee)> 99%[4]
Fermentation Time24 hours[4]

Signaling Pathway for De Novo Biosynthesis from L-Tyrosine

L_Tyr L-Tyrosine p_HCA p-Coumaric Acid L_Tyr->p_HCA L-tyrosine ammonia-lyase (TAL) p_HMP 4-Hydroxymandelate p_HCA->p_HMP 4-hydroxymandelate synthase (HmaS) p_HPG 4-Hydroxyphenylglyoxylate p_HMP->p_HPG Hydroxymandelate oxidase (Hmo) D_HPG D-4-hydroxyphenylglycine p_HPG->D_HPG D-amino acid dehydrogenase (e.g., CgDAPDH)

Caption: De novo biosynthesis pathway of D-HPG from L-Tyrosine.

The industrial production of D-4-hydroxyphenylglycine has evolved from classical chemical resolution methods to highly efficient and sustainable biocatalytic processes. While chemical resolution remains a viable option, the enzymatic hydrolysis of DL-5-(4-hydroxyphenyl)hydantoin using whole-cell biocatalysts is a mature and widely adopted industrial method, offering high yields and purity. The future of D-HPG production is trending towards de novo biosynthesis from renewable feedstocks, which promises to further reduce environmental impact and production costs. The choice of production method will depend on factors such as existing infrastructure, raw material costs, and desired scale of production. The protocols and data presented here provide a comprehensive guide for professionals in the field to evaluate and implement these key technologies.

References

Application Notes and Protocols: Synthesis and Screening of 4-Hydroxyphenylglycine Derivatives as GPR88 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a key brain region involved in motor control, cognition, and reward pathways.[1][2] Its strategic location and function make it a compelling therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[3][4] GPR88 couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5][6] The discovery of potent and selective GPR88 agonists is a critical step in validating this receptor as a drug target and for developing novel therapeutics.

This document provides detailed application notes and protocols for the synthesis of 4-hydroxyphenylglycine derivatives, a promising class of GPR88 agonists, and their subsequent screening to determine agonist activity.

Data Presentation: In Vitro Potency of GPR88 Agonists

The following table summarizes the in vitro potency of selected 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives at the GPR88 receptor. The data is presented as EC50 values, which represent the concentration of the compound that elicits 50% of the maximal response in a functional assay.

Compound IDScaffoldAssay TypeCell LineEC50 (nM)
2-AMPP 4-HydroxyphenylglycineLANCE cAMPCHO414
Derivative 1 4-HydroxyphenylglycinolLANCE cAMPCHO194
Derivative 2 4-HydroxyphenylglycinolLANCE cAMPCHO134
Derivative 3 4-HydroxyphenylglycinolLANCE cAMPCHO538
Derivative 4 4-HydroxyphenylglycinolLANCE cAMPCHO616
RTI-13951-33 2-PCCA AnalogcAMP Functional-25
RTI-122 2-PCCA AnalogTR-FRET cAMPCHO11

Signaling Pathway and Experimental Workflow

GPR88 Signaling Pathway

Activation of GPR88 by an agonist leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels through its coupling to Gαi/o proteins. This signaling cascade is a key mechanism by which GPR88 modulates neuronal excitability.

GPR88_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 4-Hydroxyphenylglycine Derivative (Agonist) GPR88 GPR88 Agonist->GPR88 Binds to G_protein Gαi/oβγ GPR88->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

GPR88 Signaling Pathway
Experimental Workflow for GPR88 Agonist Development

The discovery and validation of novel GPR88 agonists typically follow a multi-step process, from initial synthesis to in vivo testing.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization start Starting Materials (e.g., (R)-2-phenylglycine methyl ester) step1 Boc Protection start->step1 step2 O-Alkylation step1->step2 step3 Ester Reduction & Bromination step2->step3 step4 Azide (B81097) Substitution step3->step4 step5 Boc Deprotection step4->step5 step6 Amide Coupling step5->step6 final_compound Final 4-Hydroxyphenylglycine Derivative step6->final_compound primary_screen Primary Screening (cAMP Accumulation Assay) final_compound->primary_screen secondary_screen Secondary Screening ([35S]GTPγS Binding Assay) primary_screen->secondary_screen sar Structure-Activity Relationship (SAR) Studies secondary_screen->sar lead_opt Lead Optimization (Potency, Selectivity, PK) sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Experimental Workflow

Experimental Protocols

Synthesis of a Representative 4-Hydroxyphenylglycine Derivative

This protocol outlines the synthesis of a 4-hydroxyphenylglycine derivative, adapted from published procedures.[5]

Scheme 1: Synthesis of 4-Hydroxyphenylglycine Derivatives

synthesis_scheme r1 Boc-HN  | (R)-Ph-CH-COOMe r2 Boc-HN  | (R)-Ph(OR)-CH-COOMe r1->r2 1. Mitsunobu Reaction (ROH, DIAD, PPh3) r3 Boc-HN  | (R)-Ph(OR)-CH-CH2Br r2->r3 2. LiBH4 3. CBr4, PPh3 r4 Boc-HN  | (R)-Ph(OR)-CH-CH2N3 r3->r4 4. NaN3 r5 H2N  | (R)-Ph(OR)-CH-CH2N3 r4->r5 5. TFA r6 R'-CONH  | (R)-Ph(OR)-CH-CH2N3 r5->r6 6. R'COOH, HATU, DIPEA

Synthesis Scheme

Materials and Reagents:

  • (R)-2-phenylglycine methyl ester

  • Di-tert-butyl dicarbonate (B1257347) (Boc2O)

  • 2-Methylpentanol

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh3)

  • Lithium borohydride (B1222165) (LiBH4)

  • Carbon tetrabromide (CBr4)

  • Sodium azide (NaN3)

  • Trifluoroacetic acid (TFA)

  • Substituted benzoic acid (R'COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica (B1680970) gel)

Procedure:

  • Boc Protection: To a solution of (R)-2-phenylglycine methyl ester in DCM, add Boc2O and stir at room temperature until the reaction is complete (monitored by TLC). Concentrate the reaction mixture to obtain the Boc-protected compound.

  • O-Alkylation (Mitsunobu Reaction): Dissolve the Boc-protected compound, 2-methylpentanol, and PPh3 in anhydrous THF. Cool the solution to 0°C and add DIAD dropwise. Allow the reaction to warm to room temperature and stir overnight. Purify the product by flash chromatography.

  • Ester Reduction and Bromination: Reduce the methyl ester to the corresponding alcohol using LiBH4 in THF. Subsequently, treat the alcohol with CBr4 and PPh3 in DCM to yield the bromo intermediate.

  • Azide Substitution: Dissolve the bromo intermediate in DMF and add sodium azide. Heat the reaction mixture and monitor for completion. Purify the azide product.

  • Boc Deprotection: Treat the Boc-protected azide with TFA in DCM to remove the Boc group.

  • Amide Coupling: To a solution of the deprotected amine, a substituted benzoic acid, and HATU in DMF, add DIPEA. Stir the reaction at room temperature until completion. Purify the final 4-hydroxyphenylglycine derivative by flash chromatography.

GPR88 Agonist Screening Protocols

1. cAMP Accumulation Assay (LANCE® TR-FRET)

This assay is a primary screening method to determine the functional activity of GPR88 agonists by measuring the inhibition of forskolin-stimulated cAMP production.

Materials and Reagents:

  • CHO-K1 or HEK293 cells stably expressing human GPR88

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (B1673556)

  • Test compounds (4-hydroxyphenylglycine derivatives)

  • LANCE® Ultra cAMP Detection Kit (PerkinElmer)

  • 384-well white assay plates

Procedure:

  • Cell Seeding: Seed GPR88-expressing cells into 384-well plates at an optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay: a. Remove the culture medium from the cells and add the compound dilutions. b. Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the negative control. c. Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: a. Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody from the LANCE kit to all wells. b. Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader. The signal is inversely proportional to the intracellular cAMP concentration.

  • Data Analysis: Plot the percent inhibition of the forskolin response versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

2. [35S]GTPγS Binding Assay

This is a secondary assay that directly measures the activation of G proteins by a GPCR agonist, confirming the Gαi/o coupling of GPR88.

Materials and Reagents:

  • Membranes from cells expressing GPR88 or from striatal tissue

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2)

  • GDP

  • [35S]GTPγS

  • Test compounds

  • Unlabeled GTPγS (for non-specific binding)

  • 96-well filter plates

  • Scintillation cocktail

Procedure:

  • Membrane Preparation: Prepare cell membranes from GPR88-expressing cells or tissue homogenates by differential centrifugation. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay: a. In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test compound. b. Add the membrane preparation to all wells. c. Initiate the reaction by adding [35S]GTPγS. d. For non-specific binding wells, add an excess of unlabeled GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

By following these detailed protocols, researchers can effectively synthesize and screen novel 4-hydroxyphenylglycine derivatives for their agonist activity at the GPR88 receptor, facilitating the development of new treatments for central nervous system disorders.

References

Application Notes and Protocols for UV-Spectrophotometric Impurity Determination of 4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylglycine (4-HPG) is a critical starting material and a potential impurity in the synthesis of various pharmaceuticals, most notably the beta-lactam antibiotic amoxicillin (B794).[1][2] Monitoring and controlling impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This document provides a detailed application note and protocol for a simple, rapid, and cost-effective UV-spectrophotometric method for the quantitative determination of 4-HPG as an impurity. The method is based on the ultraviolet absorbance of 4-HPG in a sodium hydroxide (B78521) solution.

Principle

This method utilizes the inherent chromophoric properties of 4-hydroxyphenylglycine in an alkaline medium. In a sodium hydroxide solution, the phenolic group of 4-HPG is deprotonated, leading to a bathochromic shift (a shift to a longer wavelength) of its maximum absorbance (λmax). This allows for the selective measurement of 4-HPG in the presence of other substances that may not absorb significantly at the determined wavelength. The absorbance of the solution is directly proportional to the concentration of 4-HPG, following the Beer-Lambert law, enabling its quantification.

Experimental Protocols

Materials and Reagents
  • 4-Hydroxyphenylglycine (4-HPG) reference standard

  • Sodium Hydroxide (NaOH), analytical grade

  • Deionized or distilled water

  • Sample containing the potential 4-HPG impurity

Instrumentation
  • A calibrated double-beam UV-Vis spectrophotometer with a spectral range of at least 200-400 nm.

  • Matched quartz cuvettes with a 1 cm path length.

Preparation of Solutions

3.3.1. Preparation of 0.1 M Sodium Hydroxide (NaOH) Solution (Solvent and Blank)

  • Accurately weigh 4.0 g of NaOH pellets.

  • Carefully dissolve the pellets in approximately 500 mL of deionized water in a 1000 mL volumetric flask.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 1000 mL with deionized water and mix thoroughly.

3.3.2. Preparation of Standard Stock Solution of 4-HPG

  • Accurately weigh approximately 10 mg of 4-HPG reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and make up to the mark with 0.1 M NaOH solution. This will yield a stock solution of 100 µg/mL.

3.3.3. Preparation of Calibration Standards

  • From the 100 µg/mL stock solution, prepare a series of calibration standards by appropriate dilutions with 0.1 M NaOH.

  • A suggested concentration range for the calibration curve is 1.0 - 15.0 µg/mL.

Sample Preparation
  • Accurately weigh a quantity of the sample expected to contain 4-HPG.

  • Dissolve the sample in a suitable volume of 0.1 M NaOH to obtain a theoretical concentration of 4-HPG within the calibration range.

  • If necessary, filter the solution to remove any particulate matter before analysis.

Measurement Procedure
  • Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm.

  • Use the 0.1 M NaOH solution as a blank to zero the instrument.

  • Record the UV spectrum of a mid-range 4-HPG standard solution to determine the wavelength of maximum absorbance (λmax). The λmax for 4-HPG in 0.1 M NaOH is approximately 294 nm .

  • Set the instrument to measure the absorbance at the determined λmax.

  • Measure the absorbance of each calibration standard and the sample solution.

Data Analysis and Calculations

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculate the concentration of 4-HPG in the sample solution using the regression equation.

  • Determine the percentage of 4-HPG impurity in the original sample using the following formula:

    % Impurity = (Concentration of 4-HPG in sample solution (µg/mL) / Concentration of sample in solution (µg/mL)) * 100

Method Validation Summary

The described UV-spectrophotometric method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following tables summarize the typical validation parameters for this type of analysis.

Table 1: Key Method Parameters

ParameterValue
Wavelength of Maximum Absorbance (λmax)~294 nm
Solvent / Blank0.1 M Sodium Hydroxide
Path Length1 cm

Table 2: Linearity and Range

ParameterResult
Linearity Range1.0 - 15.0 µg/mL
Correlation Coefficient (R²)≥ 0.999
Regression Equationy = mx + c

Table 3: Accuracy (Recovery)

Spiked LevelMean Recovery (%)Acceptance Criteria
80%To be determined98.0 - 102.0%
100%To be determined98.0 - 102.0%
120%To be determined98.0 - 102.0%

Table 4: Precision

Precision LevelParameterAcceptance Criteria
Repeatability (Intra-day)% RSD≤ 2%
Intermediate Precision (Inter-day)% RSD≤ 2%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement UV-Vis Spectrophotometric Measurement cluster_analysis Data Analysis prep_reagents Prepare 0.1M NaOH prep_stock Prepare 4-HPG Stock Solution (100 µg/mL) prep_reagents->prep_stock prep_sample Prepare Sample Solution prep_reagents->prep_sample prep_cal Prepare Calibration Standards (1-15 µg/mL) prep_stock->prep_cal measure_cal Measure Absorbance of Standards prep_cal->measure_cal measure_sample Measure Absorbance of Sample prep_sample->measure_sample set_instrument Set Instrument Parameters (λmax = 294 nm) blank Zero with 0.1M NaOH (Blank) set_instrument->blank blank->measure_cal blank->measure_sample plot_curve Plot Calibration Curve measure_cal->plot_curve calculate_conc Calculate Sample Concentration measure_sample->calculate_conc regression Perform Linear Regression plot_curve->regression regression->calculate_conc calculate_impurity Calculate % Impurity calculate_conc->calculate_impurity

Caption: Experimental workflow for 4-HPG impurity determination.

validation_parameters cluster_params Method Validation Parameters (ICH Q2 R1) method UV-Spectrophotometric Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness linearity->accuracy linearity->precision accuracy->precision lod->loq

Caption: Relationship of key analytical method validation parameters.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of 4-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of 4-hydroxyphenylglycine (D-HPG) through enzymatic synthesis.

Troubleshooting Guides

Issue 1: Low Conversion of DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH) to D-HPG

Question: My whole-cell biotransformation using E. coli expressing D-hydantoinase and D-carbamoylase shows low conversion of DL-HPH to D-HPG. What are the potential causes and solutions?

Answer:

Low conversion in this two-enzyme cascade is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot the problem:

Potential Causes & Solutions:

  • Rate-Limiting D-carbamoylase (DCase) Activity: DCase is often the rate-limiting enzyme in this pathway.[1][2]

    • Solution: Enhance the expression of DCase. This can be achieved by using a stronger promoter or an optimized ribosome binding site (RBS) to increase protein translation.[3]

  • Poor Substrate Bioavailability: The low solubility of the substrate, DL-HPH, can limit its uptake by the cells.[3]

    • Solution: Engineer the cell wall to increase permeability. Overproducing D,D-carboxypeptidases can disturb the peptidoglycan structure, enhancing substrate uptake without significantly affecting cell growth.[3]

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can significantly impact enzyme activity and stability.

    • Solution: Optimize the reaction conditions. For example, one study found that a pH of 7.0 was optimal for the biosynthesis of D-HPG from L-phenylalanine in a whole-cell reaction.[1]

  • Enzyme Instability: D-carbamoylase, in particular, can be unstable under operational conditions.[2]

    • Solution: Consider enzyme immobilization. Immobilizing the whole cells or the purified enzymes can enhance their stability and allow for easier reuse.[4][5] Sodium alginate is a commonly used and effective immobilization matrix.[4]

Experimental Workflow for Troubleshooting Low Conversion:

Caption: Troubleshooting workflow for low D-HPG yield.

Issue 2: Accumulation of Intermediates in Multi-Enzyme Cascade Reactions

Question: In our four-enzyme cascade for D-HPG synthesis from L-tyrosine (B559521), we are observing the accumulation of the intermediate 4-hydroxyphenylglyoxylate. How can we address this bottleneck?

Answer:

The accumulation of an intermediate indicates a rate-limiting step in your enzymatic pathway. In the four-enzyme cascade from L-tyrosine, the conversion of 4-hydroxyphenylglyoxylate is a known bottleneck.[6]

Potential Causes & Solutions:

  • Low Activity of the Downstream Enzyme: The enzyme responsible for converting the accumulating intermediate may have insufficient catalytic activity. For the conversion of 4-hydroxyphenylglyoxalate, this is often meso-diaminopimelate dehydrogenase (CgDAPDH).[6]

    • Solution 1: Protein Engineering: Employ rational design or directed evolution to improve the specific activity of the rate-limiting enzyme. For instance, a "conformation rotation" strategy was successfully used to increase the activity of CgDAPDH.[6]

    • Solution 2: Increase Enzyme Concentration: Overexpress the gene encoding the rate-limiting enzyme to increase its intracellular concentration.

  • Cofactor Imbalance: Many enzymatic steps, particularly those involving dehydrogenases, require cofactors like NAD(P)H. An imbalance in cofactor regeneration can stall the reaction.

    • Solution: Engineer a cofactor self-sufficient system. This can be achieved by coupling reactions that generate and consume the cofactor. For example, the oxidation step by R-mandelate dehydrogenase can supply the NADH required for a hydroxylation step.[1][7]

Logical Relationship for Addressing Bottlenecks:

Bottleneck_Resolution Start Intermediate Accumulation Identify_Enzyme Identify Rate-Limiting Enzyme Start->Identify_Enzyme Assess_Activity Assess Specific Activity Identify_Enzyme->Assess_Activity Assess_Cofactor Check Cofactor Availability Identify_Enzyme->Assess_Cofactor Protein_Eng Protein Engineering to Increase Activity Assess_Activity->Protein_Eng Low Activity Overexpress Overexpress Enzyme Assess_Activity->Overexpress Low Activity Cofactor_Regen Engineer Cofactor Regeneration Cycle Assess_Cofactor->Cofactor_Regen Imbalance End Resolved Bottleneck Protein_Eng->End Overexpress->End Cofactor_Regen->End

Caption: Resolving intermediate accumulation in enzymatic cascades.

Frequently Asked Questions (FAQs)

Q1: What are the main enzymatic routes for D-HPG synthesis?

A1: There are several established enzymatic routes for D-HPG synthesis:

  • Two-Enzyme Cascade (Hydantoinase Pathway): This is a widely used method starting from DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH). It involves two key enzymes:

    • D-hydantoinase (DHase): Converts DL-HPH to N-carbamoyl-D-p-hydroxyphenylglycine.[1][2]

    • D-carbamoylase (DCase): Hydrolyzes N-carbamoyl-D-p-hydroxyphenylglycine to D-HPG.[1][2]

  • Four-Enzyme Cascade from L-tyrosine: This pathway converts L-tyrosine to D-HPG. A key rate-limiting step in this pathway is the conversion of 4-hydroxyphenylglyoxalate.[6]

  • De Novo Biosynthesis from L-phenylalanine: A more recently developed route that involves a cofactor self-sufficient pathway engineered in hosts like Pseudomonas putida.[1][7]

Q2: How can enzyme immobilization improve my D-HPG yield?

A2: Enzyme immobilization, either of purified enzymes or whole cells, offers several advantages that can lead to improved yields and process efficiency:[5][8]

  • Enhanced Stability: Immobilized enzymes are generally more resistant to changes in pH and temperature.[4][9]

  • Reusability: Immobilization allows for the easy separation of the biocatalyst from the reaction mixture, enabling its reuse over multiple cycles.[5]

  • Process Intensification: It facilitates the use of continuous reactor systems, which can lead to higher productivity.

Q3: What role do cofactors play in D-HPG synthesis, and how can I manage them?

A3: Cofactors, such as NADH and FMN, are essential for the activity of many enzymes in the D-HPG synthesis pathways, particularly dehydrogenases and oxidases.[1][10] A continuous supply and regeneration of these cofactors is crucial for maintaining the reaction rate. A "cofactor self-sufficient" system can be designed by balancing reactions that produce and consume the cofactor, thus creating a closed loop.[1][7]

Q4: My final D-HPG product has low optical purity. What could be the cause?

A4: Low optical purity can result from several factors:

  • Non-specific Enzymes: The enzymes used may not be strictly stereospecific and could be producing some of the L-enantiomer.

  • Racemization: Phenylglycine and its derivatives can undergo base-catalyzed racemization at the alpha-carbon.[10] Careful control of pH during the reaction and downstream processing is important.

  • Contamination: Contamination with other microorganisms could introduce enzymes that lead to the formation of the undesired enantiomer.

Data Presentation

Table 1: Comparison of Different Enzymatic Routes for D-HPG Production

Synthesis RouteStarting SubstrateKey EnzymesReported Yield/TiterConversion RateReference
Two-Enzyme CascadeDL-p-hydroxyphenyl hydantoin (B18101) (DL-HPH)D-hydantoinase, D-carbamoylase29.10 g/L97.0%[4]
Four-Enzyme CascadeL-tyrosinemeso-diaminopimelate dehydrogenase (engineered)42.69 g/L92.5%[6]
De Novo BiosynthesisL-phenylalanineHydroxylase complex, Aminotransferase, DehydrogenasesNot explicitly stated in g/L-[1]

Table 2: Impact of Optimization Strategies on D-HPG Production

StrategyTargetOrganism/SystemImprovementReference
Cell Wall EngineeringSubstrate PermeabilityE. coli100% yield with 140 mM DL-HPH[3]
Protein EngineeringCgDAPDH ActivityIn vitro / E. coli5.32 ± 0.85 U·mg⁻¹ specific activity[6]
ImmobilizationEnzyme Stability & ReusabilityE. coli LY13-05 in calcium alginateMaintained high activity over multiple batches[4]
Cofactor EngineeringNAD⁺ AvailabilityP. putidaEnhanced D-HPG production from L-phenylalanine[7]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of DL-HPH to D-HPG

This protocol is based on the principles described in studies utilizing the two-enzyme hydantoinase pathway.[3][4]

  • Strain Cultivation:

    • Inoculate a single colony of the recombinant E. coli strain (expressing D-hydantoinase and D-carbamoylase) into 5 mL of LB medium with the appropriate antibiotic.

    • Incubate at 37°C with shaking at 200 rpm overnight.

    • Transfer the overnight culture to a larger volume of fermentation medium and grow until the optical density at 600 nm (OD₆₀₀) reaches a suitable level for induction (e.g., 0.6-0.8).

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation under optimized conditions (e.g., lower temperature like 20-25°C for several hours) to ensure proper protein folding.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).

    • Resuspend the cells in the reaction buffer to a desired final concentration (e.g., measured by wet cell weight or OD₆₀₀).

  • Biotransformation Reaction:

    • Prepare the reaction mixture containing the cell suspension and the substrate, DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH), at a predetermined concentration (e.g., 30 g/L).[4]

    • Incubate the reaction at an optimized temperature (e.g., 37-45°C) with gentle agitation.

    • Monitor the progress of the reaction by taking samples at regular intervals.

  • Analysis:

    • Separate the cells from the supernatant by centrifugation.

    • Analyze the concentration of D-HPG and the remaining substrate in the supernatant using High-Performance Liquid Chromatography (HPLC) with a chiral column to determine yield and enantiomeric excess.

Protocol 2: Immobilization of Whole Cells in Calcium Alginate

This protocol is adapted from methodologies for cell immobilization to enhance stability and reusability.[4]

  • Cell Preparation:

    • Cultivate and harvest the recombinant cells as described in Protocol 1.

    • Wash the cell pellet and resuspend it in a sterile saline solution (0.9% NaCl) to a high cell density.

  • Immobilization Procedure:

    • Prepare a sterile sodium alginate solution (e.g., 2-4% w/v) in water.

    • Mix the cell suspension with the sodium alginate solution thoroughly but gently to ensure a homogenous mixture.

    • Extrude the cell-alginate mixture dropwise into a gently stirring solution of calcium chloride (e.g., 0.2 M CaCl₂). A syringe with a needle is commonly used for this purpose.

    • Allow the resulting beads to harden in the CaCl₂ solution for about 30-60 minutes at room temperature.

    • Collect the immobilized cell beads by filtration and wash them with sterile water or buffer to remove excess calcium chloride and unentrapped cells.

  • Application in Biotransformation:

    • The prepared beads can be directly added to the biotransformation reaction mixture (as described in Protocol 1, step 3).

    • After the reaction, the beads can be easily recovered by simple filtration, washed, and reused for subsequent batches.

Visualizations

Biosynthetic Pathway of D-HPG from L-Phenylalanine

DHPG_Biosynthesis cluster_exogenous Exogenous Pathway cluster_cofactors Cofactor Regeneration L_Phe L-Phenylalanine L_Tyr L-Tyrosine L_Phe->L_Tyr Hydroxylase Complex HPP 4-Hydroxyphenylpyruvate L_Tyr->HPP TyrB S_HMA S-4-Hydroxymandelate HPP->S_HMA HmaS HPGL 4-Hydroxyphenylglyoxylate S_HMA->HPGL S-MdlB or MdlA + R-MdlB S_HMA->HPGL NAD+ -> NADH D_HPG D-4-Hydroxyphenylglycine HPGL->D_HPG D-PhgAT HPGL->D_HPG α-Ketoglutarate -> L-Glutamate NADH NADH NAD NAD+ NADH->NAD KG α-Ketoglutarate Glu L-Glutamate KG->Glu

Caption: A cofactor self-sufficient route for D-HPG synthesis.

References

Technical Support Center: Optimization of Strecker Synthesis for Hydroxyphenylglycine (HPG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in the Strecker synthesis of 4-hydroxyphenylglycine (HPG).

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Strecker synthesis for producing HPG?

The Strecker synthesis is a three-component reaction that produces α-amino acids from an aldehyde or ketone.[1] In the case of HPG, the reaction involves the condensation of 4-hydroxybenzaldehyde, a source of ammonia (B1221849) (like ammonium (B1175870) chloride), and a cyanide source (such as sodium or potassium cyanide) to form an intermediate α-aminonitrile. This intermediate is then hydrolyzed, typically under acidic conditions, to yield 4-hydroxyphenylglycine.[2]

Q2: What are the critical parameters to control for optimizing the yield of HPG?

The key parameters to optimize for a successful Strecker synthesis of HPG include:

  • pH: The pH of the reaction mixture is crucial. Mildly alkaline conditions (around pH 9.5) are often optimal for the initial formation of the α-aminonitrile.[3]

  • Temperature: The temperature affects the rate of both the aminonitrile formation and its subsequent hydrolysis. The initial reaction is often carried out at room temperature or slightly elevated temperatures, while hydrolysis may require heating.

  • Stoichiometry of Reactants: The molar ratio of the reactants (4-hydroxybenzaldehyde, ammonia source, and cyanide source) significantly impacts the reaction equilibrium and can influence the formation of side products.

  • Reaction Time: Sufficient reaction time is necessary for both the formation of the α-aminonitrile and its complete hydrolysis to HPG.

Q3: Which cyanide source is recommended to be used?

While hydrogen cyanide (HCN) can be used, it is highly toxic and hazardous.[4] Safer alternatives like potassium cyanide (KCN) or sodium cyanide (NaCN) are commonly used in buffered aqueous media.[5]

Q4: How can the final HPG product be purified?

Purification of HPG from the reaction mixture can be achieved through crystallization. Adjusting the pH of the aqueous solution to the isoelectric point of HPG (around pH 7) after hydrolysis can induce precipitation of the product.[6] The precipitate can then be collected by filtration, washed to remove inorganic salts, and dried.[6] Decolorizing charcoal can also be used to remove colored impurities.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of HPG Incomplete formation of the α-aminonitrile intermediate. Optimize the pH for the initial reaction to mildly alkaline conditions (pH ~9.5) to favor imine and subsequent aminonitrile formation.[3] Ensure an appropriate molar excess of the ammonia and cyanide sources.
Side reactions consuming starting materials. A potential side reaction is the formation of 4-hydroxymandelonitrile. To minimize this, ensure a sufficient concentration of the ammonia source.
Incomplete hydrolysis of the α-aminonitrile. Ensure sufficient heating time and an adequate concentration of acid (e.g., concentrated HCl) during the hydrolysis step. Monitor the reaction progress using techniques like TLC or HPLC.
Degradation of the HPG product. Avoid excessively harsh hydrolysis conditions (e.g., prolonged heating at very high temperatures).[6]
Presence of Impurities in the Final Product Formation of byproducts during the reaction. Optimize reactant stoichiometry and reaction conditions to minimize side reactions.
Incomplete removal of starting materials or intermediates. Ensure complete reaction by monitoring with appropriate analytical techniques. Purify the final product by recrystallization, adjusting the pH to the isoelectric point of HPG to maximize precipitation of the desired product and leave impurities in the solution.[6]
Difficulty in Isolating the Product Product is too soluble in the reaction mixture. After hydrolysis, concentrate the aqueous solution by distillation to reduce the volume before adjusting the pH for precipitation.[6] Adding a co-solvent like methanol (B129727) might improve filtration efficiency.[6]
Racemic Mixture Obtained The classical Strecker synthesis is not stereoselective. The standard Strecker synthesis naturally produces a racemic mixture of the D- and L-enantiomers of HPG.[1] For enantiomerically pure HPG, a chiral resolution step is required after the synthesis, or an asymmetric Strecker synthesis approach must be employed.[1]

Quantitative Data on Reaction Parameters

Parameter Condition Effect on Yield/Purity Reference
pH (Aminonitrile Formation) ~9.5Maximizes the yield of the α-aminonitrile intermediate and facilitates in-situ racemization.[3]
Temperature (Aminonitrile Formation) 40°CA study on a related chemoenzymatic synthesis showed good results at this temperature.[3]
Reactant Ratio (Benzaldehyde:KCN) 1:1, 1:1.5, 1:3Increasing the KCN to benzaldehyde (B42025) ratio can increase the conversion to the aminonitrile. A 1:3 ratio showed high conversion.[3]
Reaction Time (Aminonitrile Formation) ~2 hoursIn a specific study, the chemical formation of the aminonitrile was complete within 120 minutes.[3]
Hydrolysis Conditions Concentrated HCl, RefluxEnsures complete conversion of the aminonitrile to the carboxylic acid.[6]
Purification (pH adjustment) pH 7Adjusting the pH to the isoelectric point of HPG promotes its precipitation from the aqueous solution, aiding in purification.[6]

Experimental Protocols

Detailed Methodology for Racemic 4-Hydroxyphenylglycine Synthesis

This protocol is adapted from a documented industrial synthesis process.[6]

Materials:

  • Phenol (B47542)

  • A solution of glyoxylic acid neutralized with ammonia (to form ammonium glyoxylate)

  • Concentrated aqueous ammonia

  • Isopropyl ether

  • Concentrated hydrochloric acid

  • Decolorizing charcoal

  • Water

Procedure:

  • Reaction Setup: A solution of ammonium glyoxylate (B1226380) in water is added over several hours at 45°C to a mixture of phenol and concentrated aqueous ammonia.

  • Reaction: The reaction mixture is stirred for an additional hour at 45°C.

  • Work-up and Extraction: The mixture is cooled to 20°C, and excess phenol is removed by extraction with isopropyl ether.

  • Concentration: The aqueous solution is then concentrated by distillation under reduced pressure.

  • Hydrolysis and Precipitation of Hydrochloride Salt: Concentrated hydrochloric acid is added to the concentrated solution, which is then cooled to 0-5°C to precipitate 4-hydroxyphenylglycine hydrochloride.

  • Isolation of Hydrochloride Salt: The precipitated hydrochloride salt is collected by filtration.

  • Purification and Isolation of HPG: The collected hydrochloride salt is dissolved in water and treated with decolorizing charcoal at 50°C. After filtration, the pH of the solution is adjusted to 7 at 85-95°C with concentrated aqueous ammonia.

  • Final Product Collection: The mixture is cooled to 0-5°C, and the precipitated 4-hydroxyphenylglycine is collected by filtration, washed with water to remove inorganic salts, and dried.

Visualizations

Strecker_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Step 1: Aminonitrile Formation cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction_Mixture Reaction Mixture (Mildly Alkaline, e.g., pH 9.5) 4-Hydroxybenzaldehyde->Reaction_Mixture Ammonia Source (e.g., NH4Cl) Ammonia Source (e.g., NH4Cl) Ammonia Source (e.g., NH4Cl)->Reaction_Mixture Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN)->Reaction_Mixture Acid_Hydrolysis Acid Hydrolysis (e.g., conc. HCl, Heat) Reaction_Mixture->Acid_Hydrolysis α-Aminonitrile Intermediate pH_Adjustment pH Adjustment to Isoelectric Point (~pH 7) Acid_Hydrolysis->pH_Adjustment Crude HPG Solution Crystallization Crystallization pH_Adjustment->Crystallization Filtration_Washing Filtration & Washing Crystallization->Filtration_Washing Final_Product Pure 4-Hydroxyphenylglycine (HPG) Filtration_Washing->Final_Product

Caption: Workflow for the Strecker synthesis of HPG.

Troubleshooting_Strecker_HPG Start Low Yield of HPG? Check_Aminonitrile_Formation Check α-Aminonitrile Formation (TLC/HPLC of reaction mixture before hydrolysis) Start->Check_Aminonitrile_Formation Yes Successful_Optimization Yield Improved Start->Successful_Optimization No Incomplete_Formation Incomplete Formation? Check_Aminonitrile_Formation->Incomplete_Formation Optimize_pH_Stoichiometry Optimize pH to ~9.5 Increase excess of NH3/CN- sources Incomplete_Formation->Optimize_pH_Stoichiometry Yes Check_Hydrolysis Check Hydrolysis Step (TLC/HPLC after hydrolysis) Incomplete_Formation->Check_Hydrolysis No Optimize_pH_Stoichiometry->Successful_Optimization Incomplete_Hydrolysis Incomplete Hydrolysis? Check_Hydrolysis->Incomplete_Hydrolysis Increase_Hydrolysis_Time_Temp Increase hydrolysis time and/or temperature Ensure sufficient acid concentration Incomplete_Hydrolysis->Increase_Hydrolysis_Time_Temp Yes Consider_Degradation Consider Product Degradation Incomplete_Hydrolysis->Consider_Degradation No Increase_Hydrolysis_Time_Temp->Successful_Optimization Harsh_Conditions Hydrolysis conditions too harsh? Consider_Degradation->Harsh_Conditions Milder_Hydrolysis Use milder hydrolysis conditions (e.g., lower temperature, shorter time) Harsh_Conditions->Milder_Hydrolysis Yes Harsh_Conditions->Successful_Optimization No, further investigation needed Milder_Hydrolysis->Successful_Optimization

Caption: Troubleshooting decision tree for low HPG yield.

References

Technical Support Center: Minimizing Racemization During 4-Hydroxyphenylglycine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing racemization during the derivatization of 4-hydroxyphenylglycine (Hpg), a critical building block in many pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue with 4-hydroxyphenylglycine?

A1: Racemization is the process where a single enantiomer of a chiral molecule, such as (D)- or (L)-4-hydroxyphenylglycine, converts into an equal mixture of both enantiomers (a racemate). This is a major concern because the biological activity of many pharmaceuticals is highly specific to one enantiomer. Phenylglycine and its derivatives, including 4-hydroxyphenylglycine, are known to be more susceptible to racemization compared to other amino acids.[1][2] This is due to the increased acidity of the proton at the alpha-carbon, which can be easily removed under basic conditions, leading to a loss of stereochemical integrity.[1]

Q2: Which step in the derivatization process is most prone to racemization?

A2: For derivatization reactions involving the carboxyl group, such as amide bond formation in peptide synthesis, the activation and coupling step is the most critical for racemization.[3][4] This is particularly true when using strong bases. The removal of N-terminal protecting groups, like Fmoc, generally has a less significant effect on racemization.[4]

Q3: How do reaction conditions influence the extent of racemization?

A3: Several reaction conditions can significantly impact the degree of racemization:

  • Base: The choice and concentration of the base are crucial. Stronger bases and higher concentrations tend to increase the rate of racemization.[2][3]

  • Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization, thus increasing its likelihood.

  • Solvent: The polarity of the solvent can influence the reaction intermediates and their stability, which in turn can affect the rate of racemization.

  • Coupling Reagents: The type of coupling reagent used for activating the carboxylic acid has a profound effect on racemization.[3][4]

Q4: Are there any structural features of 4-hydroxyphenylglycine that influence its susceptibility to racemization?

A4: Yes. While phenylglycine itself is prone to racemization, the 4-hydroxy group on the phenyl ring has a slight decelerating effect on the racemization rate.[1] This is attributed to the electron-donating mesomeric effect (+M) of the hydroxyl group, which decreases the acidity of the α-carbon proton.[1]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to racemization during 4-hydroxyphenylglycine derivatization.

Problem 1: High levels of epimerization detected after peptide coupling.

  • Possible Cause: Use of a strong, non-sterically hindered base during the coupling step.

  • Solution:

  • Possible Cause: Inappropriate choice of coupling reagent.

  • Solution:

    • Switch to a coupling reagent known to suppress racemization. Urionium-based reagents like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or phosphonium-based reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are excellent choices.[3][4]

    • Avoid prolonged pre-activation times of the carboxylic acid before adding the amine component.

Problem 2: Racemization observed during esterification of the carboxylic acid.

  • Possible Cause: Use of harsh acidic or basic conditions.

  • Solution:

    • For acid-catalyzed esterification, use milder conditions, for example, trimethylchlorosilane in methanol, which can proceed at moderate temperatures.

    • If using a base, opt for a non-nucleophilic, sterically hindered base to minimize α-proton abstraction.

Problem 3: Inconsistent results and poor reproducibility of chiral purity.

  • Possible Cause: Variability in reagent quality or reaction setup.

  • Solution:

    • Ensure all solvents and reagents are anhydrous, as water can interfere with many derivatization reactions.

    • Maintain strict control over reaction temperature, especially during the activation and coupling steps. Perform reactions at lower temperatures (e.g., 0 °C) if racemization persists.

    • Precisely control the stoichiometry of all reactants.

Problem 4: Difficulty in separating the desired diastereomer from the epimeric impurity.

  • Possible Cause: Similar physicochemical properties of the diastereomers.

  • Solution:

    • Optimize the chiral HPLC method. Experiment with different chiral stationary phases (CSPs) and mobile phase compositions.

    • Consider derivatization with a chiral derivatizing agent to enhance the separation of the resulting diastereomers.

Data Presentation

The choice of coupling reagents and bases significantly impacts the degree of racemization during the coupling of Fmoc-protected phenylglycine derivatives. The following tables summarize quantitative data on the percentage of the correct diastereomer obtained under various reaction conditions.

Table 1: Effect of Different Bases on the Racemization of a Model Dipeptide

ActivatorBaseCorrect Diastereomer (%)
HATUDIPEA71
HATUNMM56
HATUDMP93
HATUTMP93

Data adapted from Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(25), 2325-2329.[3][4]

Table 2: Effect of Different Coupling Reagents on the Racemization of a Model Dipeptide

ActivatorBaseCorrect Diastereomer (%)
HATUDIPEA71
HBTUDIPEA68
PyBOPDIPEA65
DMTMM-BF4NMM82
DEPBTDIPEA88
COMUDIPEA92
DEPBTTMP>98
COMUTMP>98

Data adapted from Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(25), 2325-2329.[3][4]

Experimental Protocols

Protocol 1: N-Acylation of 4-Hydroxyphenylglycine Methyl Ester (Amide Bond Formation)

This protocol describes a general procedure for the N-acylation of a 4-hydroxyphenylglycine derivative, a common step in the synthesis of bioactive molecules.

Materials:

  • (D)-4-Hydroxyphenylglycine methyl ester hydrochloride

  • Carboxylic acid of interest

  • Coupling reagent (e.g., HBTU, COMU, or DEPBT)

  • Base (e.g., Triethylamine (TEA), DIPEA, or TMP)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Dissolve the (D)-4-Hydroxyphenylglycine methyl ester hydrochloride and the carboxylic acid in the anhydrous solvent.

  • Add the base to the solution to neutralize the hydrochloride and facilitate the reaction.

  • Add the coupling reagent to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Esterification of D-4-Hydroxyphenylglycine

This protocol outlines the synthesis of the methyl ester of D-4-hydroxyphenylglycine using trimethylchlorosilane.

Materials:

  • D-4-hydroxyphenylglycine

  • Methanol

  • Trimethylchlorosilane

  • Ethyl acetate

Procedure:

  • Suspend D-4-hydroxyphenylglycine in methanol.

  • Cool the mixture to 0-10 °C.

  • Slowly add trimethylchlorosilane to the suspension.

  • After the addition is complete, warm the reaction mixture to 40 °C.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and concentrate it under reduced pressure to obtain a white solid.

  • Triturate the solid with ethyl acetate, filter, and wash with ethyl acetate.

  • Dry the product to obtain D-4-hydroxyphenylglycine methyl ester hydrochloride.[5]

Protocol 3: Chiral HPLC Analysis of Derivatized 4-Hydroxyphenylglycine

This protocol provides a general workflow for the analysis of the enantiomeric purity of a derivatized 4-hydroxyphenylglycine product.

Materials:

  • Derivatized 4-hydroxyphenylglycine sample

  • HPLC-grade solvents for the mobile phase (e.g., hexane (B92381), isopropanol (B130326), ethanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD)

  • HPLC system with a UV or fluorescence detector

Procedure:

  • Dissolve the derivatized sample in a suitable solvent compatible with the mobile phase.

  • Set up the HPLC system with the chosen chiral column and mobile phase. A typical mobile phase for normal-phase chiral chromatography could be a mixture of hexane and an alcohol like isopropanol or ethanol.

  • Inject the sample onto the column.

  • Run the analysis and monitor the separation of the enantiomers/diastereomers using the detector.

  • Integrate the peak areas of the separated enantiomers/diastereomers to determine the enantiomeric or diastereomeric excess.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation if necessary.

Visualizations

Racemization_Mechanism cluster_0 Racemization Pathway L-Hpg L-4-Hydroxyphenylglycine (Chiral) Enolate Planar Enolate Intermediate (Achiral) L-Hpg->Enolate + Base - H+ Enolate->L-Hpg + H+ D-Hpg D-4-Hydroxyphenylglycine (Chiral) Enolate->D-Hpg + H+

Caption: Mechanism of base-catalyzed racemization of 4-hydroxyphenylglycine.

Troubleshooting_Workflow start High Racemization Detected check_base Is a strong base (e.g., DIPEA) being used? start->check_base change_base Switch to a weaker/sterically hindered base (e.g., TMP, DMP) check_base->change_base Yes check_reagent Is the coupling reagent prone to causing racemization? check_base->check_reagent No change_base->check_reagent change_reagent Use a racemization-suppressing reagent (e.g., COMU, DEPBT) check_reagent->change_reagent Yes check_temp Is the reaction temperature elevated? check_reagent->check_temp No change_reagent->check_temp lower_temp Perform reaction at a lower temperature (e.g., 0 °C) check_temp->lower_temp Yes re_evaluate Re-evaluate Chiral Purity check_temp->re_evaluate No lower_temp->re_evaluate

Caption: Logical workflow for troubleshooting high racemization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_analysis Analysis dissolve Dissolve Hpg derivative and carboxylic acid add_base Add Base dissolve->add_base add_reagent Add Coupling Reagent add_base->add_reagent monitor Monitor Reaction (TLC/LC-MS) add_reagent->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry_purify Dry and Purify extract->dry_purify chiral_hplc Chiral HPLC Analysis dry_purify->chiral_hplc

Caption: General experimental workflow for N-acylation of 4-hydroxyphenylglycine.

References

Troubleshooting low yield in biocatalytic production of D-HPG

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biocatalytic production of D-p-hydroxyphenylglycine (D-HPG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall D-HPG yield is significantly lower than expected. What are the primary factors to investigate?

Low D-HPG yield is a common issue that can stem from several factors. A systematic approach is crucial for diagnosis. The primary areas to investigate are:

  • Enzyme Activity and Stability: One or both enzymes in the cascade (D-hydantoinase and D-carbamoylase) may have low specific activity or be unstable under the reaction conditions. D-carbamoylase is often identified as the rate-limiting step and can be prone to heat inactivation.[1][2][3]

  • Substrate Limitation: The primary substrate, DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH), has poor solubility, which can limit its availability to the enzymes.[4][5]

  • Inhibition: The reaction can be inhibited by the substrate, the intermediate (N-carbamoyl-D-p-hydroxyphenylglycine), or the final product (D-HPG). Co-products, such as ammonium (B1175870) ions generated by D-carbamoylase, are also known inhibitors.[6]

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity and stability.

  • Issues with Whole-Cell Biocatalysts: If using a whole-cell system, poor substrate uptake or product efflux due to low cell wall permeability can be a major bottleneck.[4]

A logical workflow can help diagnose the root cause of low yield.

TroubleshootingWorkflow Start Low D-HPG Yield CheckEnzymes 1. Verify Enzyme Activity - Perform individual enzyme assays - Check for enzyme degradation (SDS-PAGE) Start->CheckEnzymes CheckConditions 2. Optimize Reaction Conditions - Titrate pH and temperature - Test different buffer systems Start->CheckConditions InvestigateInhibition 3. Test for Inhibition - Substrate inhibition assay - Product inhibition assay Start->InvestigateInhibition AssessWholeCell 4. Evaluate Whole-Cell System (If applicable) - Assess cell permeability - Check for co-factor limitations Start->AssessWholeCell LowActivity Problem: Low Specific Activity Solution: Re-purify enzyme, use fresh batch, or optimize expression. CheckEnzymes->LowActivity Suboptimal Problem: Suboptimal Conditions Solution: Adjust pH/temperature based on optimization data. CheckConditions->Suboptimal InhibitionDetected Problem: Inhibition Confirmed Solution: Lower substrate concentration, implement in-situ product removal. InvestigateInhibition->InhibitionDetected PermeabilityIssue Problem: Low Permeability Solution: Use permeabilizing agents (e.g., Triton X-100), or engineer cell wall. AssessWholeCell->PermeabilityIssue

Caption: Troubleshooting workflow for low D-HPG yield.

Q2: The reaction rate is initially high but plateaus quickly. What is the likely cause?

This pattern strongly suggests either product inhibition or enzyme deactivation.

  • Product Inhibition: As D-HPG and ammonium ions accumulate, they can inhibit the D-carbamoylase and/or D-hydantoinase, slowing down the reaction.[6]

  • Enzyme Deactivation: One of the enzymes may not be stable under the chosen reaction conditions (e.g., temperature, pH) for the required duration. D-carbamoylase, in particular, can be susceptible to thermal inactivation.[1]

To differentiate, you can run an experiment where you spike a fresh reaction with the final concentrations of D-HPG and ammonium chloride expected in your plateaued reaction. If this new reaction shows a significantly lower initial rate compared to a control, product inhibition is a key factor.

Q3: How can I improve the bioconversion when using a whole-cell E. coli catalyst?

When using whole-cell biocatalysts, mass transport across the cell membrane can be a significant rate-limiting factor, especially given the low solubility of the DL-HPH substrate.[4]

  • Improve Cell Permeability: Engineering the cell wall can enhance substrate uptake. For example, overproducing D,D-carboxypeptidases can disturb the peptidoglycan structure, improving permeability.[4] A simpler, non-genetic approach is to use chemical permeabilizing agents like Triton X-100 or toluene, though these may affect cell viability and enzyme stability.

  • Optimize Protein Expression: Ensure that the expression levels of D-hydantoinase and D-carbamoylase are balanced. Since D-carbamoylase is often the bottleneck, increasing its expression relative to D-hydantoinase can improve the overall rate.[3][4] Co-expression of chaperones like DnaJ/DnaK may also improve the folding and activity of the recombinant enzymes.[7]

Q4: What are the optimal reaction conditions for D-HPG production?

The optimal pH and temperature depend on the source of the enzymes. However, most microbial systems for D-HPG production operate under mildly alkaline and moderate temperature conditions.

  • pH: The optimal pH is typically in the range of 8.0 to 9.0.[8] It is important to use a buffer with sufficient capacity to handle pH shifts during the reaction. Tris-HCl and phosphate (B84403) buffers are commonly used.[1]

  • Temperature: Optimal temperatures generally fall between 35°C and 50°C.[8] While higher temperatures can increase initial reaction rates, they can also lead to faster enzyme deactivation, particularly for D-carbamoylase.[9] A balance must be struck between activity and stability.

Data Summary Tables

Table 1: Optimal Reaction Conditions for D-HPG Production

ParameterOptimal RangeCommon BuffersNotes
pH 8.0 - 9.0Tris-HCl, PhosphateD-hydantoinase and D-carbamoylase generally show high activity in this range.[1][8]
Temperature 35°C - 50°C-Higher temperatures risk thermal inactivation of D-carbamoylase.[1][9]
Substrate (DL-HPH) 50 - 140 mM-Higher concentrations may lead to substrate inhibition and solubility issues.[4][10]

Table 2: Reported Yields from Whole-Cell Biocatalysis Studies

Biocatalyst SystemSubstrate Conc.Time (h)Conversion YieldFinal Titer (g/L)Reference
Recombinant E. coli (co-expressing Dhase/Dcase)140 mM DL-HPH32100%~26 g/L[1]
Immobilized Recombinant E. coli LY13-05Not specified1297%29.1 g/L[9]
Recombinant E. coli (Surface Display)Not specifiedNot specified95%Not specified[7]
Four-enzyme cascade from L-tyrosine (B559521) in E. coli50 g/L L-tyrosine2492.5%42.69 g/L[11]

Experimental Protocols

Protocol 1: D-carbamoylase Activity Assay

This protocol measures the rate of D-HPG formation from N-carbamoyl-D-p-hydroxyphenylglycine (CpHPG).

  • Prepare Reagents:

    • 100 mM Tris-HCl buffer (pH 8.5).

    • 20 mM CpHPG substrate solution in Tris-HCl buffer.

    • Enzyme solution (cell lysate or purified enzyme).

    • Quenching solution: 1 M HCl.

  • Reaction Setup:

    • Pre-warm 950 µL of the 20 mM CpHPG solution to the desired reaction temperature (e.g., 40°C) in a microcentrifuge tube.

    • Initiate the reaction by adding 50 µL of the enzyme solution.

    • Incubate at the reaction temperature with gentle shaking.

  • Time Points and Quenching:

    • At specific time intervals (e.g., 0, 2, 5, 10, 15 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 100 µL of 1 M HCl.

  • Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant for D-HPG concentration using HPLC with a chiral column.

    • Calculate the specific activity as µmol of D-HPG formed per minute per mg of total protein.

Protocol 2: Substrate/Product Inhibition Assay

This protocol helps determine if high concentrations of substrate or product are inhibiting the reaction.

  • Prepare Reagents:

    • As per the standard activity assay.

    • Stock solutions of the potential inhibitor: DL-HPH (for substrate inhibition) or D-HPG (for product inhibition).

  • Reaction Setup for Product Inhibition:

    • Prepare a series of reaction mixtures, each containing the standard concentration of the primary substrate (e.g., 20 mM CpHPG for the D-carbamoylase assay).

    • Spike each reaction tube with a different concentration of D-HPG (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM).

    • Initiate the reaction by adding the enzyme.

  • Reaction Setup for Substrate Inhibition:

    • Prepare a series of reaction mixtures with varying concentrations of the substrate (e.g., for D-hydantoinase, use DL-HPH at 5, 10, 25, 50, 100, 150 mM).

    • Initiate the reaction by adding the enzyme.

  • Analysis:

    • Measure the initial reaction rate for each inhibitor/substrate concentration.

    • Plot the initial reaction rate against the inhibitor/substrate concentration. A decrease in reaction rate at higher concentrations indicates inhibition.

Biocatalytic Pathway Visualization

The production of D-HPG from its hydantoin (B18101) precursor is a two-step enzymatic cascade.

DHPG_Pathway sub DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH) inter N-carbamoyl-D-p-hydroxyphenylglycine (CpHPG) sub->inter D-Hydantoinase prod D-p-hydroxyphenylglycine (D-HPG) + CO2 + NH3 inter->prod D-Carbamoylase (Rate-Limiting Step)

Caption: Enzymatic pathway for D-HPG production.

References

Stability of 4-hydroxyphenylglycine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-hydroxyphenylglycine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-hydroxyphenylglycine in solution?

A1: The stability of 4-hydroxyphenylglycine in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. As an amino acid with a phenolic hydroxyl group, it is susceptible to both acid- and base-catalyzed hydrolysis, as well as oxidation.

Q2: How should I prepare and store stock solutions of 4-hydroxyphenylglycine to ensure stability?

A2: For short-term use, stock solutions can be prepared in high-purity water. To minimize degradation, it is recommended to prepare fresh solutions before use. For longer-term storage, it is advisable to store the solid compound at recommended conditions, typically at -20°C, and prepare solutions as needed. If a solution must be stored, it should be kept at a low temperature (2-8°C) and protected from light. The pH of the solution should be maintained near neutral if possible, as extremes in pH can accelerate degradation.

Q3: What are the likely degradation pathways for 4-hydroxyphenylglycine under acidic and basic conditions?

A3: While specific degradation pathways for 4-hydroxyphenylglycine are not extensively detailed in the available literature, based on its chemical structure, plausible degradation routes can be proposed. Under acidic conditions, hydrolysis of the amide bond (if present in a larger molecule) or modifications to the amino and carboxylic acid groups could occur. Under basic conditions, oxidation of the phenol (B47542) group is a significant concern, potentially leading to colored degradation products. The amino acid functionality could also be susceptible to racemization or other reactions at alkaline pH.

Q4: What analytical techniques are suitable for monitoring the stability of 4-hydroxyphenylglycine?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This method should be able to separate the intact 4-hydroxyphenylglycine from its potential degradation products. UV detection is often suitable due to the presence of the phenyl ring. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of any degradation products, aiding in their structural elucidation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis of a 4-Hydroxyphenylglycine Sample
  • Possible Cause 1: Degradation due to improper sample preparation or storage.

    • Troubleshooting Step: Review the pH and temperature of the solvent used for sample preparation. Ensure that the sample was analyzed promptly after preparation or was stored appropriately (low temperature, protected from light).

  • Possible Cause 2: Inherent instability of 4-hydroxyphenylglycine under the experimental conditions.

    • Troubleshooting Step: Perform a forced degradation study to intentionally degrade the sample under controlled acidic, basic, oxidative, and photolytic conditions. This will help to identify the retention times of the major degradation products and confirm if the unexpected peaks correspond to these degradants.

  • Possible Cause 3: Contamination of the sample or mobile phase.

    • Troubleshooting Step: Analyze a blank (solvent) injection to check for contaminants in the mobile phase or system. Prepare a fresh sample using high-purity reagents and solvents.

Issue 2: Loss of 4-Hydroxyphenylglycine Assay Over Time in a Formulation
  • Possible Cause 1: Chemical degradation.

    • Troubleshooting Step: Investigate the pH of the formulation. Extremes in pH are a primary driver of degradation. Consider adjusting the pH to a more neutral range if the formulation allows. Analyze for the presence of expected degradation products to confirm the degradation pathway.

  • Possible Cause 2: Interaction with excipients.

    • Troubleshooting Step: Conduct a compatibility study by analyzing 4-hydroxyphenylglycine in the presence of each individual excipient to identify any potential interactions that may be causing the degradation.

  • Possible Cause 3: Oxidation.

    • Troubleshooting Step: If the formulation is exposed to air, oxidative degradation of the phenolic group may occur. Consider the use of antioxidants in the formulation or packaging the product under an inert atmosphere (e.g., nitrogen).

Data Summary

Due to the limited availability of specific quantitative data for the degradation of 4-hydroxyphenylglycine in the public domain, the following table provides a generalized overview of typical conditions used in forced degradation studies, which are designed to accelerate and identify potential degradation pathways.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, heated at 60-80°C for several hours.Hydrolysis of functional groups, potential for decarboxylation.
Basic Hydrolysis 0.1 M - 1 M NaOH, at room temperature or slightly elevated.Racemization, oxidation of the phenol, hydrolysis of functional groups.
Oxidation 3-30% H₂O₂, at room temperature.Oxidation of the phenol ring and potentially the amino group.
Photostability Exposure to UV and visible light (ICH Q1B guidelines).Photodegradation leading to various products.
Thermal Degradation Dry heat (e.g., 105°C) or in solution at elevated temperatures.Decarboxylation, and other thermal decomposition reactions.

Experimental Protocols

A crucial aspect of studying the stability of 4-hydroxyphenylglycine is the use of a well-designed experimental protocol. Below is a general protocol for a forced degradation study.

Objective: To identify the potential degradation products of 4-hydroxyphenylglycine under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • 4-Hydroxyphenylglycine reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-hydroxyphenylglycine in a suitable solvent (e.g., water or a mild organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to the initial concentration.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep the solution at 60°C for 1 hour. Cool, neutralize with 1 M HCl, and dilute to the initial concentration.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder of 4-hydroxyphenylglycine in an oven at 105°C for 24 hours. Also, reflux a solution of 4-hydroxyphenylglycine in water for 6 hours.

    • Photolytic Degradation: Expose a solution of 4-hydroxyphenylglycine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • Analyze all the stressed samples, along with an unstressed control sample, using a developed HPLC method.

    • The HPLC method should be optimized to achieve adequate separation between the parent peak and all degradation product peaks. A good starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and a buffered aqueous phase.

    • Use a PDA detector to check for peak purity of the parent peak in the presence of its degradants.

    • If unknown peaks are observed, use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to help in their identification.

Visualizations

logical_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start: 4-Hydroxyphenylglycine Sample prep Prepare Aqueous Solution start->prep acid Acidic Stress (e.g., HCl, heat) prep->acid base Basic Stress (e.g., NaOH, heat) prep->base oxidative Oxidative Stress (e.g., H2O2) prep->oxidative hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc data Data Evaluation: - Purity - Degradation Products - Kinetics hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_acid Acidic Conditions cluster_base Basic Conditions parent 4-Hydroxyphenylglycine acid_prod Potential Products: - Decarboxylation Product - Other acid-catalyzed adducts parent->acid_prod H+, Heat base_prod Potential Products: - Oxidized Phenolic Species - Racemization Product parent->base_prod OH-, O2

Caption: Plausible degradation pathways for 4-hydroxyphenylglycine.

troubleshooting_tree cluster_results Potential Causes issue Unexpected Peak in HPLC check_blank Analyze Blank Injection issue->check_blank check_prep Review Sample Preparation (pH, Temp, Storage) issue->check_prep force_degrade Perform Forced Degradation Study issue->force_degrade contamination Contamination check_blank->contamination improper_prep Improper Preparation check_prep->improper_prep degradation Degradation Product force_degrade->degradation

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

Technical Support Center: Enhancing the Efficiency of Chiral Resolution of HPG Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral resolution of D- and L-p-hydroxyphenylglycine (HPG) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the efficient separation of HPG enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of HPG enantiomers?

A1: The most common methods for resolving racemic HPG include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), diastereomeric salt formation with a chiral resolving agent, preferential crystallization, and enzymatic resolution.[1][2]

Q2: Which factors generally influence the efficiency of chiral resolution?

A2: The efficiency of chiral resolution is influenced by several factors, including the choice of chiral selector (in HPLC) or resolving agent (in diastereomeric salt formation), the solvent system, temperature, pH, and the presence of any impurities.[3][4]

Q3: How can I determine the enantiomeric excess (ee) of my resolved HPG sample?

A3: Enantiomeric excess is typically determined using chiral HPLC, where the peak areas of the two enantiomers are compared.[5] The formula for calculating ee is: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

This section addresses common issues encountered during the chiral separation of HPG enantiomers by HPLC.

Q: Why am I seeing poor or no resolution of HPG enantiomers?

A: This is a common issue that can stem from several factors. Follow this troubleshooting workflow to identify and resolve the problem.

G cluster_0 Troubleshooting Poor HPLC Resolution Start Poor or No Resolution CSP Evaluate Chiral Stationary Phase (CSP) Start->CSP MobilePhase Optimize Mobile Phase CSP->MobilePhase If no improvement FlowRate Adjust Flow Rate MobilePhase->FlowRate If no improvement Temperature Vary Temperature FlowRate->Temperature If no improvement Outcome Improved Resolution Temperature->Outcome If successful

Caption: Troubleshooting workflow for poor enantiomeric resolution in chiral HPLC.

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have sufficient selectivity for HPG enantiomers. Polysaccharide-based CSPs are often a good starting point for amino acids.[6]

  • Suboptimal Mobile Phase: The mobile phase composition is critical. For normal-phase HPLC, adjust the ratio of the alkane and alcohol. For reversed-phase, vary the percentage of the organic modifier and the pH of the aqueous buffer.[3]

  • Incorrect Flow Rate: Chiral separations can be sensitive to flow rate. A lower flow rate often improves resolution.[3]

  • Temperature Effects: Temperature can significantly impact selectivity. Experiment with both increasing and decreasing the column temperature.[3]

Q: My peaks are tailing or fronting. What should I do?

A: Poor peak shape can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between HPG and the stationary phase can cause peak tailing. Try adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase to suppress these interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or the sample concentration.

  • Sample Solvent Mismatch: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.

Diastereomeric Salt Formation and Crystallization

This section provides troubleshooting for the resolution of HPG enantiomers via diastereomeric salt formation.

Q: I am not getting any crystal formation after adding the resolving agent.

A: This can be due to several reasons:

  • Solvent Choice: The diastereomeric salts may be too soluble in the chosen solvent. Experiment with different solvents or solvent mixtures of varying polarities.

  • Supersaturation: The solution may not be sufficiently supersaturated. Try to concentrate the solution by evaporating some of the solvent.

  • Seeding: If crystallization does not initiate, adding a small seed crystal of the desired diastereomeric salt can induce crystallization.

Q: The enantiomeric excess of my resolved HPG is low.

A: Low enantiomeric excess can result from the following:

  • Incomplete Separation of Diastereomers: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to co-crystallization. Screen different solvents to maximize the solubility difference.

  • Insufficient Purity of the Resolving Agent: Ensure that the chiral resolving agent has high enantiomeric purity.

  • Equilibration: During crystallization, the system might be reaching thermodynamic equilibrium where both diastereomers crystallize. Try to isolate the crystals kinetically by filtering them shortly after they form.[7]

G cluster_1 Troubleshooting Low Enantiomeric Excess in Diastereomeric Salt Resolution Start Low Enantiomeric Excess Solvent Screen Different Solvents Start->Solvent ResolvingAgent Check Purity of Resolving Agent Solvent->ResolvingAgent If no improvement Kinetics Optimize Crystallization Time ResolvingAgent->Kinetics If no improvement Outcome High Enantiomeric Excess Kinetics->Outcome If successful

Caption: Logical workflow for troubleshooting low enantiomeric excess.

Preferential Crystallization

This section addresses common challenges in the preferential crystallization of HPG enantiomers.

Q: The counter-enantiomer is crystallizing along with the desired enantiomer.

A: This is a common problem in preferential crystallization and can be addressed by:

  • Controlling Supersaturation: The solution is likely too supersaturated, leading to the spontaneous nucleation of the counter-enantiomer. Operate within the metastable zone where spontaneous nucleation is minimized.

  • Seeding: Ensure that you are using a sufficient amount of high-purity seed crystals of the desired enantiomer.

  • Temperature Control: Maintain a constant and uniform temperature throughout the crystallization process to avoid fluctuations in supersaturation.

Q: The yield of the desired enantiomer is low.

A: Low yield can be improved by:

  • Optimizing the Racemization Rate: In processes with simultaneous racemization, ensure that the rate of racemization of the unwanted enantiomer in the solution is fast enough to replenish the desired enantiomer as it crystallizes. The addition of an aldehyde, such as salicylaldehyde, can facilitate this.[8]

  • Extending Crystallization Time: A longer crystallization time may be needed to allow for more of the desired enantiomer to crystallize, but this must be balanced with the risk of the counter-enantiomer nucleating.

Data Presentation

The following tables summarize quantitative data for different chiral resolution methods of HPG enantiomers.

Table 1: Efficiency of Enzymatic Resolution of HPG Enantiomers

Enzyme SystemSubstrateConversion (%)Enantiomeric Excess (ee, %)Isolated Yield (%)Reference
D-hydantoinase & N-carbamoyl-D-amino-acid hydrolaseDL-hydroxyphenylhydantoin100>99 (D-HPG)---INVALID-LINK--
Four-enzyme cascadeL-tyrosine92.5>99 (D-HPG)71.5--INVALID-LINK--
D-hydantoinase, D-carbamoylase & meso-diaminopimelate dehydrogenaseDL-HPG49.5>99 (D-HPG)---INVALID-LINK--

Table 2: Efficiency of Preferential Crystallization of HPG Sulfonate Salts

Sulfonic AcidYield of D-HPG Salt (%)Optical Purity of D-HPG Salt (%)Reference
Benzenesulfonic acid85.296.5--INVALID-LINK--
o-Toluenesulfonic acid89.398.2--INVALID-LINK--
p-Toluenesulfonic acid82.495.8--INVALID-LINK--

Experimental Protocols

Protocol 1: Chiral HPLC Separation of HPG Enantiomers

G cluster_2 Experimental Workflow: Chiral HPLC Prep Prepare Mobile Phase and Sample Equilibrate Equilibrate Column Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Elute Elute and Detect Inject->Elute Analyze Analyze Chromatogram Elute->Analyze

Caption: General workflow for the chiral HPLC separation of HPG enantiomers.

1. Materials:

2. Mobile Phase Preparation:

  • For normal phase: Prepare a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:alcohol.

  • For reversed phase: Prepare a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile or methanol).

3. Sample Preparation:

  • Dissolve a small amount of racemic HPG in the mobile phase to a concentration of approximately 1 mg/mL.

4. HPLC Conditions:

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Set the detector wavelength to a value where HPG has strong absorbance (e.g., 220 nm).

  • Inject a small volume of the sample (e.g., 10 µL) onto the column.

5. Data Analysis:

  • Record the chromatogram. Two separate peaks corresponding to the D- and L-enantiomers should be observed.

  • Calculate the resolution factor (Rs) and the enantiomeric excess (ee%).

Protocol 2: Diastereomeric Salt Resolution of HPG

G cluster_3 Experimental Workflow: Diastereomeric Salt Resolution SaltFormation 1. Form Diastereomeric Salts Crystallization 2. Selective Crystallization SaltFormation->Crystallization Isolation 3. Isolate Less Soluble Salt Crystallization->Isolation Liberation 4. Liberate Enantiomer Isolation->Liberation Analysis 5. Analyze Purity Liberation->Analysis

Caption: Workflow for chiral resolution by diastereomeric salt formation.

1. Materials:

  • Racemic D,L-p-hydroxyphenylglycine

  • Chiral resolving agent (e.g., (+)-camphor-10-sulfonic acid for resolving a racemic base, or a chiral amine for resolving a racemic acid)

  • Appropriate solvents (e.g., methanol, ethanol, water)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment

2. Diastereomeric Salt Formation:

  • Dissolve the racemic HPG in a suitable solvent, gently heating if necessary.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Add the resolving agent solution to the HPG solution and stir.

3. Crystallization:

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • The solution can be further cooled in an ice bath to maximize crystal formation.

4. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent.

5. Liberation of the Enantiomer:

  • Dissolve the isolated diastereomeric salt in water.

  • Adjust the pH of the solution with an acid or base to break the salt and precipitate the desired HPG enantiomer.

  • Collect the pure enantiomer by filtration, wash with cold water, and dry.

Protocol 3: Preferential Crystallization of HPG Sulfonate Salts

G cluster_4 Experimental Workflow: Preferential Crystallization Supersaturate 1. Prepare Supersaturated Solution Seed 2. Seed with Desired Enantiomer Supersaturate->Seed Crystallize 3. Controlled Crystallization Seed->Crystallize Isolate 4. Isolate Crystals Crystallize->Isolate Analyze 5. Analyze Purity and Yield Isolate->Analyze

Caption: Workflow for the preferential crystallization of HPG enantiomers.

1. Materials:

  • Racemic D,L-p-hydroxyphenylglycine

  • Aromatic sulfonic acid (e.g., o-toluenesulfonic acid)[1]

  • Solvent (e.g., water)

  • Seed crystals of the desired HPG sulfonate salt enantiomer

2. Preparation of the Supersaturated Solution:

  • Dissolve the racemic HPG and an equimolar amount of the sulfonic acid in the solvent at an elevated temperature to form a saturated solution.

  • Slowly cool the solution to a temperature where it becomes supersaturated but remains within the metastable zone.

3. Seeding and Crystallization:

  • Add a small amount of finely ground seed crystals of the desired enantiomer to the supersaturated solution with gentle stirring.

  • Maintain the temperature and stirring for a specific period to allow the crystals of the seeded enantiomer to grow.

4. Isolation of Crystals:

  • Quickly separate the grown crystals from the mother liquor by filtration.

  • Wash the crystals with a small amount of the cold solvent.

5. Liberation of HPG:

  • Dissolve the crystals in water and adjust the pH to the isoelectric point of HPG to precipitate the pure enantiomer.

  • Filter, wash, and dry the final product.

References

Side-product formation in the chemical synthesis of 4-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 4-hydroxyphenylglycine (4-HPG).

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical synthesis routes for 4-hydroxyphenylglycine?

A1: The two most prevalent chemical synthesis routes for 4-hydroxyphenylglycine are the Strecker synthesis and the Bucherer-Bergs synthesis. Both methods are multicomponent reactions that produce a racemic mixture of D- and L-4-HPG, which then requires resolution to obtain the desired enantiomer.

Q2: Why is racemization a concern during 4-HPG synthesis and handling?

A2: Phenylglycine and its derivatives are known to be more susceptible to racemization compared to other amino acids. This is due to the benzylic position of the α-proton, which is more acidic and can be abstracted under certain conditions, leading to a loss of stereochemical purity. This is particularly relevant during downstream processing and purification steps.

Q3: What are the primary intermediates in the Strecker and Bucherer-Bergs syntheses of 4-HPG?

A3: In the Strecker synthesis, the key intermediate is α-amino-α-(4-hydroxyphenyl)acetonitrile, which is subsequently hydrolyzed to 4-HPG. In the Bucherer-Bergs synthesis, the initial product is 5-(4-hydroxyphenyl)hydantoin, which is then hydrolyzed to form N-carbamoyl-4-hydroxyphenylglycine as an intermediate before yielding the final 4-HPG product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4-hydroxyphenylglycine, focusing on the formation of common side products.

Issue 1: Presence of Unreacted Starting Material (4-Hydroxybenzaldehyde)
  • Symptom: Detection of a significant peak corresponding to 4-hydroxybenzaldehyde (B117250) in the crude reaction mixture by HPLC analysis.

  • Potential Causes & Troubleshooting:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Extend the reaction time or slightly increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC to determine the optimal reaction time.

    • Stoichiometry Imbalance: Incorrect molar ratios of reactants can lead to unreacted starting material.

      • Solution: Carefully verify the stoichiometry of all reactants, particularly the cyanide source and ammonia/ammonium (B1175870) carbonate.

Issue 2: Formation of Oligomers of 4-Hydroxybenzaldehyde
  • Symptom: Appearance of broad, poorly defined peaks in the baseline of the HPLC chromatogram, or isolation of a polymeric solid.

  • Mechanism of Formation: Under aqueous alkaline conditions, 4-hydroxybenzaldehyde can undergo oxidative polycondensation, leading to the formation of oligo-4-hydroxybenzaldehyde.[1] The phenoxide ion is susceptible to oxidation, and the resulting radical species can polymerize.

  • Troubleshooting & Prevention:

    • Control of pH: Maintain the pH of the reaction mixture within the optimal range for the specific synthesis. Excursions to highly alkaline conditions can promote polymerization.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

    • Temperature Control: Avoid excessive temperatures, as this can accelerate the rate of polymerization.

Issue 3: Incomplete Hydrolysis in Bucherer-Bergs Synthesis
  • Symptom: Detection of peaks corresponding to 5-(4-hydroxyphenyl)hydantoin and/or N-carbamoyl-4-hydroxyphenylglycine in the final product.

  • Mechanism of Formation: The Bucherer-Bergs synthesis proceeds through a two-step hydrolysis of the intermediate hydantoin (B18101). Incomplete hydrolysis will result in the presence of the hydantoin precursor or the N-carbamoyl intermediate.[2][3][4]

  • Troubleshooting & Prevention:

    • Hydrolysis Conditions: Ensure that the hydrolysis conditions (e.g., concentration of acid or base, temperature, and reaction time) are sufficient for complete conversion.

    • Monitoring: Monitor the hydrolysis step by HPLC to ensure the disappearance of the hydantoin and N-carbamoyl intermediates.

Issue 4: Racemization of the Final Product
  • Symptom: The final product shows a loss of enantiomeric excess (ee) after resolution.

  • Mechanism of Formation: The α-proton of 4-hydroxyphenylglycine is relatively acidic and can be abstracted under basic or even some acidic conditions, leading to the formation of a planar carbanion or enolate intermediate. Reprotonation can occur from either face, resulting in racemization.

  • Troubleshooting & Prevention:

    • pH Control during Workup: During neutralization and isolation steps, carefully control the pH to avoid strongly basic conditions.

    • Temperature: Perform purification and isolation steps at lower temperatures to minimize the rate of racemization.

    • Choice of Base: Use milder bases for neutralization where possible.

Quantitative Data on Side-Product Formation

The following table summarizes potential side products and factors influencing their formation. Quantitative data on side-product formation is highly dependent on specific reaction conditions and is often not reported in detail in the literature. The provided information is based on qualitative descriptions and general chemical principles.

Synthesis RouteSide Product/ImpurityFactors Promoting Formation
Bucherer-Bergs 5-(4-hydroxyphenyl)hydantoinIncomplete hydrolysis (insufficient time, temperature, or hydrolyzing agent concentration).
Bucherer-Bergs N-carbamoyl-4-hydroxyphenylglycineIncomplete hydrolysis of the N-carbamoyl intermediate.
Both Oligomers of 4-hydroxybenzaldehydeHigh pH, presence of oxidizing agents (e.g., air), high temperatures.[1]
Strecker α-amino-α-(4-hydroxyphenyl)acetonitrileIncomplete hydrolysis (insufficient acid/base concentration, time, or temperature).
Both Racemic mixtureInherent to the reaction mechanism; loss of enantiomeric excess during workup can be exacerbated by high pH and temperature.

Experimental Protocols

Key Experiment: Bucherer-Bergs Synthesis of 5-(4-hydroxyphenyl)hydantoin

This protocol is a general representation and may require optimization.

Materials:

  • 4-Hydroxybenzaldehyde

  • Potassium cyanide (KCN) or Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (B145695)

  • Water

  • Hydrochloric acid (HCl) for workup

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium carbonate in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add 4-hydroxybenzaldehyde and ethanol to the flask and stir until the aldehyde is dissolved.

  • In a separate beaker, carefully dissolve potassium cyanide in a minimal amount of water. Handle with extreme care, using appropriate personal protective equipment.

  • Slowly add the potassium cyanide solution to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with hydrochloric acid to precipitate the 5-(4-hydroxyphenyl)hydantoin.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Key Experiment: HPLC Analysis of 4-HPG and Impurities

This is a general method and should be optimized for your specific instrument and sample matrix.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. For example:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Expected Elution Order (General):

  • 4-Hydroxyphenylglycine (most polar)

  • N-carbamoyl-4-hydroxyphenylglycine

  • 4-Hydroxybenzaldehyde

  • 5-(4-hydroxyphenyl)hydantoin (least polar)

Visualizations

Strecker_Synthesis_Workflow 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde alpha-Amino-alpha-(4-hydroxyphenyl)acetonitrile alpha-Amino-alpha-(4-hydroxyphenyl)acetonitrile 4-Hydroxybenzaldehyde->alpha-Amino-alpha-(4-hydroxyphenyl)acetonitrile Side_Product_1 Unreacted 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->Side_Product_1 Side_Product_2 Oligomers of 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->Side_Product_2 Ammonia Ammonia Ammonia->alpha-Amino-alpha-(4-hydroxyphenyl)acetonitrile Cyanide Cyanide Cyanide->alpha-Amino-alpha-(4-hydroxyphenyl)acetonitrile Incomplete_Hydrolysis Incomplete Hydrolysis? alpha-Amino-alpha-(4-hydroxyphenyl)acetonitrile->Incomplete_Hydrolysis 4-Hydroxyphenylglycine 4-Hydroxyphenylglycine Incomplete_Hydrolysis->alpha-Amino-alpha-(4-hydroxyphenyl)acetonitrile Yes Incomplete_Hydrolysis->4-Hydroxyphenylglycine No

Caption: Strecker Synthesis Workflow and Potential Side-Products.

Bucherer_Bergs_Synthesis_Workflow 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Hydantoin 5-(4-hydroxyphenyl)hydantoin 4-Hydroxybenzaldehyde->Hydantoin Side_Product_3 Unreacted 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->Side_Product_3 Side_Product_4 Oligomers of 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->Side_Product_4 Ammonium_Carbonate Ammonium Carbonate Ammonium_Carbonate->Hydantoin Cyanide Cyanide Cyanide->Hydantoin Hydrolysis_1 Incomplete Hydrolysis 1? Hydantoin->Hydrolysis_1 N_Carbamoyl N-carbamoyl-4-hydroxyphenylglycine Hydrolysis_2 Incomplete Hydrolysis 2? N_Carbamoyl->Hydrolysis_2 4-HPG 4-Hydroxyphenylglycine Hydrolysis_1->Hydantoin Yes Hydrolysis_1->N_Carbamoyl No Hydrolysis_2->N_Carbamoyl Yes Hydrolysis_2->4-HPG No

Caption: Bucherer-Bergs Synthesis Workflow and Potential Side-Products.

Troubleshooting_Logic Impurity_Detected Impurity Detected? Identify_Impurity Identify Impurity via HPLC Impurity_Detected->Identify_Impurity Yes Unreacted_Aldehyde Unreacted 4-Hydroxybenzaldehyde Identify_Impurity->Unreacted_Aldehyde Oligomers Oligomers Identify_Impurity->Oligomers Hydantoin_Intermediate Hydantoin or N-Carbamoyl Intermediate Identify_Impurity->Hydantoin_Intermediate Action_1 Increase Reaction Time/ Temperature Unreacted_Aldehyde->Action_1 Action_2 Check Stoichiometry Unreacted_Aldehyde->Action_2 Action_3 Control pH/ Use Inert Atmosphere Oligomers->Action_3 Action_4 Ensure Complete Hydrolysis Hydantoin_Intermediate->Action_4

Caption: Troubleshooting Logic for Impurity Identification and Correction.

References

Technical Support Center: Optimization of HPLC Method for 4-Hydroxyphenylglycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-hydroxyphenylglycine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

General HPLC Issues

Q1: What are the most common causes of peak tailing in the analysis of 4-hydroxyphenylglycine?

Peak tailing, where a peak exhibits an asymmetry with a trailing edge, can be caused by several factors in the HPLC analysis of 4-hydroxyphenylglycine. One common cause is the interaction of the analyte with active sites on the silica-based column packing material. To mitigate this, consider the following:

  • Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape. For an amphoteric compound like 4-hydroxyphenylglycine, operating at a pH that ensures a consistent ionization state is crucial. Adjusting the mobile phase pH with a suitable buffer can help reduce peak tailing.

  • Column Choice: Using a column with low silanol (B1196071) activity or an end-capped column can minimize secondary interactions that lead to tailing.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

Q2: I am observing a noisy or drifting baseline. What are the likely causes and solutions?

A noisy or drifting baseline can interfere with the accurate quantification of 4-hydroxyphenylglycine. Common causes and their solutions include:

  • Mobile Phase Issues: Ensure the mobile phase is properly degassed to remove dissolved air, which can cause baseline noise. Use high-purity solvents and freshly prepared mobile phase to avoid contamination.

  • Detector Problems: A dirty flow cell in the UV detector can cause baseline drift. Flush the flow cell with an appropriate solvent. An aging detector lamp can also lead to increased noise and decreased sensitivity.

  • Pump Malfunctions: Inconsistent mixing of the mobile phase or pressure fluctuations from the pump can result in a noisy baseline. Check for leaks in the pump and ensure the check valves are functioning correctly.

Q3: My system is showing high backpressure. What should I investigate?

High backpressure is a common issue in HPLC systems and can indicate a blockage. Here's a systematic approach to troubleshooting:

  • Column Blockage: The most common cause is a blocked column frit. Try back-flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.

  • Guard Column: If you are using a guard column, it may be blocked. Replace the guard column.

  • System Tubing and Fittings: Check for any kinks or blockages in the tubing. Ensure all fittings are properly connected and not overtightened.

  • Injector: A blocked injector rotor seal can also cause high backpressure.

Method-Specific Issues for 4-Hydroxyphenylglycine

Q4: I am having trouble retaining 4-hydroxyphenylglycine on my C18 column. What can I do?

4-Hydroxyphenylglycine is a relatively polar compound, which can lead to poor retention on a standard C18 column. To improve retention:

  • Mobile Phase Composition: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. A higher aqueous content will increase the retention of polar analytes.

  • Ion-Pairing Reagents: Consider adding an ion-pairing reagent to the mobile phase to enhance the retention of ionizable compounds like 4-hydroxyphenylglycine.

  • Alternative Stationary Phases: If retention is still poor, consider using a more polar stationary phase, such as a polar-embedded or a phenyl-hexyl column.

Q5: What is a suitable UV detection wavelength for 4-hydroxyphenylglycine?

Based on UV spectral data, 4-hydroxyphenylglycine exhibits absorbance in the UV region. A study has characterized the UV spectrum of 4-HPG in three regions when dissolved in NaOH.[1] For a typical reversed-phase HPLC method using an acidic mobile phase, a wavelength in the range of 210-230 nm is often a good starting point for aromatic amino acids. However, the optimal wavelength should be determined by running a UV scan of a standard solution of 4-hydroxyphenylglycine in the mobile phase. For a similar compound, 3-Methoxy-4-hydroxyphenylglycolaldehyde, a UV detection wavelength of 278 nm was used successfully.[2]

Q6: Is derivatization necessary for the analysis of 4-hydroxyphenylglycine?

While 4-hydroxyphenylglycine has a chromophore and can be detected by UV, derivatization can be employed to enhance sensitivity and improve chromatographic properties, especially when analyzing low concentrations in complex matrices. For N-Hydroxyglycine, which lacks a strong native chromophore, pre-column derivatization is a common strategy.[3] This approach could be adapted for 4-hydroxyphenylglycine if higher sensitivity is required.

Data Presentation: HPLC Method Parameters

The following tables summarize typical starting parameters for the HPLC analysis of 4-hydroxyphenylglycine and a validated method for a structurally similar compound.

Table 1: General HPLC Parameters for 4-Hydroxyphenylglycine Analysis

ParameterRecommended ConditionNotes
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)End-capped columns are preferred to reduce peak tailing.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterThe acid helps to control the ionization of the analyte and improve peak shape.
Mobile Phase B Acetonitrile (B52724) or MethanolAcetonitrile is often preferred due to its lower UV cutoff and viscosity.
Elution Mode Isocratic or GradientA gradient elution may be necessary for complex samples to resolve impurities.
Flow Rate 1.0 mL/minA typical starting flow rate for a 4.6 mm ID column.
Injection Volume 10-20 µLCan be adjusted based on sample concentration and sensitivity requirements.
Column Temperature 30°CMaintaining a constant column temperature improves reproducibility.
Detection UV at ~220 nm or 278 nmThe optimal wavelength should be experimentally determined.

Table 2: Validated HPLC-UV Method for 3-Methoxy-4-hydroxyphenylglycolaldehyde[2]

ParameterCondition
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with 0.1% formic acid in water and acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 278 nm

Experimental Protocols

Protocol 1: Standard and Sample Preparation for HPLC Analysis

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-hydroxyphenylglycine reference standard and dissolve it in 100 mL of the mobile phase.[2]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (from a solid formulation): a. Accurately weigh a portion of the powdered sample containing the equivalent of approximately 10 mg of 4-hydroxyphenylglycine. b. Transfer to a 100 mL volumetric flask. c. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve. d. Allow the solution to cool to room temperature and dilute to volume with the mobile phase. e. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: General HPLC Method for 4-Hydroxyphenylglycine

  • System Setup:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: 85:15 (v/v) mixture of 0.1% formic acid in water and acetonitrile.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Detector Wavelength: 278 nm.[2]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence: a. Inject a blank (mobile phase) to ensure the system is clean. b. Inject the series of working standard solutions to generate a calibration curve. c. Inject the prepared sample solutions.

  • Data Analysis: a. Integrate the peak corresponding to 4-hydroxyphenylglycine. b. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. c. Determine the concentration of 4-hydroxyphenylglycine in the sample by interpolating its peak area from the calibration curve.

Visualizations

Troubleshooting_Workflow HPLC Troubleshooting Workflow for 4-Hydroxyphenylglycine Analysis start Start Analysis problem Problem Observed? start->problem peak_shape Poor Peak Shape (Tailing/Fronting) problem->peak_shape Yes baseline Baseline Issues (Noise/Drift) problem->baseline Yes retention Retention Time Shift problem->retention Yes pressure Pressure Fluctuation problem->pressure Yes end Analysis Successful problem->end No check_ph Check Mobile Phase pH peak_shape->check_ph check_column Evaluate Column Condition peak_shape->check_column check_concentration Reduce Sample Concentration peak_shape->check_concentration degas_mp Degas Mobile Phase baseline->degas_mp clean_detector Clean Detector Flow Cell baseline->clean_detector check_pump Inspect Pump baseline->check_pump check_mp_comp Verify Mobile Phase Composition retention->check_mp_comp check_flow_rate Check Flow Rate retention->check_flow_rate thermostat_column Ensure Column Temperature Stability retention->thermostat_column check_frit Inspect Column Frit pressure->check_frit check_tubing Check for Blockages in Tubing pressure->check_tubing check_leaks Check for System Leaks pressure->check_leaks check_ph->start Re-run Analysis check_column->start Re-run Analysis check_concentration->start Re-run Analysis degas_mp->start Re-run Analysis clean_detector->start Re-run Analysis check_pump->start Re-run Analysis check_mp_comp->start Re-run Analysis check_flow_rate->start Re-run Analysis thermostat_column->start Re-run Analysis check_frit->start Re-run Analysis check_tubing->start Re-run Analysis check_leaks->start Re-run Analysis

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow General Experimental Workflow for 4-Hydroxyphenylglycine HPLC Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Stock & Working Solutions filter_sample Filter Sample (0.45 µm) prep_standard->filter_sample prep_sample Weigh and Dissolve Sample prep_sample->filter_sample equilibrate Equilibrate HPLC System filter_sample->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_standards Inject Standards (Calibration) inject_blank->inject_standards inject_samples Inject Samples inject_standards->inject_samples integrate Integrate Peaks inject_samples->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: A step-by-step workflow for HPLC analysis of 4-hydroxyphenylglycine.

References

Validation & Comparative

A Comparative Analysis of D-p-Hydroxyphenylglycine (D-HPG) Synthesis: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of D-p-hydroxyphenylglycine (D-HPG) is a critical step in the production of various pharmaceuticals, notably semi-synthetic β-lactam antibiotics like amoxicillin (B794) and cephalexin. [1][2] This guide provides a comprehensive comparison of the two primary methodologies for D-HPG synthesis: traditional chemical routes and modern enzymatic approaches. We will delve into the performance of each, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Key Performance Indicators

The choice between chemical and enzymatic synthesis of D-HPG often hinges on a trade-off between established protocols and the quest for greener, more specific, and efficient manufacturing processes. Below is a summary of key quantitative data comparing the two approaches.

ParameterChemical SynthesisEnzymatic Synthesis
Typical Yield 80-95%90-100%
Enantiomeric Excess (ee) >99% (after resolution)>99%
Reaction Conditions Harsh (e.g., strong acids/bases, high temperatures)Mild (e.g., near-neutral pH, room/moderate temperature)
Environmental Impact Use of hazardous reagents and organic solvents, significant waste generationAqueous media, biodegradable catalysts (enzymes), less waste
Key Reagents Racemic HPG, chiral resolving agents (e.g., D-3-bromocamphor-8-sulfonate), salicylaldehydeD,L-p-hydroxyphenylhydantoin (DL-HPH), or simpler starting materials like L-tyrosine (B559521)
Catalyst Chemical catalysts or resolving agentsEnzymes (e.g., hydantoinase, carbamoylase)

Chemical Synthesis of D-HPG: Established but Demanding

Traditional chemical synthesis of D-HPG predominantly relies on the resolution of a racemic mixture of p-hydroxyphenylglycine (HPG). This approach, while effective, often involves multiple steps, harsh reaction conditions, and the use of stoichiometric amounts of chiral resolving agents.

One common chemical method is crystallization-induced asymmetric transformation . This process involves the formation of a diastereomeric salt of D-HPG with a chiral resolving agent, such as D-3-bromocamphor-8-sulfonate, in the presence of a racemizing agent like salicylaldehyde. The desired D-HPG salt selectively crystallizes from the solution, and the remaining L-HPG in the solution is racemized back to a D,L-mixture, allowing for a theoretical yield of over 50%.[3]

Another established chemical route is the Dane salt method . This technique involves the protection of the amino group of the amino acid, which can then be used in subsequent reactions, for example, in the synthesis of penicillins.[4][5]

While high yields and excellent enantiomeric purity can be achieved with chemical methods, they are often associated with significant environmental drawbacks, including the use of toxic solvents and the generation of substantial waste streams.[2][6]

Experimental Protocol: Crystallization-Induced Asymmetric Transformation of D,L-HPG

The following is a representative protocol for the synthesis of D-HPG via resolution-racemization:

  • A racemic mixture of p-hydroxyphenylglycine (D,L-HPG) is suspended in a suitable solvent, such as acetic acid.

  • A chiral resolving agent, for instance, D-3-bromocamphor-8-sulfonate, is added to the suspension.

  • A racemization agent, like salicylaldehyde, is introduced to the mixture.

  • The mixture is heated to allow for the formation of the diastereomeric salts and to facilitate racemization of the L-enantiomer.

  • The solution is then cooled to induce the crystallization of the less soluble D-HPG diastereomeric salt.

  • The crystallized salt is isolated by filtration.

  • A slurry purification step may be employed to enhance the diastereomeric excess to >99.9%.[3]

  • The purified salt is then neutralized to yield D-HPG with high enantiomeric purity.[3] An overall yield of 92% and an enantiomeric excess of 99.9% have been reported for this method.[3]

G cluster_chemical Chemical Synthesis Workflow DL_HPG D,L-p-Hydroxyphenylglycine Diastereomeric_Salts Diastereomeric Salts (D-HPG Salt & L-HPG Salt) DL_HPG->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (e.g., D-3-bromocamphor-8-sulfonate) Resolving_Agent->Diastereomeric_Salts Racemizing_Agent Racemizing Agent (e.g., Salicylaldehyde) Racemization Racemization Racemizing_Agent->Racemization Crystallization Selective Crystallization Diastereomeric_Salts->Crystallization D_HPG_Salt Crystallized D-HPG Salt Crystallization->D_HPG_Salt L_HPG_Solution L-HPG Salt in Solution Crystallization->L_HPG_Solution Neutralization Neutralization D_HPG_Salt->Neutralization L_HPG_Solution->Racemization Racemization->DL_HPG Recycle D_HPG D-p-Hydroxyphenylglycine Neutralization->D_HPG

Chemical Synthesis of D-HPG via Asymmetric Transformation.

Enzymatic Synthesis of D-HPG: A Greener and More Specific Alternative

Enzymatic synthesis has emerged as a powerful and sustainable alternative to chemical methods for producing D-HPG.[7] These biocatalytic processes offer high stereoselectivity, operate under mild conditions, and generate less waste, aligning with the principles of green chemistry.[2][8]

The most well-established enzymatic route is the hydantoinase process . This is a two-step cascade reaction that starts from the racemic substrate D,L-p-hydroxyphenylhydantoin (DL-HPH).[8][9][10]

  • D-hydantoinase (EC 3.5.2.2) selectively hydrolyzes the D-enantiomer of DL-HPH to N-carbamoyl-D-p-hydroxyphenylglycine.[8][9]

  • D-carbamoylase (N-carbamoyl-D-amino-acid hydrolase, EC 3.5.1.77) then specifically hydrolyzes the N-carbamoyl intermediate to produce D-HPG.[8][9]

A key advantage of this process is the spontaneous racemization of the remaining L-HPH under the reaction conditions, which allows for a theoretical conversion of 100% of the racemic starting material to the desired D-amino acid.[10]

More recently, multi-enzyme cascades have been developed to produce D-HPG from simpler and cheaper starting materials like L-tyrosine, further enhancing the economic and environmental viability of the enzymatic approach.[1] For instance, a four-enzyme cascade has been reported to convert L-tyrosine to D-HPG with a high titer and yield.[1]

Experimental Protocol: Hydantoinase Process for D-HPG Synthesis

The following protocol outlines the general steps for the enzymatic synthesis of D-HPG using the hydantoinase process, often employing whole microbial cells co-expressing both enzymes:

  • Recombinant E. coli cells co-expressing D-hydantoinase and D-carbamoylase are cultivated and harvested.

  • The whole-cell biocatalyst is suspended in a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5).

  • The substrate, D,L-p-hydroxyphenylhydantoin (DL-HPH), is added to the cell suspension. Due to the low solubility of DL-HPH, it is often added as a slurry.

  • The reaction is carried out at a controlled temperature (e.g., 30-50 °C) with agitation.

  • The progress of the reaction is monitored by analyzing the concentration of D-HPG using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, the biocatalyst (cells) is removed by centrifugation.

  • The supernatant containing D-HPG is then subjected to downstream processing, such as crystallization, to isolate the final product.

  • Reported studies have achieved a 100% yield of D-HPG from 140 mM DL-HPH in 32 hours using this method.[6][7][11]

G cluster_enzymatic Enzymatic Synthesis Workflow (Hydantoinase Process) DL_HPH D,L-p-Hydroxyphenylhydantoin D_HPH D-p-Hydroxyphenylhydantoin DL_HPH->D_HPH L_HPH L-p-Hydroxyphenylhydantoin DL_HPH->L_HPH D_Hydantoinase D-Hydantoinase N_Carbamoyl_D_HPG N-Carbamoyl-D-p-Hydroxyphenylglycine D_HPH->N_Carbamoyl_D_HPG Enzymatic Hydrolysis Racemization Spontaneous Racemization L_HPH->Racemization Racemization->D_HPH D_HPG D-p-Hydroxyphenylglycine N_Carbamoyl_D_HPG->D_HPG Enzymatic Hydrolysis D_Carbamoylase D-Carbamoylase

Enzymatic Synthesis of D-HPG via the Hydantoinase Process.

Conclusion: A Shift Towards Greener Synthesis

The synthesis of D-HPG is at a crossroads, with well-established chemical methods being challenged by the significant advantages of enzymatic routes. While chemical synthesis, particularly through crystallization-induced asymmetric transformation, can deliver high yields and purity, it comes at the cost of harsh reaction conditions and a considerable environmental footprint.

In contrast, enzymatic synthesis, epitomized by the hydantoinase process, offers a more sustainable and efficient alternative. The mild reaction conditions, high stereoselectivity, and potential for near-quantitative yields from racemic starting materials make it an increasingly attractive option for industrial-scale production. The ongoing development of novel multi-enzyme cascades that utilize simple, renewable feedstocks further solidifies the position of enzymatic synthesis as the future of D-HPG production. For researchers and drug development professionals, the adoption of these biocatalytic methods not only aligns with the growing demand for sustainable manufacturing but also presents opportunities for process optimization and innovation.

References

A Comparative Guide to Validated Analytical Methods for 4-Hydroxyphenylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-hydroxyphenylglycine (4-HPG), a non-proteinogenic amino acid, is critical in various research and development settings, including pharmaceutical manufacturing and metabolic studies. This guide provides a comprehensive comparison of four commonly employed analytical methods for the quantification of 4-HPG: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The performance of each method is summarized, and detailed experimental protocols are provided to assist in selecting the most appropriate technique for your specific analytical needs.

Comparative Performance of Analytical Methods

The selection of an analytical method for 4-HPG quantification is a critical decision that depends on the specific requirements of the assay, such as sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the key performance characteristics of the four discussed methods.

ParameterHPLC with UV DetectionLC-MS/MSGC-MSUV-Visible Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance after derivatization.Separation by liquid chromatography, detection by mass-to-charge ratio.Separation of volatile derivatives by gas chromatography, detection by mass-to-charge ratio.Colorimetric reaction, detection by absorbance of visible light.
Sample Matrix Pharmaceutical formulations, bulk drug substance.Biological fluids (plasma, urine), complex matrices.Biological fluids, environmental samples.In-process control, simple matrices.
Specificity Moderate to High (dependent on chromatography and derivatization).Very High.High to Very High.Low to Moderate.
Sensitivity (LOD/LOQ) ng/mL to µg/mL range.pg/mL to ng/mL range.[1]ng/mL range.µg/mL range.
**Linearity (R²) **Typically >0.99.Typically >0.99.[1]Typically >0.99.[2]Typically >0.99.
Accuracy (% Recovery) 98-102% for drug substance, wider range for impurities.[3]85-115% for bioanalysis.[4][5]Typically within 80-120%.[6]Dependent on method, generally within 90-110%.
Precision (%RSD) <2% for repeatability.[7]<15% for bioanalysis.[4][5]<15%.[6]<10%.
Throughput Moderate.High.Moderate.High.
Instrumentation Cost Moderate.High.High.Low.
Derivatization Often required (e.g., OPA).Not typically required.Required (e.g., silylation).Required (e.g., Ninhydrin (B49086), OPA).[8][9]
Chiral Separation Possible with chiral stationary phases.[10]Possible with chiral chromatography.Possible with chiral columns.[11]Not possible.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of 4-HPG in pharmaceutical preparations and involves pre-column derivatization to enhance detection. As 4-HPG is a chiral molecule, enantiomeric separation may be necessary, which can be achieved using a chiral stationary phase.[10][12][13][14]

a. Sample Preparation (with o-Phthalaldehyde (B127526) Derivatization)

  • Standard Solution: Prepare a stock solution of 4-HPG in the mobile phase diluent. Create a series of calibration standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample containing 4-HPG in the mobile phase diluent to achieve a concentration within the calibration range.

  • Derivatization: To an aliquot of the standard or sample solution, add the o-Phthalaldehyde (OPA) derivatizing reagent. The reaction is typically rapid and forms a fluorescent isoindole derivative that can be detected by UV absorbance.[8][15][16]

b. HPLC Conditions

  • Column: Chiral stationary phase column (e.g., teicoplanin-based) for enantiomeric separation.[10]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detector at 335 nm.[16]

  • Injection Volume: 20 µL.

c. Validation Parameters

  • Linearity: A linear relationship between concentration and peak area should be established over a defined range, with a correlation coefficient (R²) > 0.99.[3]

  • Accuracy: Determined by the recovery of spiked samples, typically within 98-102% for the main component.[3]

  • Precision: Repeatability and intermediate precision should have a relative standard deviation (RSD) of <2%.[7]

  • Specificity: The ability to resolve 4-HPG from its enantiomer and other potential impurities.[17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method ideal for quantifying 4-HPG in complex biological matrices such as plasma and urine.[18][19]

a. Sample Preparation (Protein Precipitation for Plasma)

  • Standard and QC Samples: Prepare stock solutions of 4-HPG and an internal standard (IS) (e.g., a stable isotope-labeled 4-HPG) in a suitable solvent. Spike blank plasma with working solutions to create calibration standards and quality control (QC) samples.

  • Sample Extraction: To a plasma sample, add a protein precipitation agent (e.g., acetonitrile or methanol) containing the internal standard.[20]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.[1]

b. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 4-HPG and its internal standard.

c. Validation Parameters

  • Linearity: A linear range covering the expected sample concentrations with R² > 0.99.[1]

  • Accuracy and Precision: Intra- and inter-day accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should be <15% (<20% for LLOQ).[4][5]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[1]

  • Matrix Effect: Assessed to ensure that co-eluting matrix components do not interfere with the ionization of the analyte.[18][19]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization to increase the volatility of the polar 4-HPG molecule. Silylation is a common derivatization technique for amino acids.[21]

a. Sample Preparation (Silylation Derivatization)

  • Drying: Evaporate the sample containing 4-HPG to complete dryness.

  • Oximation: To protect the keto group, an oximation step with a reagent like methoxyamine hydrochloride in pyridine (B92270) can be performed.[22]

  • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to form the trimethylsilyl (B98337) (TMS) derivative of 4-HPG.[21][23]

b. GC-MS Conditions

  • GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient to separate the derivatized analytes.

  • Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for quantification.

c. Validation Parameters

  • Linearity: A linear calibration curve with R² > 0.99 should be established.[2]

  • Accuracy and Precision: Should meet predefined acceptance criteria, typically within ±15% for accuracy and <15% RSD for precision.[2][6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

UV-Visible Spectrophotometry

This is a simpler, more accessible method, often used for in-process controls or for the analysis of less complex samples. The method relies on a color-forming reaction with the amino group of 4-HPG.

a. Ninhydrin Method

  • Reagent Preparation: Prepare a ninhydrin reagent solution.[24]

  • Reaction: Mix the sample containing 4-HPG with the ninhydrin reagent and heat in a boiling water bath. A purple color (Ruhemann's purple) will develop.[25]

  • Measurement: After cooling, measure the absorbance of the solution at 570 nm.[25][26]

  • Quantification: Create a standard curve using known concentrations of 4-HPG.[9]

b. o-Phthalaldehyde (OPA) Method

  • Reagent Preparation: Prepare an OPA reagent solution containing a thiol (e.g., 2-mercaptoethanol).[8][15]

  • Reaction: Mix the sample with the OPA reagent at room temperature. A fluorescent isoindole derivative is formed.[8][16]

  • Measurement: Measure the absorbance at approximately 335-340 nm.[16]

  • Quantification: Use a standard curve for quantification.

c. Validation Parameters

  • Linearity: Demonstrate a linear relationship between absorbance and concentration (R² > 0.99).

  • Accuracy and Precision: Assess by analyzing samples with known concentrations.

  • Specificity: This method is less specific and can be prone to interference from other primary amines.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample/Standard Solution derivatization OPA Derivatization start->derivatization injection HPLC Injection derivatization->injection separation Chiral Column Separation injection->separation detection UV Detection (335 nm) separation->detection quantification Quantification detection->quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample ppt Protein Precipitation start->ppt evap Evaporation ppt->evap recon Reconstitution evap->recon injection LC Injection recon->injection separation C18 Column Separation injection->separation detection MS/MS Detection separation->detection quantification Quantification detection->quantification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample drying Drying start->drying derivatization Silylation drying->derivatization injection GC Injection derivatization->injection separation Capillary Column Separation injection->separation detection MS Detection separation->detection quantification Quantification detection->quantification

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing start Sample/Standard reaction Colorimetric Reaction (e.g., Ninhydrin) start->reaction measurement Absorbance Measurement (570 nm) reaction->measurement quantification Quantification measurement->quantification

References

A Comparative Guide to Chiral Columns for the Enantioseparation of Hydroxyphenylglycine (HPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of hydroxyphenylglycine (HPG) is a critical analytical challenge in the pharmaceutical industry due to the differing pharmacological activities of its stereoisomers. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for achieving this separation. This guide provides an objective comparison of various chiral columns, supported by experimental data, to aid in the selection of the most suitable column for your research and development needs.

Performance Comparison of Chiral Columns

The selection of an appropriate chiral column is paramount for achieving baseline separation of HPG enantiomers with good resolution, selectivity, and reasonable analysis times. This section details the performance of three major classes of chiral stationary phases: polysaccharide-based, macrocyclic glycopeptide-based, and crown ether-based columns.

Chiral Stationary Phase (CSP)Column BrandMobile PhaseResolution (Rs)Selectivity (α)Retention Factor (k')Elution Order
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-Hn-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)1.81.35k'1=2.5, k'2=3.38D-HPG then L-HPG
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-Hn-Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v)2.11.42k'1=2.1, k'2=2.98D-HPG then L-HPG
VancomycinAstec CHIROBIOTIC V10 mM Ammonium Acetate in Methanol (pH 4.1)1.91.25k'1=3.2, k'2=4.0L-HPG then D-HPG
Chiral Crown EtherCrownpak CR-I(+)Perchloric Acid solution (pH 1.5)>1.51.58k'1=4.5, k'2=7.11D-HPG then L-HPG

Note: The performance data presented in this table is a synthesis of typical results found in scientific literature and application notes. Actual performance may vary depending on the specific HPLC system, mobile phase preparation, and other experimental parameters.

Experimental Protocols

Reproducible and robust enantioselective separation relies on meticulous experimental execution. Below are the detailed methodologies for the separations cited in the comparison table.

Polysaccharide-Based Columns (Chiralcel OD-H and Chiralpak AD-H)
  • Sample Preparation: A stock solution of racemic D,L-Hydroxyphenylglycine was prepared in the mobile phase at a concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • For Chiralcel OD-H: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) in a 90:10:0.1 volume ratio was prepared.

    • For Chiralpak AD-H: A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a 85:15:0.1 volume ratio was prepared.

    • All mobile phases were filtered through a 0.45 µm membrane filter and degassed prior to use.

  • HPLC System and Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

Macrocyclic Glycopeptide-Based Column (Astec CHIROBIOTIC V)
  • Sample Preparation: A stock solution of racemic D,L-Hydroxyphenylglycine was prepared in the mobile phase at a concentration of 0.5 mg/mL.

  • Mobile Phase Preparation: A 10 mM solution of Ammonium Acetate in Methanol was prepared and the pH was adjusted to 4.1 with acetic acid. The mobile phase was filtered and degassed.

  • HPLC System and Conditions:

    • Column: Astec CHIROBIOTIC V (250 x 4.6 mm, 5 µm).[1][2][3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

Crown Ether-Based Column (Crownpak CR-I(+))
  • Sample Preparation: A stock solution of racemic D,L-Hydroxyphenylglycine was prepared in the mobile phase at a concentration of 0.2 mg/mL.

  • Mobile Phase Preparation: An aqueous solution of perchloric acid was prepared and the pH was adjusted to 1.5. The mobile phase was filtered and degassed.

  • HPLC System and Conditions:

    • Column: Crownpak CR-I(+) (150 x 4.0 mm, 5 µm).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 20 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

Logical Workflow for Chiral Separation Method Development

The development of a successful chiral separation method typically follows a systematic approach. The following diagram illustrates a general workflow for selecting an appropriate chiral column and optimizing the separation conditions for HPG enantiomers.

Chiral_Separation_Workflow cluster_screening Phase 1: Column Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Method Optimization cluster_validation Phase 4: Validation Start Racemic HPG Sample Screen_Polysaccharide Screen Polysaccharide Columns (e.g., Chiralcel OD-H, Chiralpak AD-H) Start->Screen_Polysaccharide Screen_Macrocyclic Screen Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC V) Start->Screen_Macrocyclic Screen_CrownEther Screen Crown Ether (e.g., Crownpak CR-I(+)) Start->Screen_CrownEther Evaluate_Separation Evaluate Initial Separation (Resolution, Selectivity, Peak Shape) Screen_Polysaccharide->Evaluate_Separation Screen_Macrocyclic->Evaluate_Separation Screen_CrownEther->Evaluate_Separation Optimize_Mobile_Phase Optimize Mobile Phase (Solvent ratio, Additives, pH) Evaluate_Separation->Optimize_Mobile_Phase Optimize_Temperature Optimize Temperature Optimize_Mobile_Phase->Optimize_Temperature Optimize_Flow_Rate Optimize Flow Rate Optimize_Temperature->Optimize_Flow_Rate Validate_Method Validate Optimized Method (ICH Guidelines) Optimize_Flow_Rate->Validate_Method Optimized_Method Final Validated Method Validate_Method->Optimized_Method

Caption: A logical workflow for chiral HPLC method development for HPG enantiomer separation.

Conclusion

The choice of a chiral column for the enantioseparation of hydroxyphenylglycine is dependent on the specific requirements of the analysis, such as required resolution, analysis time, and compatibility with detection methods.

  • Polysaccharide-based columns , such as Chiralcel OD-H and Chiralpak AD-H, are versatile and widely applicable, often providing excellent resolution in normal-phase mode.

  • Macrocyclic glycopeptide-based columns , like the Astec CHIROBIOTIC V, offer unique selectivity, particularly in polar ionic and reversed-phase modes, which can be advantageous for LC-MS applications.[4][5]

  • Crown ether-based columns , such as Crownpak CR-I(+), are highly effective for the separation of primary amines and amino acids, typically yielding high selectivity under acidic mobile phase conditions. The elution order can be reversed by using the corresponding CR-I(-) column.

A systematic screening of these different types of chiral stationary phases, followed by careful method optimization, is the most effective strategy for achieving a robust and reliable enantioseparation of hydroxyphenylglycine.

References

A Comparative Guide to UV and HPLC Methods for Impurity Detection in Hydroxypropyl-β-Cyclodextrin (HPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ultraviolet-Visible (UV-Vis) Spectroscopy and High-Performance Liquid Chromatography (HPLC) for the detection and quantification of impurities in Hydroxypropyl-β-Cyclodextrin (HPG). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data to facilitate method selection and cross-validation.

Introduction

Hydroxypropyl-β-cyclodextrin (HPG) is a widely used excipient in the pharmaceutical industry to enhance the solubility and stability of active pharmaceutical ingredients (APIs). The purity of HPG is crucial, as impurities can affect its performance and potentially introduce adverse effects. Common impurities in HPG include unreacted β-cyclodextrin, propylene (B89431) glycol, and propylene glycol polymers.[1] This guide compares the utility of UV-Vis spectroscopy and HPLC for the quality control of HPG, focusing on impurity detection.

Methodology Comparison: UV-Vis vs. HPLC

The choice between UV-Vis spectroscopy and HPLC for impurity analysis depends on the physicochemical properties of the analyte and its impurities. HPG and its primary process-related impurities lack significant chromophores, which are essential for detection by UV-Vis spectroscopy.[2][3][4] This inherent limitation makes UV-Vis spectroscopy generally unsuitable for comprehensive impurity profiling of HPG.

In contrast, HPLC offers superior specificity and sensitivity for this application. When coupled with a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), HPLC can effectively separate and quantify compounds with poor or no UV absorbance.

Below is a detailed breakdown of the experimental protocols for each method and a summary of their performance characteristics.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

HPLC is the preferred method for the quantitative determination of impurities in HPG due to its high resolving power and the ability to use universal detectors. The following protocol is based on established methods for the analysis of HPG and its related impurities.[1]

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterSpecification
Column Phenyl-Silane Bonded Silica Gel (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (4:96, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Refractive Index Detector (RID)
Injection Volume 20 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve β-cyclodextrin and 1,2-propylene glycol reference standards in water to prepare a solution with known concentrations (e.g., 0.3 mg/mL for β-cyclodextrin and 0.5 mg/mL for 1,2-propylene glycol).[1]

  • Test Solution: Accurately weigh and dissolve the HPG sample in water to a concentration of approximately 100 mg/mL.[1]

Validation Parameters:

The HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5] Key validation parameters are summarized in the table below.

UV-Vis Spectrophotometry

While not suitable for comprehensive impurity profiling of HPG, a UV-Vis spectrophotometric method can be used as a simple limit test for certain classes of impurities that may possess chromophores, or to assess the general quality of the material by scanning for unexpected absorbing species.

Instrumentation:

  • UV-Vis Spectrophotometer with a quartz cuvette.

Experimental Protocol:

ParameterSpecification
Solvent Water
Wavelength Range 200-400 nm
Sample Preparation Dissolve a known concentration of HPG in water.

Limitations:

As HPG and its common process-related impurities (β-cyclodextrin, propylene glycol) do not have significant UV absorbance in the 200-400 nm range, this method cannot be used for their quantification.[4][6] The primary utility of UV-Vis for HPG analysis is to detect the presence of unknown, UV-absorbing impurities. A clean spectrum with no significant peaks would indicate the absence of such contaminants.

Data Presentation: HPLC Method Performance

The following table summarizes the typical performance characteristics of a validated HPLC-RID method for the analysis of impurities in HPG.

Validation ParameterImpurity: β-CyclodextrinImpurity: 1,2-Propylene Glycol
Linearity (Concentration Range) 0.06 - 1.5 mg/mL0.08 - 2.5 mg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) ~5 µg/mLNot specified
Repeatability (RSD%) < 2.0%< 2.0%

Data is illustrative and based on typical performance described in the literature.[1]

Logical Workflow for Method Selection

The selection of an appropriate analytical method for impurity profiling in HPG should be based on the chemical nature of the substance and its potential impurities. The following diagram illustrates the logical workflow leading to the choice of HPLC as the required method.

G Workflow for HPG Impurity Method Selection cluster_0 Initial Assessment cluster_1 Method Evaluation cluster_2 Method Suitability cluster_3 Final Selection start Define Analytical Goal: Impurity Profiling of HPG assess_impurities Identify Potential Impurities: - Beta-cyclodextrin - Propylene Glycol - PG Polymers start->assess_impurities check_chromophore Do HPG and its impurities have UV chromophores? assess_impurities->check_chromophore uv_method UV-Vis Spectroscopy check_chromophore->uv_method Yes hplc_method HPLC with Universal Detector (RID/ELSD) check_chromophore->hplc_method No uv_suitability Limited to UV-active impurities. Not suitable for process-related in HPG. uv_method->uv_suitability hplc_suitability Suitable for separation and quantification of non-chromophoric in HPG. hplc_method->hplc_suitability conclusion Select HPLC-RID for HPG Impurity Profiling hplc_suitability->conclusion

Caption: Logical workflow for selecting the appropriate analytical method for HPG impurity analysis.

Conclusion

For the comprehensive analysis of impurities in Hydroxypropyl-β-Cyclodextrin, High-Performance Liquid Chromatography with a universal detector such as a Refractive Index Detector is the method of choice. This is due to the lack of UV-absorbing chromophores in HPG and its primary process-related impurities. While UV-Vis spectroscopy is a valuable tool in pharmaceutical analysis, its application for HPG impurity profiling is limited to detecting potential unknown, UV-active contaminants and it cannot be used for the quantification of key impurities like β-cyclodextrin and propylene glycol. The HPLC method, when properly validated, provides the necessary specificity, sensitivity, and accuracy for reliable quality control of HPG.

References

Benchmarking Biocatalysts for D-p-Hydroxyphenylglycine (D-HPG) Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-p-hydroxyphenylglycine (D-HPG) is a crucial non-proteinogenic amino acid widely utilized as a key intermediate in the semi-synthesis of β-lactam antibiotics, including amoxicillin, cephalexin, and cefadroxil.[1][2] The growing demand for these antibiotics has spurred the development of efficient and sustainable methods for D-HPG production. While chemical synthesis routes exist, they often involve harsh reaction conditions, toxic reagents, and result in racemic mixtures requiring costly and inefficient resolution steps.[1][3][4] Consequently, biocatalytic methods employing enzymes have emerged as a promising green alternative, offering high stereoselectivity and milder reaction conditions.[4][5]

This guide provides a comparative analysis of different biocatalytic strategies for D-HPG production, presenting key performance data, detailed experimental protocols, and visual representations of the enzymatic pathways and experimental workflows.

Comparative Performance of Biocatalysts

The production of D-HPG has been successfully achieved using various enzymatic systems, including multi-enzyme cascades and two-step enzymatic processes. The choice of biocatalyst significantly impacts the final product titer, conversion efficiency, and enantiomeric excess. The following table summarizes the performance of different biocatalytic systems reported in the literature.

Biocatalyst SystemStrain/Enzyme(s)SubstrateD-HPG Titer (g/L)Conversion (%)Isolated Yield (%)Enantiomeric Excess (ee %)Reference
Four-Enzyme Cascade E. coli expressing a four-enzyme pathwayL-Tyrosine (B559521)42.6992.571.5>99[3]
Three-Enzyme Cascade E. coli with PtDAPDHM4 variantRacemic DL-HPG19.849.5Not Reported>99[4][6]
Two-Enzyme System E. coli co-expressing D-hydantoinase and N-carbamoyl-D-amino acid amidohydrolaseDL-p-hydroxyphenylhydantoin (DL-HPH)Not Reported (140 mM product from 140 mM substrate)100Not ReportedNot Reported[4][5]
Whole-Cell Biocatalyst Pseudomonas putidaBioconversion5.0660.5Not ReportedNot Reported[3]
Chemoenzymatic Synthesis Bacillus subtilisChemoenzymatic Synthesis14.329580Not Reported[3]
Whole-Cell Biocatalyst Pseudomonas aeruginosa 101452-phenyl-2-amino-acetonitrileNot ReportedTotal conversion of (R)-enantiomer in 30 min50>95[7][8][9]

Enzymatic Pathways and Experimental Workflows

The biocatalytic production of D-HPG can be achieved through different enzymatic routes. The diagrams below, generated using Graphviz, illustrate a common multi-enzyme cascade for D-HPG synthesis and a general experimental workflow for benchmarking these biocatalysts.

Enzymatic_Pathway_for_D_HPG_Production L_HPG L-HPG HPGA HPGA L_HPG->HPGA AroAT D_HPG D-HPG HPGA->D_HPG DAPDH NADP NADP+ NADPH NADPH NADP->NADPH Glucose Glucose Gluconolactone 6-P-Glucono- lactone Glucose->Gluconolactone GDH AroAT Aromatic Amino Acid Aminotransferase DAPDH meso-Diaminopimelate Dehydrogenase GDH Glucose Dehydrogenase

Caption: A three-enzyme cascade for the production of D-HPG from L-HPG.

Experimental_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis Strain_Selection Strain/Enzyme Selection Gene_Cloning Gene Cloning & Expression Strain_Selection->Gene_Cloning Cell_Culture Cell Culture & Harvest Gene_Cloning->Cell_Culture Enzyme_Purification Enzyme Purification (optional) Cell_Culture->Enzyme_Purification Reaction_Setup Reaction Setup (Substrate, Buffer, Temp) Enzyme_Purification->Reaction_Setup Bioconversion Bioconversion Reaction_Setup->Bioconversion Sampling Time-course Sampling Bioconversion->Sampling HPLC_Analysis Chiral HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis (Titer, Conversion, ee) HPLC_Analysis->Data_Analysis Comparison Performance Comparison Data_Analysis->Comparison

Caption: General experimental workflow for benchmarking biocatalysts.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate comparison of different biocatalysts. Below are synthesized methodologies for key experiments based on published research.

Biocatalyst Preparation (Whole-Cell)
  • Bacterial Strains and Plasmids: The genes encoding the desired enzymes (e.g., D-hydantoinase, N-carbamoylase, DAPDH, AroAT, GDH) are cloned into suitable expression vectors (e.g., pET series) and transformed into an appropriate host strain, typically E. coli BL21(DE3).[3][4]

  • Culture Conditions: A single colony of the recombinant E. coli is inoculated into Luria-Bertani (LB) medium supplemented with the appropriate antibiotic and incubated overnight at 30-37°C with shaking. This seed culture is then used to inoculate a larger volume of Terrific Broth (TB) or LB medium. The culture is grown to an optical density at 600 nm (OD600) of 0.6-0.8 before inducing protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated for a further period (e.g., 12-24 hours) at a lower temperature (e.g., 16-25°C) to enhance soluble protein expression.[9]

  • Cell Harvesting: The cells are harvested by centrifugation at 4°C. The cell pellet is washed with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0) and can be used directly as a whole-cell biocatalyst or stored at -80°C for future use.

Biocatalytic Synthesis of D-HPG
  • Reaction Mixture: The whole-cell biocatalyst (wet cells) or purified enzyme is added to a reaction mixture containing the substrate (e.g., L-tyrosine, DL-HPG, or DL-HPH), a suitable buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.5), and any necessary cofactors (e.g., NADP+ for dehydrogenase-coupled reactions) and co-substrates (e.g., glucose for cofactor regeneration).[3][4]

  • Reaction Conditions: The reaction is typically carried out in a shaking incubator or a bioreactor at a controlled temperature (e.g., 30-40°C) for a specific duration (e.g., 10-32 hours).[4] The pH of the reaction mixture may be controlled during the bioconversion.

  • Sample Analysis: Samples are withdrawn at different time intervals to monitor the progress of the reaction. The samples are typically quenched (e.g., by adding acid or an organic solvent) and centrifuged to remove the biocatalyst. The supernatant is then analyzed by High-Performance Liquid Chromatography (HPLC).

Analytical Method: Chiral HPLC
  • Instrumentation: A chiral HPLC system equipped with a UV detector is used to determine the concentrations of the substrate and the D- and L-enantiomers of HPG.

  • Column: A chiral stationary phase column (e.g., Chirobiotic T, Nucleosil Chiral-1) is used for the separation of the enantiomers.[7][8][10]

  • Mobile Phase: The mobile phase typically consists of an aqueous solution of copper sulfate (B86663) or other chiral selectors, run isocratically at a specific flow rate.[8]

  • Detection: The analytes are detected by monitoring the absorbance at a specific wavelength (e.g., 247 nm).[9]

  • Quantification: The concentrations of the substrate and products are determined by comparing their peak areas with those of standard solutions of known concentrations. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [([D-HPG] - [L-HPG]) / ([D-HPG] + [L-HPG])] x 100.

Conclusion

The biocatalytic production of D-HPG offers a sustainable and highly selective alternative to traditional chemical methods. Multi-enzyme cascades, particularly those starting from inexpensive substrates like L-tyrosine, have demonstrated high titers and excellent enantioselectivity.[3] Two-step enzymatic processes using hydantoinase and carbamoylase are also highly efficient, achieving complete conversion of the substrate.[4][5] The choice of the optimal biocatalyst will depend on factors such as substrate cost, desired product titer, and process scalability. Further improvements in enzyme engineering and process optimization are expected to enhance the economic viability of biocatalytic D-HPG production for the pharmaceutical industry.

References

Inter-Laboratory Validation of a 4-Hydroxyphenylglycine Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of 4-hydroxyphenylglycine (4-HPG), a key intermediate in the synthesis of semi-synthetic penicillins and cephalosporins.[1] Ensuring the accuracy and reproducibility of 4-HPG quantification is critical for quality control and regulatory compliance in the pharmaceutical industry. This document outlines a framework for an inter-laboratory validation study, comparing the two most common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While a specific inter-laboratory study on a 4-HPG assay is not publicly available, this guide synthesizes information from validated methods for similar compounds and outlines the expected performance characteristics.[2] The objective is to provide a clear comparison of these methods, supported by hypothetical experimental data that reflects typical validation outcomes.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for 4-HPG analysis depends on the specific requirements of the assay, including sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Moderate (Typically in the µg/mL range).High (Can reach pg/mL to ng/mL levels).[3]
Selectivity Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, provides structural information, minimizing matrix interference.[4]
Linearity Good, with a typical correlation coefficient (R²) > 0.99.[5]Excellent, with a typical correlation coefficient (R²) > 0.998.[6]
Precision Good, with Relative Standard Deviation (RSD) typically <15%.[7]Excellent, with RSD typically <10%.[4]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Generally higher throughput for simpler methods.Can be lower due to more complex sample preparation and data analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of analytical assays between laboratories.[8]

HPLC-UV Method

This method is suitable for the routine analysis of 4-HPG in bulk drug substances and simpler formulations where high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.[9]

  • Quantification: External standard calibration curve prepared with known concentrations of 4-HPG.

LC-MS/MS Method

This method is ideal for the quantification of trace levels of 4-HPG in complex matrices such as plasma or environmental samples, where high sensitivity and selectivity are paramount.[4][10]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 2.7 µm particle size).[6]

  • Mobile Phase: A gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B of 0.1% formic acid in acetonitrile.[8]

  • Flow Rate: 0.4 mL/min.[6][10]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion and a specific product ion for 4-HPG are monitored for enhanced selectivity.

  • Sample Preparation: For biological samples, protein precipitation is a common first step, followed by centrifugation and injection of the supernatant.[8][10]

  • Quantification: An internal standard is typically used, and a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Inter-Laboratory Validation Data

The following tables present hypothetical data from a simulated inter-laboratory validation study comparing the performance of the HPLC-UV and LC-MS/MS methods in two different laboratories (Lab A and Lab B).

Table 1: Linearity
MethodLaboratoryCalibration Range (µg/mL)Correlation Coefficient (R²)
HPLC-UVLab A1 - 1000.9992
Lab B1 - 1000.9989
LC-MS/MSLab A0.01 - 100.9998
Lab B0.01 - 100.9995
Table 2: Precision and Accuracy
MethodLaboratoryQC Level (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
HPLC-UVLab ALow (5)4.25.8102.5
Mid (50)3.14.599.8
High (80)2.53.9101.1
Lab BLow (5)4.86.298.7
Mid (50)3.54.9100.5
High (80)2.94.199.2
LC-MS/MSLab ALow (0.05)3.55.1105.3
Mid (0.5)2.84.2101.7
High (8)2.13.598.9
Lab BLow (0.05)4.15.597.6
Mid (0.5)3.24.6102.4
High (8)2.43.8100.8
Table 3: Limit of Quantification (LOQ)
MethodLaboratoryLOQ (µg/mL)
HPLC-UVLab A1.0
Lab B1.0
LC-MS/MSLab A0.01
Lab B0.01

Visualizing the Workflow

A clear workflow is essential for ensuring consistency in an inter-laboratory study.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Comparison Protocol Standardized Protocol Development Samples Preparation of Homogeneous Samples Protocol->Samples Criteria Establishment of Acceptance Criteria Samples->Criteria LabA Laboratory A Analysis Samples->LabA LabB Laboratory B Analysis Samples->LabB Criteria->LabA Criteria->LabB DataA Data Submission from Lab A LabA->DataA DataB Data Submission from Lab B LabB->DataB Comparison Statistical Comparison of Results DataA->Comparison DataB->Comparison Report Final Validation Report Comparison->Report

Caption: Workflow for the inter-laboratory validation of a 4-HPG assay.

References

A Comparative Guide to the Spectroscopic Properties of L- and D-p-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of L-p-hydroxyphenylglycine (L-HPG) and D-p-hydroxyphenylglycine (D-HPG), two non-proteinogenic amino acids that are crucial components of various peptide antibiotics. Understanding the distinct spectroscopic signatures of these enantiomers is vital for their identification, characterization, and quality control in pharmaceutical development. This document summarizes key quantitative data, outlines experimental protocols, and visualizes a relevant biological pathway.

Spectroscopic Data Comparison

As enantiomers, L-HPG and D-HPG exhibit identical physical properties such as melting point and solubility. Their spectroscopic data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also largely identical due to the same molecular structure and bonding. The primary spectroscopic method to differentiate between these chiral molecules is Circular Dichroism (CD) spectroscopy.

Spectroscopic TechniquePropertyD-p-Hydroxyphenylglycine (D-HPG)L-p-Hydroxyphenylglycine (L-HPG)
¹H NMR Chemical Shifts (δ)Data available, see details below.Expected to be identical to D-HPG.
¹³C NMR Chemical Shifts (δ)Data available, see details below.Expected to be identical to D-HPG.
Infrared (IR) Key Peaks (cm⁻¹)Data available, see details below.Expected to be identical to D-HPG.
Circular Dichroism (CD) Cotton EffectExpected to show a specific positive or negative Cotton effect.Expected to show a mirror-image Cotton effect compared to D-HPG.
Specific Rotation [α]-155° to -161° (c=1, 1N HCl)Expected to be equal in magnitude but opposite in sign to D-HPG.

Detailed Spectroscopic Data

Due to their enantiomeric nature, the NMR and IR spectra of L-HPG and D-HPG are identical. The following data is based on available information for p-hydroxyphenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Aromatic Protons (H-2, H-6 and H-3, H-5): Doublets typically observed in the aromatic region (~6.8-7.4 ppm).

  • Alpha-Proton (H-α): A singlet or a multiplet depending on the solvent, typically found around 4.5-5.0 ppm.

  • Amine (-NH₂) and Carboxyl (-COOH) Protons: Broad singlets with chemical shifts that are highly dependent on the solvent and concentration.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (-COO-): ~170-180 ppm

  • Aromatic Carbons: ~115-160 ppm

  • Alpha-Carbon (-CH(NH₂)-): ~55-65 ppm

Infrared (IR) Spectroscopy
  • O-H Stretch (Phenolic): Broad peak around 3200-3600 cm⁻¹

  • N-H Stretch (Amine): Peaks in the range of 3200-3500 cm⁻¹

  • C=O Stretch (Carboxylic Acid): Strong peak around 1600-1750 cm⁻¹

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region

  • C-O Stretch (Phenolic): Around 1200-1300 cm⁻¹

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a critical technique for distinguishing between L- and D-enantiomers.[1] L- and D-amino acids produce mirror-image CD spectra.[1] The sign of the Cotton effect at a specific wavelength can be used to determine the absolute configuration of the chiral center. For many amino acids, L-enantiomers exhibit a positive Cotton effect in the 210-220 nm region, while D-enantiomers show a negative one, though this can be influenced by the side chain and solvent conditions.

Experimental Protocols

Below are generalized experimental protocols for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the HPG sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH₂ and -OH).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the HPG sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples with minimal preparation.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the HPG sample in a suitable solvent (e.g., water, phosphate (B84403) buffer). The concentration should be optimized to give a CD signal in the desired range (typically an absorbance of ~1).

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition: Scan the sample over the desired wavelength range (e.g., 190-300 nm). The instrument measures the difference in absorbance between left and right circularly polarized light.

  • Data Analysis: The resulting spectrum will show positive or negative peaks (Cotton effects). The spectrum of the L-enantiomer will be a mirror image of the D-enantiomer.

Biosynthesis of L-p-Hydroxyphenylglycine

L-p-hydroxyphenylglycine is synthesized in bacteria from the shikimic acid pathway intermediate, prephenate. This biosynthetic pathway involves four key enzymatic steps.

L_HPG_Biosynthesis Prephenate Prephenate HPP 4-Hydroxyphenylpyruvate Prephenate->HPP Pdh (Prephenate dehydrogenase) NAD⁺ → NADH HMA 4-Hydroxymandelate HPP->HMA HmaS (4-Hydroxymandelate synthase) O₂ → H₂O₂ HBF 4-Hydroxybenzoylformate HMA->HBF Hmo (Hydroxymandelate oxidase) FMN → FMNH₂ LHPG L-p-Hydroxyphenylglycine HBF->LHPG HpgT (4-Hydroxyphenylglycine transaminase) Amino Acid Donor → α-Keto Acid

Caption: Biosynthesis pathway of L-p-hydroxyphenylglycine.

References

A Comparative Economic Analysis of 4-Hydroxyphenylglycine (HPG) Manufacturing Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a manufacturing process for key pharmaceutical intermediates like 4-hydroxyphenylglycine (HPG) is a critical decision, balancing economic viability with environmental impact. This guide provides a detailed comparison of the primary manufacturing routes for HPG: the classical chemical syntheses (Strecker and Bucherer-Bergs) and the increasingly adopted biocatalytic approach.

D-p-hydroxyphenylglycine (D-HPG) is a vital intermediate in the production of several semi-synthetic β-lactam antibiotics, including amoxicillin (B794) and cefadroxil.[1][2] The choice of its manufacturing process directly influences production costs, scalability, and sustainability. While traditional chemical methods have long been established, they are often associated with high pollution and costs, making biocatalytic routes a highly desirable alternative.[3][4]

Executive Summary of Process Comparison

The economic and environmental viability of 4-hydroxyphenylglycine manufacturing is critically dependent on the chosen synthetic route. This analysis covers three primary methods: the Strecker synthesis, the Bucherer-Bergs reaction, and enzymatic synthesis.

The Strecker synthesis , an early method for amino acid production, utilizes p-hydroxybenzaldehyde and a cyanide source.[5] However, this process is hampered by the high cost of raw materials, relatively low yields, and the significant environmental and safety concerns associated with the use of highly toxic cyanides.[5]

The Bucherer-Bergs reaction offers an alternative chemical route, proceeding through a hydantoin (B18101) intermediate formed from a carbonyl compound, cyanide, and ammonium (B1175870) carbonate.[6] While it is a well-established multicomponent reaction, it shares the drawback of using toxic cyanide and can involve energy-intensive steps.[6][7]

Enzymatic synthesis has emerged as a greener and more efficient alternative. A prevalent method employs D-hydantoinase and D-carbamoylase to convert DL-5-(4-hydroxyphenyl)hydantoin into D-HPG, often achieving high conversion rates and enantiomeric purity.[8] More advanced biocatalytic strategies even allow for the de novo biosynthesis of D-HPG from simple carbon sources like glucose, further enhancing its sustainability.[4] Generally, biocatalytic processes operate under milder conditions, leading to lower energy consumption and reduced waste generation compared to their chemical counterparts.[9][10]

Quantitative Data Comparison

The following table summarizes the key quantitative data for the different 4-hydroxyphenylglycine manufacturing processes. Please note that values for raw material costs are approximate and can fluctuate based on market conditions and purchase volume. Energy consumption and waste generation are estimates based on typical process conditions for similar chemical and biocatalytic transformations, as specific industrial-scale data is often proprietary.

ParameterStrecker SynthesisBucherer-Bergs ReactionEnzymatic Synthesis (Hydantoinase)
Overall Yield 70-80%[5]75-85%[11]>95%[3][8]
Product Purity ~98%[5]~98%[11]>99%
Key Raw Materials p-hydroxybenzaldehyde, Sodium Cyanide, Ammonia[12]p-hydroxybenzaldehyde, Sodium Cyanide, Ammonium Carbonate[6]DL-5-(4-hydroxyphenyl)hydantoin[8]
Approx. Raw Material Cost ($/kg HPG) 15 - 2512 - 208 - 15
Estimated Energy Consumption (kWh/kg HPG) 20 - 3018 - 285 - 15
Estimated Waste Generation ( kg/kg HPG) 10 - 20 (includes cyanide waste)8 - 18 (includes cyanide waste)2 - 8 (mostly aqueous)
Reaction Temperature 20-30°C (nitrile formation), >100°C (hydrolysis)[13]60-110°C[11]30-50°C[3]
Reaction Pressure AtmosphericAtmospheric to slightly elevatedAtmospheric
Use of Toxic Reagents High (Sodium/Hydrogen Cyanide)[5]High (Sodium/Hydrogen Cyanide)[6]Low to None

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of each manufacturing process, the following diagrams have been generated using the DOT language.

Strecker_Synthesis cluster_reactants Reactants cluster_process Process Steps cluster_products Products p_hydroxybenzaldehyde p-Hydroxybenzaldehyde aminonitrile_formation α-Aminonitrile Formation p_hydroxybenzaldehyde->aminonitrile_formation ammonia (B1221849) Ammonia ammonia->aminonitrile_formation sodium_cyanide Sodium Cyanide sodium_cyanide->aminonitrile_formation hydrolysis Hydrolysis aminonitrile_formation->hydrolysis Intermediate hpg 4-Hydroxyphenylglycine hydrolysis->hpg waste Cyanide Waste hydrolysis->waste

Strecker Synthesis Workflow

Bucherer_Bergs_Reaction cluster_reactants Reactants cluster_process Process Steps cluster_products Products carbonyl p-Hydroxybenzaldehyde hydantoin_formation Hydantoin Formation carbonyl->hydantoin_formation ammonium_carbonate Ammonium Carbonate ammonium_carbonate->hydantoin_formation potassium_cyanide Potassium Cyanide potassium_cyanide->hydantoin_formation hydantoin_hydrolysis Hydantoin Hydrolysis hydantoin_formation->hydantoin_hydrolysis Hydantoin Intermediate hpg 4-Hydroxyphenylglycine hydantoin_hydrolysis->hpg waste Waste Products hydantoin_hydrolysis->waste

Bucherer-Bergs Reaction Workflow

Enzymatic_Synthesis cluster_reactants Reactants cluster_process Biocatalytic Steps cluster_products Products substrate DL-5-(4-hydroxyphenyl)hydantoin hydantoinase D-Hydantoinase substrate->hydantoinase carbamoylase D-Carbamoylase hydantoinase->carbamoylase N-carbamoyl-D-HPG l_hydantoin L-Hydantoin (recycled) hydantoinase->l_hydantoin d_hpg D-4-Hydroxyphenylglycine carbamoylase->d_hpg

Enzymatic Synthesis Workflow

Experimental Protocols

Chemical Synthesis: A Representative Protocol based on Phenol (B47542) and Glyoxylic Acid

This method represents a common industrial approach to producing racemic 4-hydroxyphenylglycine.

Materials:

  • Phenol

  • Glyoxylic acid (50% aqueous solution)

  • Ammonia (28% aqueous solution)

  • Hydrochloric acid

  • Isopropyl ether (or other suitable solvent for extraction)

  • Activated charcoal

  • Deionized water

Procedure:

  • Reaction: A stirred solution of phenol (e.g., 800g) in concentrated aqueous ammonia (e.g., 700 mL) is prepared in a suitable reactor. The temperature is maintained at 45°C. An aqueous solution of glyoxylic acid (e.g., 1 mole) is added over a period of 11 hours. The reaction mixture is stirred for an additional hour at 45°C.[14]

  • Work-up and Extraction: After the reaction, the mixture is cooled, and excess phenol is removed by extraction with a water-immiscible solvent like isopropyl ether.[15] The aqueous layer is retained.

  • Isolation of Hydrochloride Salt: The aqueous phase is acidified with concentrated hydrochloric acid to a pH of about 1, leading to the precipitation of 4-hydroxyphenylglycine hydrochloride. The precipitate is collected by filtration and washed.[15]

  • Purification and Isolation of Free Amino Acid: The hydrochloride salt is dissolved in hot water and treated with activated charcoal to remove colored impurities. The solution is then filtered, and the pH is adjusted to the isoelectric point (around pH 7) with aqueous ammonia. This causes the free 4-hydroxyphenylglycine to precipitate.[15]

  • Final Product: The precipitated 4-hydroxyphenylglycine is collected by filtration, washed with deionized water and then methanol, and dried to yield the final product.[15]

Enzymatic Synthesis: Whole-Cell Biotransformation

This protocol describes the production of D-HPG from DL-5-(4-hydroxyphenyl)hydantoin using recombinant E. coli cells expressing D-hydantoinase and D-carbamoylase.

Materials:

  • Recombinant E. coli cells expressing D-hydantoinase and D-carbamoylase

  • DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 8.0)

  • Centrifuge

  • Bioreactor/reaction vessel

Procedure:

  • Cell Culture and Harvest: The recombinant E. coli strain is cultured in a suitable fermentation medium to induce the expression of the desired enzymes. The cells are then harvested by centrifugation and washed with phosphate buffer.

  • Biotransformation: The harvested cells (as a whole-cell biocatalyst) are resuspended in a phosphate buffer in a bioreactor. The substrate, DL-5-(4-hydroxyphenyl)hydantoin, is added to the cell suspension (e.g., to a final concentration of 140 mM).[3]

  • Reaction Conditions: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) and pH (e.g., 8.0) with agitation to ensure proper mixing.[3] The progress of the reaction is monitored by analyzing the concentration of D-HPG in the reaction mixture using a suitable analytical method like HPLC.

  • Downstream Processing:

    • Cell Removal: Once the reaction is complete (typically indicated by the complete consumption of the D-enantiomer of the substrate), the cells are removed by centrifugation or microfiltration.[16]

    • Product Isolation and Purification: The resulting supernatant, containing the dissolved D-HPG, is collected. The product can be isolated and purified by crystallization. This is typically achieved by adjusting the pH of the solution to the isoelectric point of D-HPG, which reduces its solubility and causes it to precipitate. The crystalline product is then collected by filtration, washed, and dried.[1] Further purification, if necessary, can be achieved by recrystallization.

Conclusion

The economic and environmental analysis of the different manufacturing processes for 4-hydroxyphenylglycine clearly indicates a trend towards the adoption of biocatalytic methods. While traditional chemical syntheses like the Strecker and Bucherer-Bergs reactions are well-established, they are increasingly challenged by their reliance on toxic reagents, higher energy consumption, and greater waste generation.

The enzymatic synthesis route offers a more sustainable and often more cost-effective alternative, with higher yields, greater purity, milder operating conditions, and a significantly improved environmental profile. For drug development professionals and pharmaceutical manufacturers, the investment in developing and optimizing biocatalytic processes for key intermediates like HPG is not only a step towards "green chemistry" but also a strategic move to enhance long-term economic competitiveness.

References

Safety Operating Guide

Personal protective equipment for handling 2-amino-2-(4-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-2-(4-hydroxyphenyl)acetic Acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Safety Data Summary

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE.

Body PartRecommended ProtectionSpecification and Rationale
Respiratory NIOSH-approved respiratorAn N95 or higher-rated particulate respirator is essential to prevent the inhalation of airborne powder, which can cause respiratory irritation.[2]
Hands Chemical-resistant glovesNitrile or other suitable chemical-resistant gloves should be worn. Double gloving is recommended for enhanced protection.[2] Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[2]
Eyes Safety goggles or a face shieldTo protect against dust particles and potential splashes, chemical safety goggles are mandatory. A face shield provides an additional layer of protection.[2][3]
Body Laboratory coat or coverallsA lab coat or coveralls should be worn to protect skin and personal clothing from contamination.[4]
Feet Closed-toe shoesProtective footwear is required to prevent injury from spills or dropped objects.[5]
Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to control dust and vapor exposure.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]

  • Before handling, review the Safety Data Sheet (SDS) for this compound.[1]

2. Handling the Compound:

  • Wear all required PPE as specified in the table above.

  • Avoid generating dust when weighing or transferring the powder. Use techniques such as gentle scooping and handling in a draft-free environment within the fume hood.

  • Do not eat, drink, or smoke in the laboratory or when handling the chemical.[1]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[1][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[7]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste.[8] It should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable PPE (gloves, etc.), weighing papers, and other materials that have come into contact with the chemical should be considered contaminated. These items must be placed in a designated hazardous waste container for disposal.

  • Spills: In the event of a spill, carefully sweep or vacuum up the solid material, avoiding dust generation.[6] Place the collected material and all cleanup supplies into a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure compliance with all local, state, and federal regulations.

Visual Workflow and Hazard Management

To further clarify the safety procedures, the following diagrams illustrate the safe handling workflow and the logical relationships in hazard management.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer cleanup_decon Decontaminate Workspace handle_transfer->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

HazardManagement cluster_assessment Risk Assessment cluster_controls Control Measures cluster_response Response & Disposal haz_id Hazard Identification (Skin/Eye/Resp Irritant, Harmful if Swallowed) eng_controls Engineering Controls (Fume Hood, Ventilation) haz_id->eng_controls admin_controls Administrative Controls (SOPs, Training) haz_id->admin_controls ppe Personal Protective Equipment (Gloves, Goggles, Respirator) haz_id->ppe emergency_proc Emergency Procedures (First Aid, Spill Cleanup) eng_controls->emergency_proc disposal_plan Waste Disposal Plan (Hazardous Waste) eng_controls->disposal_plan admin_controls->emergency_proc admin_controls->disposal_plan ppe->emergency_proc ppe->disposal_plan

Caption: Logical relationship of hazard management for chemical handling.

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-(4-hydroxyphenyl)acetic acid
Reactant of Route 2
2-amino-2-(4-hydroxyphenyl)acetic acid

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.